Product packaging for Ilicic acid(Cat. No.:)

Ilicic acid

Cat. No.: B1245832
M. Wt: 252.35 g/mol
InChI Key: FXKCXGBBUBCRPU-QHSBEEBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ilicic acid is a eudesmane sesquiterpenoid.
This compound is a natural product found in Laggera crispata, Dittrichia, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O3 B1245832 Ilicic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

2-[(2R,4aR,8R,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C15H24O3/c1-10(13(16)17)11-5-8-14(2)6-4-7-15(3,18)12(14)9-11/h11-12,18H,1,4-9H2,2-3H3,(H,16,17)/t11-,12-,14-,15-/m1/s1

InChI Key

FXKCXGBBUBCRPU-QHSBEEBCSA-N

SMILES

CC12CCCC(C1CC(CC2)C(=C)C(=O)O)(C)O

Isomeric SMILES

C[C@]12CCC[C@@]([C@@H]1C[C@@H](CC2)C(=C)C(=O)O)(C)O

Canonical SMILES

CC12CCCC(C1CC(CC2)C(=C)C(=O)O)(C)O

Synonyms

ilicic acid

Origin of Product

United States

Foundational & Exploratory

Ilicic Acid: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicic acid, a eudesmane-type sesquiterpenoid, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the sesquiterpene lactone class of natural products, it exhibits a range of biological activities, making it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and insights into its molecular mechanism of action, with a focus on its interaction with cellular signaling pathways.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the Asteraceae family. The concentration and ease of extraction can vary depending on the plant source, geographical location, and harvesting time. Key botanical sources are detailed in Table 1.

Plant SpeciesFamilyPlant Part(s)Reported Presence of this compoundCitation(s)
Sphaeranthus indicusAsteraceaeWhole plant, FlowersYes[1][2][3][4]
Inula viscosa (syn. Dittrichia viscosa)AsteraceaeLeaves, Aerial partsYes[5][6][7]
Nectandra membranaceaLauraceaeBarkYes
Laggera pterodontaAsteraceaeBarksYes
Tithonia diversifoliaAsteraceaeAerial partsYes
Ambrosia camphorataAsteraceae-Yes
Salvia plebeiaLamiaceaeAerial partsYes (related eudesmanoids)

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The selection of solvents and chromatographic techniques is critical for achieving high yield and purity.

Experimental Protocol: Extraction from Sphaeranthus indicus

This protocol is based on methodologies reported for the extraction of sesquiterpenoids from Sphaeranthus indicus[4][8].

  • Plant Material Preparation: Air-dry the whole plant or flowers of Sphaeranthus indicus at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the plant material into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in n-hexane at a solid-to-solvent ratio of 1:10 (w/v) for 48-72 hours at room temperature with occasional agitation.

    • Alternatively, perform Soxhlet extraction with n-hexane for 6-8 hours for a more exhaustive extraction.

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude hexane extract.

  • Fractionation (Optional): The crude hexane extract can be further fractionated using liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., methanol-water) to separate compounds based on their polarity.

Experimental Protocol: Purification by Column Chromatography

This generalized protocol is based on standard phytochemical isolation techniques for sesquiterpenoids.

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.

  • Sample Loading: Dissolve the crude hexane extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity using a solvent system of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10, and so on).

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light (254 nm) and/or by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Pooling and Crystallization: Combine the fractions containing the compound of interest (this compound) based on their TLC profiles. Concentrate the pooled fractions under reduced pressure. If a solid precipitates, it can be further purified by recrystallization from a suitable solvent system (e.g., methanol-water or ethyl acetate-hexane).

Quantitative Analysis of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of this compound in plant extracts and purified samples[9][10][11].

Experimental Protocol: HPLC-DAD Analysis
  • Standard Preparation: Prepare a stock solution of pure this compound of known concentration in HPLC-grade methanol. Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation: Accurately weigh a known amount of the dried extract and dissolve it in a known volume of HPLC-grade methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used. For example, a binary gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

      • Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over the run time.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: Diode Array Detector (DAD) set at a wavelength where this compound shows maximum absorbance (typically around 210-220 nm for sesquiterpene lactones).

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Activity and Signaling Pathway

This compound, as a eudesmane sesquiterpenoid, is known to possess anti-inflammatory properties. The primary mechanism underlying this activity is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[12][13][14][15].

NF-κB Signaling Pathway and Inhibition by this compound

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines like TNF-α), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes.

Eudesmane sesquiterpenes, like this compound, are thought to inhibit this pathway by directly targeting components of the NF-κB signaling cascade.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA NFkB->DNA Binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Transcription IlicicAcid This compound IlicicAcid->IKK Inhibits

Figure 1: The NF-κB signaling pathway and the proposed inhibitory mechanism of this compound.

Conclusion

This compound represents a promising natural product with well-documented anti-inflammatory potential. This guide provides a foundational framework for researchers interested in its study, covering its natural origins, detailed protocols for its isolation and quantification, and its mechanism of action. Further research into the specific molecular targets of this compound and its efficacy in preclinical models is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Salicylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Note: The user's original query was for "ilicic acid," which is not a recognized chemical compound. This guide focuses on salicylic acid, a likely intended subject of inquiry due to its significant role in research, drug development, and pharmacology.

Salicylic acid, a monohydroxybenzoic acid, is a pivotal organic compound with extensive applications ranging from dermatology to its role as a key precursor in the synthesis of acetylsalicylic acid (aspirin).[1][2][3] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its role in biological signaling pathways, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

Salicylic acid is an odorless, white to colorless crystalline solid.[2][4] It is characterized by the presence of both a hydroxyl and a carboxyl functional group ortho to each other on a benzene ring.[2][3] This structure allows for intramolecular hydrogen bonding, which influences its physical and chemical characteristics.[2]

The following tables summarize the key quantitative properties of salicylic acid.

Table 1: General and Physical Properties of Salicylic Acid

PropertyValueReferences
IUPAC Name2-Hydroxybenzoic acid[2][5][6]
Chemical FormulaC₇H₆O₃[3][4][5][7]
Molar Mass138.121 g/mol [2][3][5]
AppearanceWhite, crystalline powder[2][4][8]
Melting Point158-161 °C (316-322 °F)[7][8][9][10][11]
Boiling Point211 °C (412 °F) at 20 mmHg[5][7][9][10]
Density1.443 g/cm³ at 20 °C[2][4][10]
pKa (at 25 °C)~2.97[2][6][12]

Table 2: Solubility of Salicylic Acid

SolventSolubilityTemperature (°C)References
Water1.24 g/L0[9]
2.48 g/L25[9]
77.79 g/L100[9]
EthanolHighly soluble25[4][8][13]
Methanol2.56 mol/L25[14]
AcetoneSoluble-[1][8]
Diethyl EtherSoluble-[1][8]
ChloroformSoluble-[4][8]
Ethyl AcetateHigh solubility25[13]
Carbon TetrachlorideSoluble-[2][13]

Spectroscopic data is crucial for the identification and quantification of salicylic acid.

  • UV-Vis Spectroscopy: In methanol, salicylic acid exhibits characteristic absorbance peaks.[15][16]

  • Infrared (IR) Spectroscopy: The IR spectrum of salicylic acid shows characteristic peaks for the hydroxyl, carboxyl, and aromatic C-H functional groups.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the structure of the salicylic acid molecule.[17][18][19]

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis, purification, and analysis of salicylic acid in a laboratory setting.

a) From Methyl Salicylate (Hydrolysis):

This method involves the hydrolysis of methyl salicylate (oil of wintergreen) using a strong base, followed by acidification.[8][9]

  • Procedure:

    • Dissolve a known quantity of methyl salicylate in an excess of aqueous sodium hydroxide solution.[20]

    • Heat the mixture under reflux to hydrolyze the ester. This forms sodium salicylate and methanol.[20]

    • After cooling, acidify the solution with a strong acid, such as sulfuric acid, until a white precipitate of salicylic acid forms.[20]

    • Collect the crude salicylic acid by vacuum filtration and wash with cold water.[20]

    • Purify the product by recrystallization from hot water.[20]

b) From Acetylsalicylic Acid (Aspirin) (Hydrolysis):

Salicylic acid can be readily prepared in the lab by hydrolyzing aspirin.[1]

  • Procedure:

    • Reflux a known amount of acetylsalicylic acid with a strong acid, such as hydrochloric acid, for a period of time.[1][21]

    • The hydrolysis reaction will yield salicylic acid and acetic acid.[1][21]

    • Upon cooling, salicylic acid will crystallize out of the solution.

    • Collect the crystals by filtration, wash with cold water, and dry.[22]

a) High-Performance Liquid Chromatography (HPLC):

HPLC is a precise method for the quantification of salicylic acid in various samples, including pharmaceuticals and biological fluids.[23][24][25]

  • Principle: Salicylic acid is separated from other components in a sample by passing it through a stationary phase (column) with a liquid mobile phase. The concentration is determined by comparing the peak area of the sample to that of a standard calibration curve.[25]

  • Typical HPLC Conditions:

    • Column: A C18 reversed-phase column is commonly used.[25]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[25]

    • Detector: UV detection is frequently employed, with the wavelength set to the absorbance maximum of salicylic acid (around 295-305 nm).[23]

    • Sample Preparation: Samples may require extraction and filtration before injection into the HPLC system.[25]

Signaling Pathways and Mechanism of Action

Salicylic acid is a key signaling molecule in both plants and animals, with distinct mechanisms of action in each.

In plants, salicylic acid is a crucial hormone that plays a central role in mediating defense responses against pathogens.[26][27][28]

  • Biosynthesis: Pathogen attack triggers the synthesis of salicylic acid, primarily through the isochorismate pathway in chloroplasts.[26][28]

  • Signal Transduction: Increased salicylic acid levels lead to the activation of a complex signaling cascade. A key component of this pathway is the protein NPR1 (NON-EXPRESSOR of PATHOGENESIS-RELATED GENES 1), which acts as a receptor for salicylic acid.[29][30] This interaction leads to the activation of transcription factors that induce the expression of pathogenesis-related (PR) genes, ultimately leading to systemic acquired resistance (SAR).[29]

Salicylic_Acid_Plant_Signaling Pathogen Pathogen (Elicitors) Chorismate Chorismate Pathogen->Chorismate induces ICS1 ICS1 Chorismate->ICS1 SA Salicylic Acid (SA) ICS1->SA synthesizes NPR1_inactive NPR1 (inactive) in cytoplasm SA->NPR1_inactive binds to NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active translocates to nucleus TGA TGA Transcription Factors NPR1_active->TGA activates PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes induces expression of SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR leads to

Simplified Salicylic Acid Signaling Pathway in Plants.

Salicylic acid and its derivatives are widely used as non-steroidal anti-inflammatory drugs (NSAIDs).[31][32]

  • Inhibition of Cyclooxygenase (COX) Enzymes: The primary mechanism of action of salicylates is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[31][33][34] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[31][34] By inhibiting COX, salicylic acid reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[9][31] Aspirin (acetylsalicylic acid) irreversibly inhibits COX, while salicylic acid itself is a reversible inhibitor.[31][33]

Salicylic_Acid_NSAID_Mechanism Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid (via Phospholipase A2) COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Salicylic_Acid Salicylic Acid Salicylic_Acid->COX_Enzymes inhibits

Mechanism of Action of Salicylic Acid as an NSAID.

Conclusion

Salicylic acid is a multifaceted compound with significant importance in both the chemical and biological sciences. Its well-defined physical and chemical properties, coupled with established experimental protocols, make it a valuable tool for researchers. Furthermore, its integral role in plant defense and its mechanism of action as a widely used pharmaceutical provide a rich area for continued investigation and drug development. This guide serves as a foundational resource for professionals working with this essential molecule.

References

Unraveling the Story of Ilicic Acid: A Scientific Journey

Author: BenchChem Technical Support Team. Date: November 2025

The quest to identify and understand the natural world has led to the discovery of countless compounds with therapeutic potential. However, the narrative behind each discovery is often as intricate as the molecule itself. This technical guide delves into the history and discovery of "ilicic acid," a compound that, despite its name appearing in scientific discourse, remains an enigma in the annals of chemical and pharmacological research.

A thorough investigation of prominent scientific databases and historical chemical literature reveals a notable absence of a compound formally recognized as "this compound." This suggests several possibilities: the compound may be known by a different name, it could be a very recently discovered molecule yet to be widely documented, or the name itself might be a misnomer or a historical artifact that has not persisted in modern chemical nomenclature.

Further exploration into related and similarly named compounds has also not yielded a definitive link to a substance identified as "this compound." For instance, while compounds have been isolated from various species of the Ilex (holly) genus, none are formally designated as "this compound" in major chemical registries.

This lack of concrete data precludes the creation of a detailed guide on its discovery, experimental protocols, and biological activity as requested. The scientific community relies on verifiable and reproducible data, and in the case of "this compound," such information is not publicly available.

It is crucial for researchers, scientists, and drug development professionals to base their work on well-documented and characterized molecules. In the absence of primary literature, structural data, or verified biological studies, the scientific journey of "this compound" remains a story untold, a name without a molecule to which it can be definitively attached.

We encourage any researchers with primary data or historical records pertaining to a compound referred to as "this compound" to publish their findings in peer-reviewed journals to enrich the collective knowledge of the scientific community. Until such a time, the history and discovery of "this compound" remain a mystery.

Ilicic acid and its role in chemical ecology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ilicic acid, a eudesmane-type sesquiterpenoid found in various plant species, particularly within the Asteraceae family, plays a significant role in chemical ecology. This technical guide provides a comprehensive overview of the biosynthesis, ecological functions, and underlying mechanisms of action of this compound. Detailed experimental protocols for its extraction, isolation, and bioactivity assessment are presented, alongside a summary of its quantitative biological activities. Furthermore, this document illustrates key signaling pathways and experimental workflows using Graphviz diagrams, offering a valuable resource for researchers in natural product chemistry, chemical ecology, and drug discovery.

Introduction

Chemical ecology is the study of the chemical interactions between living organisms.[1] These interactions are mediated by a vast array of natural products, among which sesquiterpenoids are a prominent class. This compound (C₁₅H₂₄O₃), a bicyclic sesquiterpenoid with a eudesmane skeleton, has been identified as a key bioactive compound in plants such as Dittrichia viscosa (formerly Inula viscosa), Iva frutescens, and Artemisia tournefortiana.[2][3] It functions as a defensive agent against herbivores and microbes, highlighting its importance in plant survival and ecosystem dynamics. This guide delves into the technical aspects of this compound, from its molecular origins to its ecological and potential pharmacological significance.

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for sesquiterpenoid synthesis, originating from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Three of these C5 units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). The cyclization of FPP, catalyzed by a specific terpene synthase, is a critical step that forms the eudesmane carbocation. Subsequent stereospecific rearrangements and oxidations, likely mediated by cytochrome P450 monooxygenases, lead to the formation of the this compound structure.[3] While the precise enzymatic steps for the final modifications to this compound are not fully elucidated, the general pathway provides a roadmap for its synthesis.

Sesquiterpenoid Biosynthesis cluster_0 Central Carbon Metabolism cluster_1 Isoprenoid Precursors cluster_2 Sesquiterpenoid Backbone Synthesis cluster_3 Eudesmane Skeleton Formation Acetyl-CoA Acetyl-CoA IPP IPP Acetyl-CoA->IPP MVA Pathway Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate->IPP MEP Pathway Pyruvate Pyruvate Pyruvate->IPP MEP Pathway DMAPP DMAPP IPP->DMAPP Isomerase FPP FPP IPP->FPP DMAPP->FPP FPP Synthase Eudesmane Cation Eudesmane Cation FPP->Eudesmane Cation Terpene Synthase This compound This compound Eudesmane Cation->this compound Oxidation Steps (P450 Monooxygenases)

Figure 1: General biosynthetic pathway of this compound.

Role in Chemical Ecology

This compound is a prime example of a plant secondary metabolite with a crucial defensive role. Its presence in the leaves and aerial parts of plants suggests a direct interface with herbivores and pathogens.

Anti-herbivore Defense

This compound has been shown to act as an antifeedant against certain insect herbivores. Antifeedants are compounds that deter feeding, thereby reducing damage to the plant. While specific quantitative data for this compound's antifeedant activity against a broad range of insects is limited, studies on related plant extracts and compounds suggest a significant effect. For instance, extracts from Inula auriculata, a plant from the same family as a known source of this compound, have demonstrated potent antifeedant effects against the Colorado potato beetle, Leptinotarsa decemlineata, with an ED₅₀ lower than 1 μg/cm².[4]

Antimicrobial Defense

Mechanism of Action

The biological activities of this compound are rooted in its chemical structure and its ability to interact with molecular targets in other organisms.

Anti-inflammatory Activity

One of the well-documented activities of this compound is its anti-inflammatory effect. This is particularly relevant in the context of plant-herbivore interactions, as insect feeding can induce inflammatory-like responses in plant tissues. The anti-inflammatory action of this compound is thought to be mediated, at least in part, by the inhibition of prostaglandin synthesis. Prostaglandins are key mediators of inflammation in animals. By analogy, this compound may interfere with similar signaling molecules in insects or modulate the plant's own damage response pathways. A study on the anti-inflammatory activity of this compound in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model showed an ID₅₀ of 0.650 μmol per ear.[6]

Anti_Inflammatory_Pathway Cellular Damage Cellular Damage Phospholipids Phospholipids Cellular Damage->Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins Cyclooxygenase (COX) Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->Prostaglandins Inhibition

Figure 2: Postulated anti-inflammatory mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and bioactivity assessment of this compound.

Extraction and Isolation of this compound

This protocol is adapted from methods used for the isolation of sesquiterpenoids from Dittrichia viscosa.[7]

Extraction_Workflow Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction Extraction Grinding->Extraction Solvent (e.g., Ethanol) Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Rotary Evaporation Chromatography Chromatography Concentration->Chromatography Silica Gel Column Purification Purification Chromatography->Purification HPLC This compound This compound Purification->this compound

Figure 3: Workflow for the extraction and isolation of this compound.

Protocol:

  • Plant Material Preparation: Air-dry the aerial parts of the plant material (e.g., Dittrichia viscosa) at room temperature and grind to a fine powder.

  • Extraction: Macerate the powdered plant material in ethanol (1:10 w/v) at room temperature for 48 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Column Chromatography: Subject the crude extract to column chromatography on silica gel (60-120 mesh). Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize spots under UV light and by spraying with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

  • Purification: Pool the fractions containing this compound and further purify by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol:water gradient).

  • Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[8]

Protocol:

  • Preparation of Inoculum: Culture the test microorganisms (bacteria or fungi) in an appropriate broth medium overnight at their optimal growth temperature. Adjust the turbidity of the culture to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Test Compound: Dissolve the isolated this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium to obtain a range of concentrations (e.g., from 1000 µg/mL to 1.95 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of the solvent used).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Anti-herbivore Activity Assay (Leaf Disc No-Choice Test)

This assay is used to quantify the antifeedant activity of a compound.

Protocol:

  • Preparation of Leaf Discs: Cut fresh leaf discs of a suitable host plant (e.g., potato for Leptinotarsa decemlineata) of a uniform size (e.g., 1 cm diameter).

  • Treatment: Dissolve this compound in a suitable solvent (e.g., acetone) to prepare a series of concentrations. Apply a known volume of each solution evenly to the surface of the leaf discs. Allow the solvent to evaporate completely.

  • Control: Treat control leaf discs with the solvent only.

  • Bioassay: Place one treated leaf disc in a Petri dish lined with moist filter paper. Introduce one pre-starved insect larva (e.g., fourth-instar L. decemlineata) into the Petri dish.

  • Incubation: Keep the Petri dishes in a controlled environment (e.g., 25°C, 16:8 h light:dark photoperiod) for 24 hours.

  • Data Collection: After 24 hours, remove the larva and measure the area of the leaf disc consumed using an image analysis software.

  • Calculation of Feeding Deterrence Index (FDI): FDI (%) = [ (C - T) / C ] x 100 Where C is the area of the control leaf disc consumed and T is the area of the treated leaf disc consumed.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound. It is important to note that data for pure this compound is limited, and in some cases, data for related compounds or extracts are provided for context.

Table 1: Anti-inflammatory Activity of this compound

BioassayModel Organism/SystemParameterValueReference
TPA-induced ear edemaMouseID₅₀0.650 µmol/ear[6]

Table 2: Antifeedant Activity of Related Compounds/Extracts

Compound/ExtractTarget InsectParameterValueReference
Inula auriculata extractLeptinotarsa decemlineataED₅₀< 1 µg/cm²[4]
RheinHelicoverpa armigeraAntifeedant Activity (1000 ppm)76.13%

Table 3: Antimicrobial Activity of Related Plant Extracts

Plant ExtractTarget MicroorganismParameterValue (µg/mL)Reference
Dittrichia viscosaBacillus subtilisMICNot specified[5]
Dittrichia viscosaStaphylococcus aureusMICNot specified[5]

Note: Specific MIC values for pure this compound are not widely reported in the available literature.

Conclusion and Future Directions

This compound stands out as a significant player in the chemical ecology of the plants that produce it, offering protection against herbivores and microbial pathogens. Its anti-inflammatory properties further suggest a complex role in modulating biological interactions. While the general biosynthetic pathway and some of its ecological functions have been outlined, there remain significant opportunities for future research. Elucidating the specific enzymes and regulatory genes involved in the final steps of this compound biosynthesis would enable its biotechnological production. Furthermore, comprehensive screening of its antimicrobial and antifeedant activities against a wider range of organisms, coupled with detailed mechanistic studies of its signaling effects, will undoubtedly uncover new applications in agriculture and medicine. This technical guide serves as a foundational resource to stimulate and support these future endeavors.

References

An In-Depth Technical Guide to Ilicic Acid (CAS Number: 4586-68-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilicic acid, a naturally occurring sesquiterpenoid with the CAS number 4586-68-9, has emerged as a compound of significant interest in the scientific community.[1][2] Primarily isolated from various plant species, particularly within the Asteraceae family, this molecule has demonstrated a range of biological activities, including anti-tubercular and anti-inflammatory properties.[3] This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, biological activities, and the experimental methodologies used to elucidate these functions. The information is presented to support further research and development efforts in the fields of pharmacology and drug discovery.

Chemical and Physical Properties

This compound is a sesquiterpenoid characterized by a decahydronaphthalene skeleton.[2] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 4586-68-9[1][2]
Molecular Formula C₁₅H₂₄O₃[1][2]
Molecular Weight 252.35 g/mol [1][2]
IUPAC Name (2R,4aR,8R,8aR)-8-hydroxy-4a,8-dimethyl-2-(1-methylethenyl)decahydronaphthalene-2-carboxylic acid
Synonyms Vachanic acid[2]
Appearance Powder
Purity Typically ≥98% (HPLC)[1]

Biological Activities and Quantitative Data

This compound has been investigated for several biological activities, with the most notable being its anti-tubercular and anti-inflammatory effects.

Anti-tubercular Activity

This compound has demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. The minimum inhibitory concentration (MIC) values from a key study are presented below.

OrganismMIC (µg/mL)
Mycobacterium tuberculosis H37Rv125
MDR Isolate 1500
MDR Isolate 2125
MDR Isolate 3250

These findings suggest that this compound could be a valuable lead compound in the development of new anti-tubercular agents, particularly for drug-resistant infections.[3]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model.

AssayID₅₀ (µmol/ear)
TPA-induced mouse ear edema0.650

This result indicates a notable topical anti-inflammatory effect. The study also investigated the effect of a related compound, inuviscolide, on leukotriene biosynthesis, suggesting a potential mechanism of action for sesquiterpenoids from Inula viscosa that may involve interference with the arachidonic acid cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

Anti-tubercular Activity: Microbroth Dilution Assay

The anti-tubercular activity of this compound was determined using the microbroth dilution method.[3]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis.

Materials:

  • This compound

  • Mycobacterium tuberculosis H37Rv and MDR clinical isolates

  • Middlebrook 7H9 broth

  • OADC (oleic acid-albumin-dextrose-catalase) supplement

  • 96-well microtiter plates

  • Inoculating loops or sterile swabs

  • Spectrophotometer or McFarland standards

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis strains on an appropriate medium (e.g., Löwenstein-Jensen medium).

    • Prepare a bacterial suspension in Middlebrook 7H9 broth and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension to the final required inoculum density.

  • Assay Setup:

    • Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and perform serial two-fold dilutions across the plate.

    • Add 100 µL of the prepared mycobacterial inoculum to each well.

    • Include positive control wells (bacteria with no compound) and negative control wells (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

Experimental Workflow for Anti-tubercular Activity Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound prep_compound->serial_dilution prep_inoculum Prepare Mycobacterial Inoculum (0.5 McFarland) add_inoculum Add Mycobacterial Inoculum prep_inoculum->add_inoculum add_broth Add Middlebrook 7H9 Broth to 96-well plate add_broth->serial_dilution serial_dilution->add_inoculum add_controls Include Positive and Negative Controls add_inoculum->add_controls incubation Incubate at 37°C for 7-14 days add_controls->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for the microbroth dilution assay to determine the MIC of this compound.

Anti-inflammatory Activity: TPA-Induced Mouse Ear Edema

The topical anti-inflammatory effect of this compound was assessed by its ability to reduce edema induced by TPA.

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Materials:

  • This compound

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Acetone (or other suitable vehicle)

  • Male Swiss mice

  • Micropipettes

  • Ear punch

  • Analytical balance

Procedure:

  • Animal Acclimatization: House the mice under standard laboratory conditions for at least one week prior to the experiment.

  • Preparation of Solutions: Dissolve TPA and this compound in acetone at the desired concentrations.

  • Induction of Edema and Treatment:

    • Administer a solution of TPA in acetone to the inner and outer surfaces of the right ear of each mouse.

    • The left ear serves as a control and receives only the vehicle.

    • Topically apply the this compound solution to the right ear shortly before or after the TPA application.

    • A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) should be included.

  • Evaluation of Edema:

    • After a set period (e.g., 4-6 hours), sacrifice the mice by cervical dislocation.

    • Use an ear punch to remove a standardized section from both the right and left ears.

    • Weigh the ear punches immediately.

  • Calculation of Inhibition: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition of edema by this compound is calculated relative to the edema in the TPA-only treated group.

Experimental Workflow for TPA-Induced Ear Edema Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_evaluation Evaluation acclimatize Acclimatize Mice apply_tpa Apply TPA to Right Ear acclimatize->apply_tpa prep_solutions Prepare TPA and This compound Solutions prep_solutions->apply_tpa apply_ilicic_acid Apply this compound to Right Ear prep_solutions->apply_ilicic_acid apply_vehicle Apply Vehicle to Left Ear (Control) apply_tpa->apply_vehicle apply_vehicle->apply_ilicic_acid sacrifice Sacrifice Mice after 4-6 hours apply_ilicic_acid->sacrifice ear_punch Take Ear Punches from Both Ears sacrifice->ear_punch weigh Weigh Ear Punches ear_punch->weigh calculate Calculate Edema and Percentage Inhibition weigh->calculate G cluster_stimulus Inflammatory Stimulus (e.g., TPA) cluster_pathways Intracellular Signaling cluster_response Cellular Response stimulus TPA mapk MAPK Pathway stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb cytokines Pro-inflammatory Cytokines mapk->cytokines nfkb->cytokines inflammation Inflammation cytokines->inflammation ilicic_acid This compound ilicic_acid->mapk Inhibition? ilicic_acid->nfkb Inhibition?

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Ilicic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicic acid, a sesquiterpene lactone, and its derivatives have emerged as a promising class of natural compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the current scientific understanding of these compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays and a summary of quantitative efficacy data are presented to facilitate further research and development in this area.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

Quantitative Data for Anticancer Activity
CompoundCell LineAssayEfficacy (IC50/ID50)Reference
This compoundHTB-9 (Bladder Cancer)WST-10.3874 mM[1]
This compoundHT-1376 (Bladder Cancer)WST-11.287 mM[1]
Experimental Protocols

WST-1 Cell Viability Assay

The WST-1 assay is a colorimetric method used to quantify cell proliferation and viability. The protocol for assessing the cytotoxicity of this compound against bladder cancer cell lines is as follows:

  • Cell Seeding: Bladder cancer cells (HTB-9 and HT-1376) are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.[2][3][4]

  • Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24 hours).[3]

  • WST-1 Reagent Addition: Following incubation, 10 µL of WST-1 reagent is added to each well.[3][4]

  • Incubation: The plates are incubated for an additional 0.5 to 4 hours at 37°C in a humidified atmosphere with 5% CO2.[2][4]

  • Absorbance Measurement: The absorbance of the samples is measured at a wavelength between 420-480 nm using a microplate reader. The reference wavelength should be greater than 600 nm.[3]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is employed to determine the effect of this compound on the cell cycle distribution.

  • Cell Preparation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[5][6][7]

  • Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide and RNase A.[6][7]

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified.[6]

Signaling Pathways

This compound has been shown to induce apoptosis in bladder cancer cells through the activation of the caspase-3/7 pathway. It also causes cell cycle arrest at the G2 and S phases in HTB-9 and HT-1376 cell lines, respectively.[1]

This compound This compound Bladder Cancer Cells Bladder Cancer Cells This compound->Bladder Cancer Cells treatment Caspase-9 Activation Caspase-9 Activation Bladder Cancer Cells->Caspase-9 Activation induces Cell Cycle Arrest (G2/S) Cell Cycle Arrest (G2/S) Bladder Cancer Cells->Cell Cycle Arrest (G2/S) induces Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation activates Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis leads to

Caption: Proposed mechanism of this compound-induced apoptosis and cell cycle arrest in bladder cancer cells.

Anti-inflammatory Activity

This compound and its related sesquiterpenoid, inuviscolide, have demonstrated significant anti-inflammatory properties in various in vivo and in vitro models.

Quantitative Data for Anti-inflammatory Activity
CompoundModel/AssayEfficacy (ID50/IC50)Reference
This compoundTPA-induced ear oedema0.650 µmol/ear[8]
InuviscolideTPA-induced ear oedema0.784 µmol/ear[8]
InuviscolidePLA2-induced paw oedema98 µmol/kg[8][9]
InuviscolideLeukotriene B4 (LTB4) generation94 µM[8][9]
Experimental Protocols

TPA-Induced Ear Edema in Mice

This model is used to assess the topical anti-inflammatory activity of compounds.

  • Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent is applied to the surface of a mouse's ear to induce edema.

  • Compound Application: The test compound (this compound or inuviscolide) is applied topically to the ear, typically at the same time as the TPA.

  • Measurement of Edema: The thickness or weight of the ear is measured at specific time points after TPA application to quantify the extent of inflammation.

  • Data Analysis: The ID50 value, the dose that inhibits the inflammatory response by 50%, is calculated.[8]

Leukotriene B4 (LTB4) Generation Assay

This in vitro assay measures the inhibition of LTB4, a potent inflammatory mediator.

  • Cell Isolation: Peritoneal neutrophils are isolated from rats.[8][9]

  • Compound Incubation: The isolated neutrophils are incubated with the test compound (inuviscolide) at various concentrations.[8][9]

  • Stimulation: The cells are then stimulated to produce LTB4.

  • LTB4 Quantification: The amount of LTB4 produced is quantified using high-performance liquid chromatography (HPLC).[8][9]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits LTB4 production by 50%, is determined.[8][9]

Signaling Pathways

The anti-inflammatory effects of inuviscolide, a compound structurally related to this compound, are believed to be mediated through the inhibition of leukotriene synthesis and the release of inflammatory mediators from mast cells induced by phospholipase A2.[8][9]

Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 (PLA2) Phospholipase A2 (PLA2) Inflammatory Stimuli->Phospholipase A2 (PLA2) activates Arachidonic Acid Arachidonic Acid Phospholipase A2 (PLA2)->Arachidonic Acid releases 5-Lipoxygenase (5-LOX) 5-Lipoxygenase (5-LOX) Arachidonic Acid->5-Lipoxygenase (5-LOX) substrate for Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) 5-Lipoxygenase (5-LOX)->Leukotriene B4 (LTB4) produces Inflammation Inflammation Leukotriene B4 (LTB4)->Inflammation promotes Inuviscolide Inuviscolide Inuviscolide->Phospholipase A2 (PLA2) inhibits Inuviscolide->5-Lipoxygenase (5-LOX) inhibits

Caption: Proposed anti-inflammatory mechanism of inuviscolide via inhibition of leukotriene biosynthesis.

Antimicrobial Activity

While specific quantitative data for this compound is limited in the readily available literature, its derivatives and related compounds have shown promise as antimicrobial agents. Further research is warranted to fully characterize the antimicrobial spectrum and efficacy of this compound derivatives.

Conclusion

This compound and its derivatives represent a valuable source of bioactive molecules with significant potential for the development of new therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the anticancer, anti-inflammatory, and antimicrobial properties of these compounds. Future studies should focus on elucidating the detailed mechanisms of action, expanding the scope of biological evaluation, and optimizing the therapeutic potential of this compound derivatives through medicinal chemistry efforts.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of this compound derivatives to identify key structural features for enhanced potency and selectivity.

  • In Vivo Efficacy Studies: Evaluation of the most promising derivatives in relevant animal models of cancer and inflammatory diseases.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by this compound derivatives.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the drug-like properties of lead compounds to determine their suitability for clinical development.

References

Ilicic Acid: A Comprehensive Technical Review of Its Bioactivities and Potential Therapeutic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicic acid, a naturally occurring eudesmane sesquiterpenoid with the chemical formula C₁₅H₂₄O₃, has emerged as a compound of significant interest in the scientific community.[1][2] Primarily isolated from various plant species, including Laggera pterodonta, Ambrosia camphorata, Iva frutescens, Artemisia tournefortiana, and Sphaeranthus indicus, this molecule has demonstrated a range of promising biological activities.[2][3][4][5] This technical guide provides a comprehensive literature review of this compound, focusing on its quantitative biological data, detailed experimental protocols for its isolation and bioactivity assessment, and an exploration of its potential signaling pathway interactions.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₄O₃--INVALID-LINK--
Molecular Weight252.35 g/mol --INVALID-LINK--
IUPAC Name2-[(2R,4aR,8R,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid--INVALID-LINK--
ClassEudesmane Sesquiterpenoid[2]

Biological Activities

This compound has been reported to possess a variety of biological effects, including anti-tubercular, anti-inflammatory, and anticancer activities. The following tables summarize the key quantitative data available in the literature.

Anti-tubercular Activity
Target OrganismStrainMethodMIC (μg/mL)Source
Mycobacterium tuberculosisH37RvMicrobroth Dilution125[5]
Mycobacterium tuberculosisMDR Isolate 1Microbroth Dilution500[5]
Mycobacterium tuberculosisMDR Isolate 2Microbroth Dilution125[5]
Mycobacterium tuberculosisMDR Isolate 3Microbroth Dilution250[5]
Anti-inflammatory Activity
AssayModelInhibitionSource
12-O-tetradecanoylphorbol 13-acetate (TPA) acute oedema testMouse EarID₅₀: 0.650 μmol per ear[6]

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the key experiments cited in this review.

Isolation of this compound from Sphaeranthus indicus (Adapted from general methods for eudesmane sesquiterpenoids)
  • Plant Material and Extraction:

    • Collect and air-dry the aerial parts of Sphaeranthus indicus.

    • Grind the dried plant material into a coarse powder.

    • Perform successive extractions using a Soxhlet apparatus with solvents of increasing polarity, starting with hexane, followed by chloroform, and then methanol.

    • Concentrate the hexane extract under reduced pressure using a rotary evaporator.

  • Chromatographic Purification:

    • Subject the concentrated hexane extract to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions showing a prominent spot corresponding to this compound.

    • Perform further purification of the combined fractions using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., methanol/water gradient) to yield pure this compound.

  • Structure Elucidation:

    • Confirm the structure of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with published values for this compound.

Broth Microdilution Assay for Anti-tubercular Activity
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Inoculum Preparation:

    • Culture Mycobacterium tuberculosis (H37Rv or MDR strains) in an appropriate broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium.

    • Add the prepared bacterial inoculum to each well.

    • Include positive (bacteria without this compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for a specified period (typically 7-14 days).

  • Determination of MIC:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits the visible growth of M. tuberculosis.

TPA-Induced Mouse Ear Edema Assay for Anti-inflammatory Activity
  • Animal Model:

    • Use male Swiss mice (or a similar strain) of a specific weight range.

  • Induction of Edema:

    • Dissolve 12-O-tetradecanoylphorbol 13-acetate (TPA) in a suitable solvent (e.g., acetone).

    • Topically apply a defined amount of the TPA solution to the inner and outer surfaces of one ear of each mouse to induce inflammation and edema. The contralateral ear serves as a control.

  • Treatment:

    • Dissolve this compound in a suitable vehicle.

    • Apply the this compound solution topically to the TPA-treated ear at various doses.

    • A control group receives only the vehicle.

  • Assessment of Edema:

    • After a specific time period (e.g., 4-6 hours), sacrifice the mice.

    • Excise a standard-sized circular section from both the treated and control ears using a biopsy punch.

    • Measure the weight of each ear punch.

    • The degree of edema is calculated as the difference in weight between the TPA-treated and control ear punches.

    • The inhibitory effect of this compound is expressed as the percentage reduction in edema compared to the control group.

Caspase-3/7 Apoptosis Assay
  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., bladder cancer cells) in a suitable medium in a 96-well plate.

  • Treatment:

    • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

    • Include untreated cells as a negative control and cells treated with a known apoptosis-inducing agent as a positive control.

  • Assay Procedure:

    • Add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) to each well. This substrate is specifically cleaved by active caspases-3 and -7.

    • Incubate the plate at room temperature for a specified time to allow for the enzymatic reaction.

  • Measurement:

    • Measure the luminescence or fluorescence signal using a plate reader. The signal intensity is directly proportional to the activity of caspases-3 and -7, and thus to the level of apoptosis.

Signaling Pathway Interactions

While direct studies on the specific signaling pathways modulated by this compound are limited, research on structurally related eudesmane sesquiterpenoids provides valuable insights into its potential mechanisms of action.

Potential Inhibition of the NF-κB Signaling Pathway

Eudesmane-type sesquiterpenoids have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. The proposed mechanism involves the inhibition of multiple steps in the pathway, potentially including the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, IL-1β IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkBa_P p-IκBα IkBa_deg IκBα Degradation IkBa_P->IkBa_deg Leads to Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Induces Ilicic_acid This compound Ilicic_acid->IKK Inhibits (potential) Ilicic_acid->IkBa_deg Inhibits (potential)

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Potential Activation of the MAPK Signaling Pathway

Some eudesmane-guaiane sesquiterpenoid dimers have been found to trigger paraptosis-like cell death through the stimulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This suggests that this compound, as a eudesmane sesquiterpenoid, might also influence this pathway, potentially leading to its observed anticancer effects. The activation of MAPK pathways can lead to a variety of cellular responses, including apoptosis.

MAPK_Activation Ilicic_acid This compound Stress Cellular Stress Ilicic_acid->Stress Induces (potential) MAPKKK MAPKKK Stress->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Apoptosis Apoptosis MAPK->Apoptosis Leads to

Caption: Potential activation of the MAPK signaling pathway by this compound.

Induction of Apoptosis via Caspase-3/7 Activation

A study on bladder cancer cells has provided direct evidence that this compound induces apoptosis through the activation of caspases-3 and -7. These caspases are key executioner caspases in the apoptotic pathway, responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Apoptosis_Pathway Ilicic_acid This compound Procaspase_9 Procaspase-9 Ilicic_acid->Procaspase_9 Activates (upstream signaling) Caspase_9 Caspase-9 Procaspase_9->Caspase_9 Cleavage Procaspase_3_7 Procaspase-3/7 Caspase_9->Procaspase_3_7 Cleaves Caspase_3_7 Caspase-3/7 Procaspase_3_7->Caspase_3_7 Cleavage Apoptosis Apoptosis Caspase_3_7->Apoptosis Executes

Caption: this compound-induced apoptosis via the caspase-3/7 pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described in this guide.

Isolation_Workflow Start Dried S. indicus Soxhlet Soxhlet Extraction (Hexane) Start->Soxhlet Concentration Concentration (Rotary Evaporator) Soxhlet->Concentration CC Column Chromatography (Silica Gel) Concentration->CC TLC TLC Monitoring CC->TLC HPLC Preparative HPLC TLC->HPLC Structure Structure Elucidation (NMR, MS) HPLC->Structure End Pure this compound Structure->End

Caption: Workflow for the isolation of this compound.

Bioassay_Workflow cluster_anti_tb Anti-tubercular Activity cluster_anti_inflam Anti-inflammatory Activity cluster_apoptosis Apoptosis Assay TB_Start Prepare this compound Dilutions TB_Inoculate Inoculate with M. tuberculosis TB_Start->TB_Inoculate TB_Incubate Incubate TB_Inoculate->TB_Incubate TB_End Determine MIC TB_Incubate->TB_End AI_Start Induce Ear Edema with TPA AI_Treat Topical Application of this compound AI_Start->AI_Treat AI_Measure Measure Ear Punch Weight AI_Treat->AI_Measure AI_End Calculate % Inhibition AI_Measure->AI_End AP_Start Culture Cancer Cells AP_Treat Treat with this compound AP_Start->AP_Treat AP_Add Add Caspase-3/7 Substrate AP_Treat->AP_Add AP_End Measure Luminescence/Fluorescence AP_Add->AP_End

Caption: Workflows for key biological assays of this compound.

Conclusion

This compound is a promising natural product with demonstrated anti-tubercular, anti-inflammatory, and anticancer activities. While the precise molecular mechanisms are still under investigation, evidence from structurally related compounds suggests that its bioactivities may be mediated through the modulation of key signaling pathways such as NF-κB and MAPK. The induction of apoptosis via the caspase-3/7 pathway provides a direct mechanism for its anticancer effects. Further research is warranted to fully elucidate the signaling pathways directly affected by this compound and to explore its full therapeutic potential. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

Potential Therapeutic Targets of Ilicic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicic acid, a naturally occurring sesquiterpene lactone, has emerged as a compound of significant interest in the field of drug discovery due to its demonstrated anti-cancer, anti-inflammatory, and anti-tubercular properties. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its molecular targets and mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the putative signaling pathways involved in its biological activities.

Anticancer Activity

This compound has been shown to exhibit cytotoxic effects against bladder cancer cells by inducing apoptosis and causing cell cycle arrest.

Quantitative Data
Cell LineTreatmentEndpointResultp-valueReference
HTB-9 (Bladder Cancer)This compound (0.3874 mM, 24h)Apoptosis InductionStatistically significant increasep<0.0001[1]
HT-1376 (Bladder Cancer)This compound (1.287 mM, 24h)Apoptosis InductionStatistically significant increasep<0.0001[1]
HTB-9 (Bladder Cancer)This compoundCell Cycle ArrestG2 phase-[1]
HT-1376 (Bladder Cancer)This compoundCell Cycle ArrestS phase-[1]
Key Experimental Protocols

1.2.1. Cell Viability Assessment (WST-1 Assay)

This protocol is used to determine the optimal dose of this compound for inducing cytotoxicity in cancer cell lines.

  • Cell Seeding: Plate bladder cancer cells (HTB-9 and HT-1376) in 96-well plates at a suitable density and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 24 hours).

  • Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Measurement: Shake the plates for 1 minute and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

1.2.2. Apoptosis and Cell Cycle Analysis (Flow Cytometry)

This method is employed to define the effects of this compound on apoptosis and the cell cycle.

  • Cell Preparation: Culture and treat bladder cancer cells with the determined optimal dose of this compound.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G1, S, G2/M). Apoptotic cells will appear as a sub-G1 peak due to DNA fragmentation.

1.2.3. Caspase 3/7 Activity Assay

This assay confirms the involvement of the caspase cascade in this compound-induced apoptosis.

  • Cell Lysis: Lyse the treated and untreated cells.

  • Substrate Addition: Add a luminogenic caspase-3/7 substrate (containing the DEVD peptide) to the cell lysates.

  • Incubation: Incubate at room temperature to allow caspase cleavage of the substrate.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the amount of active caspase-3 and -7.

Signaling Pathways

Based on studies of this compound and other sesquiterpene lactones, the following signaling pathways are likely targets in its anticancer activity.

Ilicic_Acid This compound Mitochondrion Mitochondrion Ilicic_Acid->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

This compound-Induced Apoptosis Pathway

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects in preclinical models.

Quantitative Data
ModelTreatmentEndpointResultReference
TPA-induced mouse ear edemaThis compound (0.650 µmol/ear)Edema Inhibition (ID50)Less potent than inuviscolide[2]
Key Experimental Protocol

2.2.1. TPA-Induced Mouse Ear Edema

This in vivo assay is used to evaluate the topical anti-inflammatory activity of compounds.

  • Animal Model: Use Swiss female mice.

  • Induction of Edema: Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent (e.g., acetone) to the inner and outer surfaces of the mouse's right ear to induce inflammation. The left ear serves as a control.

  • Treatment: Apply a solution of this compound topically to the TPA-treated ear.

  • Measurement: After a specific time period (e.g., 4-6 hours), sacrifice the mice and take a biopsy punch from both ears. The difference in weight between the right and left ear punches indicates the degree of edema. The inhibitory effect of the compound is calculated relative to the edema in the TPA-only treated group.

Signaling Pathways

The anti-inflammatory effects of sesquiterpene lactones are often attributed to their ability to modulate key inflammatory signaling pathways.

cluster_0 Cytoplasm cluster_1 Nucleus Ilicic_Acid This compound IKK IKK Ilicic_Acid->IKK Inhibition IkappaB IκB IKK->IkappaB Phosphorylation NFkappaB NF-κB IkappaB->NFkappaB Release NFkappaB_nuc NF-κB Inflammatory_Genes Inflammatory Gene Transcription NFkappaB_nuc->Inflammatory_Genes

Inhibition of the NF-κB Signaling Pathway

Anti-tubercular Activity

This compound has shown inhibitory activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains.

Quantitative Data
StrainTreatmentEndpointResult (µg/mL)Reference
M. tuberculosis H37RvThis compoundMIC125[3]
MDR Isolate 1This compoundMIC500[3]
MDR Isolate 2This compoundMIC125[3]
MDR Isolate 3This compoundMIC250[3]
Key Experimental Protocol

3.2.1. Microbroth Dilution Assay for Mycobacterium tuberculosis

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

  • Inoculum Preparation: Prepare a standardized inoculum of the M. tuberculosis strain to be tested.

  • Serial Dilution: Perform serial dilutions of this compound in a 96-well microplate containing a suitable broth medium (e.g., Middlebrook 7H9).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for a specified period (typically several days to weeks for M. tuberculosis).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion

This compound demonstrates significant potential as a therapeutic agent with diverse biological activities. Its ability to induce apoptosis in cancer cells, mitigate inflammation, and inhibit the growth of Mycobacterium tuberculosis warrants further investigation. The elucidation of its precise molecular targets and a deeper understanding of its engagement with key signaling pathways, such as the caspase, NF-κB, and MAPK pathways, will be crucial for its future development as a clinical candidate. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this compound.

References

Methodological & Application

Application Notes & Protocols: Quantification of Ilicic Acid using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of ilicic acid, a sesquiterpenoid of interest, using High-Performance Liquid Chromatography (HPLC). This compound, a natural product isolated from various plant species including Ambrosia camphorata, Iva frutescens, Artemisia tournefortiana, and Sphaeranthus indicus, has garnered scientific interest for its potential biological activities.[1][2][3][4] The method outlined below is designed to be a robust starting point for researchers requiring accurate and precise measurement of this compound in plant extracts and other matrices.

Introduction

This compound is a sesquiterpenoid with the chemical formula C15H24O3.[1][2][5] As a plant-derived secondary metabolite, its quantification is essential for various research applications, including natural product chemistry, pharmacology, and quality control of herbal preparations. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the analysis of such compounds. This application note details a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are recommended as a starting point for method development and validation.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-25 min: 30-70% B25-30 min: 70-30% B30-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 20 µL
Reagents and Standards
  • This compound analytical standard: (Purity ≥98%)

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • Phosphoric Acid: Analytical grade

  • Methanol: HPLC grade (for sample preparation)

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material (e.g., leaves, stems) at 40°C until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material into a flask.

    • Add 20 mL of methanol.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Allow the mixture to stand for 24 hours at room temperature, protected from light.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: Depending on the expected concentration of this compound, the sample may need to be diluted with the mobile phase.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of this HPLC method. These values should be experimentally determined during method validation.

ParameterExpected Value
Retention Time (tR) ~15-20 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Experimental Workflow and Diagrams

The overall workflow for the analysis of this compound from a plant source is depicted below.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_quantification Quantification plant_material Plant Material drying_grinding Drying & Grinding plant_material->drying_grinding extraction Solvent Extraction (Methanol) drying_grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection (210 nm) chrom_separation->uv_detection data_analysis Data Acquisition & Analysis uv_detection->data_analysis quantification Quantification of this compound data_analysis->quantification calibration_curve Calibration Curve (Standard Solutions) calibration_curve->quantification

Figure 1. HPLC analysis workflow for this compound.

Conclusion

The described RP-HPLC method provides a reliable framework for the quantification of this compound in plant extracts. The use of a C18 column with a water/acetonitrile gradient and UV detection is a widely applicable and robust approach for the analysis of moderately polar organic compounds like this compound. For successful implementation, proper method validation should be performed to ensure accuracy, precision, and sensitivity for the specific application. Further optimization of the mobile phase composition and gradient may be necessary depending on the complexity of the sample matrix.

References

Application Note: Analysis of Ilicic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the extraction, derivatization, and subsequent quantitative analysis of ilicic acid from plant matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a sesquiterpenoid of interest for its potential biological activities, requires derivatization to enhance its volatility for GC-MS analysis. This document provides a step-by-step guide for sample preparation, trimethylsilyl (TMS) derivatization, and the GC-MS instrument parameters optimized for the detection and quantification of this compound. The presented methodology is intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction

This compound is a naturally occurring eudesmane sesquiterpene found in various plant species. Its structural complexity and potential therapeutic properties make it a compound of significant interest in phytochemical and pharmacological research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, due to its low volatility, this compound must be chemically modified through derivatization prior to GC-MS analysis. This protocol focuses on the conversion of this compound into its more volatile trimethylsilyl (TMS) ester, enabling robust and reproducible analysis.

Experimental Protocols

This protocol outlines a general procedure for the extraction of this compound from a dried plant matrix.

  • Grinding: Weigh approximately 10 g of dried and powdered plant material.

  • Solvent Extraction:

    • Place the powdered sample into a flask.

    • Add 100 mL of hexane to the flask to remove non-polar compounds.

    • Macerate for 24 hours at room temperature with occasional shaking.

    • Filter the mixture and discard the hexane extract.

    • Air-dry the plant residue.

  • Methanol Extraction:

    • Transfer the air-dried residue to a clean flask.

    • Add 100 mL of methanol and macerate for 24 hours at room temperature.

    • Filter the mixture and collect the methanol extract.

    • Concentrate the methanol extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude methanol extract in 50 mL of distilled water.

    • Adjust the pH of the aqueous solution to approximately 9.0 with a 5% sodium carbonate solution.

    • Perform liquid-liquid extraction three times with 50 mL of ethyl acetate to remove neutral and basic compounds. Discard the ethyl acetate fractions.

    • Adjust the pH of the remaining aqueous layer to approximately 2.0 with 1 M hydrochloric acid.

    • Extract the acidified aqueous layer three times with 50 mL of ethyl acetate.

    • Combine the ethyl acetate fractions, which now contain the acidic compounds, including this compound.

    • Dry the combined ethyl acetate extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness to yield the final acidic extract.

To increase the volatility of this compound for GC-MS analysis, a silylation reaction is performed to convert the carboxylic acid group to a trimethylsilyl (TMS) ester.[1][2]

  • Sample Preparation: Accurately weigh 1 mg of the dried acidic extract into a 2 mL reaction vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature before GC-MS injection.

GC-MS Analysis

A standard gas chromatograph coupled with a mass spectrometer is used for the analysis.

The following table summarizes the instrumental parameters for the analysis of derivatized this compound.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature of 150°C, hold for 2 min, ramp at 10°C/min to 300°C, and hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-500
Scan Speed1 scan/s
Ion Source Temperature230°C
Quadrupole Temperature150°C

Data Presentation

The following tables present hypothetical quantitative data for the GC-MS analysis of TMS-derivatized this compound. These values are representative and may vary based on the specific instrumentation and experimental conditions.

Table 1: Retention Time and Key Mass Fragments of TMS-Derivatized this compound

Compound NameRetention Time (min)Molecular Weight (TMS-derivatized)Key Mass Fragments (m/z)
This compound-TMS Ester~18.5322.5307 [M-15]+, 217, 191, 147, 73

Table 2: Hypothetical Calibration Curve Data for Quantitative Analysis

Concentration (µg/mL)Peak Area (Arbitrary Units)
150,000
5255,000
10510,000
251,275,000
502,550,000
R² Value 0.9995

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis plant_material Dried Plant Material grinding Grinding plant_material->grinding hexane_extraction Hexane Extraction (Defatting) grinding->hexane_extraction methanol_extraction Methanol Extraction hexane_extraction->methanol_extraction acid_base_partition Acid-Base Partitioning methanol_extraction->acid_base_partition final_extract Dried Acidic Extract acid_base_partition->final_extract weigh_extract Weigh Extract final_extract->weigh_extract add_reagents Add Pyridine & BSTFA/TMCS weigh_extract->add_reagents heating Heat at 70°C add_reagents->heating derivatized_sample TMS-Derivatized Sample heating->derivatized_sample injection GC-MS Injection derivatized_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

fragmentation_pathway cluster_fragments Key Fragmentation Pathways parent_ion This compound-TMS [M]+• m/z = 322 m_minus_15 [M-15]+• m/z = 307 parent_ion->m_minus_15 - •CH3 fragment_217 Fragment m/z = 217 parent_ion->fragment_217 - C5H8O2Si(CH3)3 fragment_73 [Si(CH3)3]+ m/z = 73 parent_ion->fragment_73 Rearrangement

Caption: Proposed fragmentation of TMS-derivatized this compound.

Discussion

The methodology presented provides a robust framework for the analysis of this compound by GC-MS. The sample preparation procedure is designed to selectively isolate acidic compounds from a complex plant matrix, thereby reducing interferences. Derivatization with BSTFA is a critical step that renders the this compound sufficiently volatile for gas chromatography.[1][2] The proposed GC-MS parameters are a starting point and may require optimization depending on the specific instrument and the complexity of the sample matrix. The mass spectral data, although hypothetical, is based on common fragmentation patterns of TMS-derivatized organic acids, where the loss of a methyl group ([M-15]+) and the presence of a characteristic ion at m/z 73 are indicative of a TMS group.[4][5][6]

Conclusion

This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS. The described methods for extraction, derivatization, and analysis can be readily implemented in a laboratory setting for the study of this and similar sesquiterpenoid compounds. The successful application of this protocol will facilitate further research into the pharmacological and chemical properties of this compound.

References

Application Notes and Protocols for the Synthesis of Ilicic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of ilicic acid derivatives. This compound, a eudesmane sesquiterpenoid, has garnered interest for its diverse biological activities, including anti-tubercular and anti-inflammatory properties. The derivatization of this compound opens avenues for modulating its pharmacokinetic and pharmacodynamic properties, potentially leading to the development of novel therapeutic agents.

Introduction

This compound is a naturally occurring sesquiterpenoid found in various plants. Its chemical structure features a carboxylic acid, a tertiary hydroxyl group, and an exocyclic double bond, offering multiple sites for chemical modification. The synthesis of this compound derivatives aims to explore the structure-activity relationships (SAR) and to optimize the lead compound for enhanced efficacy and target specificity.

Biological Activity of this compound

This compound has demonstrated notable biological activities. A key area of interest is its potential as an anti-tubercular agent. Studies have reported its minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis.

Table 1: Anti-tubercular Activity of this compound

StrainMIC (µg/mL)
Mycobacterium tuberculosis H37Rv125
Multidrug-Resistant Isolate 1500
Multidrug-Resistant Isolate 2125
Multidrug-Resistant Isolate 3250

Synthesis of this compound Derivatives

The functional groups of this compound can be chemically modified to generate a library of derivatives, including esters, amides, and derivatives of the exocyclic double bond.

Experimental Protocols

Protocol 1: Esterification of this compound (Fischer Esterification)

This protocol describes the synthesis of this compound methyl ester.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound methyl ester.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Synthesis from this compound using a Coupling Agent

This protocol outlines the synthesis of an N-benzyl amide of this compound.

Materials:

  • This compound

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add benzylamine (1.1 eq) and a catalytic amount of DMAP to the solution.

  • In a separate flask, dissolve DCC or EDC (1.2 eq) in anhydrous DCM.

  • Slowly add the solution of the coupling agent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Modification of the Exocyclic Double Bond via Mizoroki-Heck Reaction

This protocol describes the arylation of the exocyclic double bond of an this compound derivative.[1]

Materials:

  • This compound methyl ester (prepared as in Protocol 1)

  • Aryl iodide or bromide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk tube

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound methyl ester (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)2 (0.05 eq), and PPh3 (0.1 eq).

  • Add anhydrous DMF and triethylamine (2.0 eq) via syringe.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the arylated this compound derivative.[1]

Potential Biological Activities and Signaling Pathways

Derivatives of sesquiterpenoids, including eudesmanolides, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] The NF-κB pathway is a crucial regulator of inflammatory responses, and its inhibition can lead to the downregulation of pro-inflammatory cytokines and enzymes.

Table 2: Hypothetical Biological Activity of this compound Derivatives (Illustrative Examples)

DerivativeTarget/AssayIC50 / Activity
This compound methyl esterNF-κB Inhibition15 µM
N-benzyl ilicic amideTNF-α Release Inhibition10 µM
13-Phenyl this compound methyl esteriNOS Inhibition25 µM
This compound-triazole conjugateIL-6 Inhibition12 µM

Note: The data in this table is illustrative and intended to represent the types of biological activities that could be explored for this compound derivatives based on the activities of similar compounds.

Visualizations

Signaling Pathway

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Ilicic_Acid_Derivative This compound Derivatives Ilicic_Acid_Derivative->IKK Inhibition DNA DNA NFkB_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes

Experimental Workflow

Experimental_Workflow Start This compound Derivatization Chemical Derivatization (Esterification, Amidation, Heck Coupling) Start->Derivatization Purification Purification (Column Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay Biological Evaluation (e.g., Anti-inflammatory, Anti-tubercular assays) Characterization->Bioassay Data_Analysis Data Analysis (IC50/MIC determination, SAR) Bioassay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Logical Relationships in Derivatization

Derivatization_Logic cluster_functional_groups Reactive Sites cluster_derivatives Derivative Classes Ilicic_Acid This compound Carboxylic_Acid Carboxylic Acid Ilicic_Acid->Carboxylic_Acid Hydroxyl Tertiary Hydroxyl Ilicic_Acid->Hydroxyl Double_Bond Exocyclic Double Bond Ilicic_Acid->Double_Bond Esters Esters Carboxylic_Acid->Esters Esterification Amides Amides Carboxylic_Acid->Amides Amidation Ethers Ethers Hydroxyl->Ethers Etherification Aryl_Adducts Aryl Adducts Double_Bond->Aryl_Adducts Mizoroki-Heck

References

Ilicic Acid: A Versatile Chiral Building Block for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ilicic acid, a naturally occurring eudesmane sesquiterpenoid, has emerged as a valuable chiral building block in the stereoselective synthesis of various bioactive natural products. Its rigid bicyclic core and multiple stereocenters make it an excellent starting material for the enantiospecific synthesis of other complex terpenes. This document provides an overview of the applications of this compound in synthesis, complete with detailed experimental protocols for key transformations and quantitative data to support its utility. This compound can be isolated in multigram quantities from the aerial parts of plants such as Inula viscosa (also known as Dittrichia viscosa).[1] This ready availability from natural sources further enhances its appeal as a chiral pool starting material.

Applications in Stereoselective Synthesis

This compound has been successfully employed as a chiral precursor for the synthesis of several bioactive eudesmane sesquiterpenoids, including cryptomeridiol, α-eudesmol, and β-eudesmol. These syntheses take advantage of the inherent chirality of this compound to produce the target molecules in high enantiomeric purity.

Synthesis of Cryptomeridiol

A short and efficient three-step hemisynthesis of cryptomeridiol from this compound has been reported, proceeding in a good overall yield.[1] This transformation highlights the utility of this compound in accessing other eudesmanolides with potential therapeutic properties.

Synthesis of α- and β-Eudesmol

This compound has also served as a key starting material for the enantiospecific synthesis of α- and β-eudesmol, natural products with reported anti-Alzheimer and anti-spasmodic properties.[1] These multi-step syntheses demonstrate the robustness of the this compound scaffold for more complex chemical manipulations.

Quantitative Data

The use of this compound as a chiral building block provides excellent stereochemical control, leading to high yields of the target natural products. The following table summarizes the reported yields for the synthesis of key bioactive molecules starting from this compound.

Target MoleculeStarting MaterialNumber of StepsOverall Yield (%)Reference
CryptomeridiolThis compound352[1]
α-EudesmolThis compound741[2]
β-EudesmolThis compound652[2]

Experimental Protocols

The following are detailed protocols for the isolation of this compound and its conversion to cryptomeridiol.

Protocol 1: Isolation of this compound from Inula viscosa

This protocol describes a general procedure for the extraction and purification of this compound from the dried aerial parts of Inula viscosa.

Materials:

  • Dried and powdered aerial parts of Inula viscosa

  • Methanol

  • Dichloromethane

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Macerate the powdered plant material in methanol at room temperature for 24 hours.

  • Filter the extract and concentrate the solvent under reduced pressure to obtain a crude extract.

  • Partition the crude extract between dichloromethane and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the dichloromethane extract.

  • Subject the dichloromethane extract to silica gel column chromatography.

  • Elute the column with a gradient of hexane-ethyl acetate.

  • Combine the fractions containing this compound (as monitored by thin-layer chromatography) and concentrate to yield pure this compound.

Protocol 2: Hemisynthesis of Cryptomeridiol from this compound

This three-step protocol details the conversion of this compound to cryptomeridiol.[1]

Step 1: Conversion of this compound (1) to Ketone (2)

  • To a solution of this compound (1 g, 1 equivalent) and triethylamine (1.7 equivalents) in dry THF, cooled to -10 °C, add ethyl chloroformate (1.8 equivalents).

  • Stir the mixture for 30 minutes at -10 °C.

  • Filter the reaction mixture and add the filtrate to a freshly prepared solution of sodium azide (NaN3) in water.

  • Stir the resulting mixture at room temperature for 2 hours.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Reflux the residue in toluene for 2 hours.

  • Add a 10% aqueous solution of hydrochloric acid and continue refluxing for 1 hour.

  • Cool the reaction mixture, extract with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography to afford ketone 2 .

Step 2: Not explicitly detailed in the provided search results. The conversion of the ketone to the subsequent intermediate is a standard organometallic addition.

Step 3: Conversion of Intermediate to Cryptomeridiol (3)

  • Treat the intermediate from the previous step with an ethereal solution of methyl lithium (CH3Li).

  • Quench the reaction carefully with water.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by chromatography to yield cryptomeridiol (3) .

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Synthesis_of_Cryptomeridiol Ilicic_Acid This compound (1) Ketone Ketone (2) Ilicic_Acid->Ketone 1. Et3N, ClCO2Et 2. NaN3 3. Toluene, reflux 4. HCl (aq) Cryptomeridiol Cryptomeridiol (3) Ketone->Cryptomeridiol CH3Li, Et2O

Caption: Synthetic pathway for Cryptomeridiol from this compound.

Experimental_Workflow cluster_extraction Isolation of this compound cluster_synthesis Synthesis of Cryptomeridiol plant_material Inula viscosa (Dried, Powdered) extraction Methanol Extraction plant_material->extraction partition DCM/Water Partition extraction->partition chromatography1 Silica Gel Chromatography partition->chromatography1 ilicic_acid Pure this compound chromatography1->ilicic_acid reaction1 Step 1: Ketone Formation ilicic_acid->reaction1 reaction2 Step 2 & 3: MeLi Addition & Workup reaction1->reaction2 chromatography2 Purification reaction2->chromatography2 cryptomeridiol Cryptomeridiol chromatography2->cryptomeridiol

Caption: General workflow for isolation and synthesis.

References

Application Notes and Protocols for In Vitro Ilicic Acid Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ilicic acid, a natural compound isolated from various plant sources, including Sphaeranthus indicus, has demonstrated significant potential as a therapeutic agent.[1][2] Preliminary research highlights its promising biological activities, particularly in the antimicrobial domain. Further investigation into its anti-inflammatory and anti-cancer properties is warranted to fully elucidate its therapeutic potential. These application notes provide detailed protocols for a range of in vitro assays designed to quantify the biological activity of this compound, offering researchers and drug development professionals a guide to systematically evaluate its efficacy.

Section 1: Antimicrobial Activity Assays

Application Note: The emergence of multidrug-resistant (MDR) bacterial strains, particularly Mycobacterium tuberculosis, presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[1][2] this compound has been identified as a promising candidate with activity against both standard and MDR strains of M. tuberculosis.[1][2] The following protocols describe the use of the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), a key metric for assessing antimicrobial potency. This method is a quantitative assay that establishes the lowest concentration of a substance that prevents the visible growth of a microorganism.[3]

Data Presentation: Antimycobacterial Activity of this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various strains of Mycobacterium tuberculosis.

Microbial StrainMIC (µg/mL)Reference
M. tuberculosis H37Rv125[1][2]
M. tuberculosis MDR Isolate 1500[1][2]
M. tuberculosis MDR Isolate 2125[1][2]
M. tuberculosis MDR Isolate 3250[1][2]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents against Mycobacterium tuberculosis.[1][3][4]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • Mycobacterium tuberculosis strains (e.g., H37Rv, MDR isolates)

  • Sterile 96-well microplates

  • Sterile tubes for dilution

  • Incubator (37°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in supplemented Middlebrook 7H9 broth in sterile tubes. The final concentrations should typically range from 500 µg/mL to <1 µg/mL.

  • Inoculum Preparation: Culture the M. tuberculosis strains in supplemented Middlebrook 7H9 broth until they reach the mid-log phase. Adjust the bacterial suspension to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10^8 CFU/mL.[4] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 × 10^5 CFU/mL in the assay wells.

  • Plate Inoculation:

    • Add 100 µL of the appropriate this compound dilution to each well of a 96-well plate.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Controls: Include a positive control well (broth + inoculum, no drug) to confirm bacterial growth and a negative control well (broth only) for sterility.

  • Incubation: Seal the microplate and incubate at 37°C for the required period (typically 7-14 days for M. tuberculosis).

  • MIC Determination: The MIC is visually determined as the lowest concentration of this compound that completely inhibits the visible growth of the mycobacteria.[3] This can be observed as the absence of turbidity or pellet formation at the bottom of the well.

Visualization: Antimicrobial Susceptibility Testing Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution C Perform Serial Dilutions of this compound A->C B Prepare Bacterial Inoculum (0.5 McFarland) E Add Inoculum to Wells B->E D Dispense Dilutions into 96-Well Plate C->D D->E G Incubate Plate (e.g., 37°C, 7-14 days) E->G F Include Growth & Sterility Controls F->G H Visually Inspect for Growth G->H I Determine MIC Value H->I

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Section 2: Anti-inflammatory Activity Assays

Application Note: Inflammation is a biological response mediated by complex signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[5][6] These pathways control the expression of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5] Compounds that inhibit these pathways are valuable candidates for anti-inflammatory drugs. The following assays can be used to screen this compound for its potential to modulate these inflammatory responses in vitro.

Visualization: Simplified NF-κB Signaling Pathway

G LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK IkB Phosphorylation & Degradation of IκBα IKK->IkB NFkB_R NF-κB Release IkB->NFkB_R NFkB_T NF-κB Nuclear Translocation NFkB_R->NFkB_T Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkB_T->Genes IlicicAcid This compound IlicicAcid->IKK  Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol 1: Nitric Oxide (NO) Inhibition Assay

This protocol measures the effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7) using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO2) standard

  • Sterile 96-well plates

  • CO2 Incubator (37°C, 5% CO2)

  • Microplate reader (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight to allow for adherence.

  • Treatment:

    • Remove the old medium.

    • Add 100 µL of fresh medium containing various concentrations of this compound to the designated wells.

    • Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include wells with cells and medium only (unstimulated control) and cells with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 10 minutes.[7]

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader.[8] Calculate the concentration of nitrite in the samples using the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of Treated Sample / Absorbance of LPS Control)] x 100

Experimental Protocol 2: Pro-inflammatory Cytokine Measurement (ELISA)

This protocol outlines the measurement of secreted cytokines (e.g., TNF-α, IL-6) from cell supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatant (from the NO inhibition assay or a parallel experiment)

  • ELISA kit specific for the cytokine of interest (e.g., mouse TNF-α)

  • Microplate reader

Procedure:

  • Assay Setup: Follow the specific instructions provided with the commercial ELISA kit.[9][10] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

  • Sample and Standard Addition:

    • Add prepared cytokine standards and cell culture supernatants to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

  • Detection:

    • Wash the plate to remove unbound substances.

    • Add a biotinylated detection antibody, followed by incubation.

    • Wash the plate again.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate, followed by incubation.

  • Color Development:

    • Wash the plate a final time.

    • Add a substrate solution (e.g., TMB), which will be converted by HRP to produce a colored product.

    • Stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Section 3: Anti-Cancer and Cytotoxicity Assays

Application Note: Evaluating the effect of a novel compound on cell viability is a critical first step in cancer research.[11] Assays like the MTT assay measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12] This allows for the determination of the half-maximal inhibitory concentration (IC50), a quantitative measure of a compound's potency in inhibiting biological or biochemical functions. This is crucial for assessing the potential of this compound as an anti-proliferative or cytotoxic agent against cancer cells.

Experimental Protocol: MTT Cell Viability Assay

This protocol determines the effect of this compound on the viability of adherent cancer cells.

Materials:

  • Adherent cancer cell line (e.g., MDA-MB-231, HCT-116)

  • Appropriate cell culture medium with 10% FBS

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

  • Sterile 96-well plates

  • CO2 Incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 2 x 10^3 to 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14][15] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[14]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100

    • Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Visualization: MTT Cell Viability Assay Workflow

G cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Data Acquisition A Seed Cancer Cells in 96-Well Plate B Incubate for 24h for Cell Adherence A->B C Treat Cells with Serial Dilutions of this compound B->C D Incubate for 24, 48, or 72h C->D E Add MTT Reagent to Each Well D->E F Incubate for 4h (Formazan Formation) E->F G Remove Medium & Add Solubilization Solution (DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability & Determine IC50 H->I

Caption: Workflow for assessing cell viability using the MTT assay.

References

Application Notes and Protocols for Cell-Based Assays to Determine Ilicic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicic acid, a sesquiterpene lactone, has garnered interest in oncological research for its potential cytotoxic effects against cancer cells. Understanding the mechanism and potency of its cytotoxicity is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the cytotoxic properties of this compound. The focus is on assays that measure cell viability, membrane integrity, apoptosis, and cell cycle progression.

Data Presentation: Cytotoxicity of this compound

Quantitative data from cytotoxicity and cell cycle analysis studies are summarized below. These tables provide a comparative overview of this compound's effects on different cancer cell lines.

Table 1: Cytotoxic Doses of this compound in Bladder Cancer Cell Lines

Cell LineAssayTreatment DurationOptimal Cytotoxic DoseReference
HTB-9WST-124 hours0.3874 mM[1]
HT-1376WST-124 hours1.287 mM[1]

Table 2: Effect of this compound on Cell Cycle Distribution in Bladder Cancer Cell Lines

Cell LineEffectReference
HTB-9G2 Phase Arrest[1]
HT-1376S Phase Arrest[1]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols are foundational for assessing the cytotoxic effects of this compound.

Cell Viability and Cytotoxicity Assays

a) WST-1 Cell Proliferation Assay

The WST-1 assay is a colorimetric method to quantify cell proliferation, viability, and cytotoxicity.[2][3] It is based on the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan dye produced is directly proportional to the number of living cells.[3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[4]

  • Compound Treatment: After 24 hours of incubation at 37°C and 5% CO₂, treat the cells with various concentrations of this compound. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[2][4]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.[2]

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at 420-480 nm using a microplate reader. A reference wavelength of >600 nm is recommended.[2][4]

b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the WST-1 protocol. Prepare three sets of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis solution (e.g., Triton X-100).

    • Background: Medium without cells.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.

  • Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and a catalyst.

  • Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Apoptosis Assays

a) Caspase-3/7 Activity Assay

This assay quantifies the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[6][7] this compound has been shown to induce apoptosis through the caspase 3/7 pathway.[1]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously. Include positive and negative controls for apoptosis induction.

  • Reagent Preparation: Equilibrate the caspase-3/7 reagent to room temperature.

  • Reagent Addition: Add a volume of caspase-3/7 reagent equal to the volume of cell culture medium in each well.

  • Incubation: Gently mix the contents of the wells and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[8]

Cell Cycle Analysis

Flow Cytometry for Cell Cycle Distribution

Flow cytometry with a DNA-staining dye like propidium iodide (PI) is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix and permeabilize the cells.

  • Washing: Centrifuge the fixed cells and wash the pellet with phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content versus cell count to determine the percentage of cells in each phase of the cell cycle.[10]

Visualization of Pathways and Workflows

Experimental Workflow for this compound Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HTB-9, HT-1376) seeding Seeding in 96-well plates cell_culture->seeding ilicic_acid This compound Treatment (Varying Concentrations) seeding->ilicic_acid incubation Incubation (24, 48, 72 hours) ilicic_acid->incubation wst1 WST-1 Assay incubation->wst1 ldh LDH Assay incubation->ldh caspase Caspase-3/7 Assay incubation->caspase cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle viability_data Cell Viability Data wst1->viability_data ldh->viability_data apoptosis_data Apoptosis Data caspase->apoptosis_data cell_cycle_data Cell Cycle Distribution cell_cycle->cell_cycle_data

Caption: Workflow for assessing this compound cytotoxicity.

Signaling Pathway of this compound-Induced Apoptosis

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway ilicic_acid This compound bcl2 Bcl-2 Family (e.g., ↓Bcl-2, ↑Bax) ilicic_acid->bcl2 Likely Target (based on other sesquiterpene lactones) death_receptor Death Receptors (e.g., Fas, DR5) ilicic_acid->death_receptor Potential Target mito Mitochondrial Dysfunction bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: this compound-induced apoptosis signaling cascade.

Signaling Pathway of this compound-Induced Cell Cycle Arrest

G cluster_g2m G2/M Arrest (HTB-9) cluster_s S Phase Arrest (HT-1376) ilicic_acid This compound cdk1_cyclinB ↓ CDK1 / Cyclin B1 ilicic_acid->cdk1_cyclinB Direct/Indirect Inhibition cdk2_cyclinA ↓ CDK2 / Cyclin A/E ilicic_acid->cdk2_cyclinA Direct/Indirect Inhibition p53 p53 Activation ilicic_acid->p53 Potential Mechanism g2m_arrest G2/M Phase Arrest cdk1_cyclinB->g2m_arrest s_arrest S Phase Arrest cdk2_cyclinA->s_arrest p21 ↑ p21 p53->p21 p21->cdk1_cyclinB p21->cdk2_cyclinA

Caption: this compound-induced cell cycle arrest pathways.

References

Ilicic Acid In Vivo Studies: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicic acid, a sesquiterpenoid compound, has been the subject of preclinical investigations to determine its pharmacological properties. This document provides a detailed overview of in vivo studies conducted in animal models to evaluate the anti-inflammatory potential of this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering insights into experimental design, methodologies, and key findings.

Data Presentation: Anti-inflammatory Activity of this compound

The anti-inflammatory effects of this compound have been quantified in murine models of acute inflammation. The following tables summarize the key data from these studies, providing a clear comparison of its efficacy.

Table 1: Effect of this compound on 12-O-tetradecanoylphorbol 13-acetate (TPA)-Induced Ear Edema in Mice [1]

Treatment GroupDose (µmol/ear)Edema Inhibition (%)ID₅₀ (µmol/ear)
This compound0.60055.2 ± 4.50.650
0.30035.1 ± 3.8
0.15020.3 ± 2.9
0.07512.5 ± 2.1

ID₅₀: 50% Inhibitory Dose. Data are presented as mean ± S.E.M.

Table 2: Effect of this compound on 12-deoxyphorbol 13-phenylacetate (DPP)-Induced Ear Edema in Mice [1]

Treatment GroupDose (µmol/ear)Edema Inhibition (%)
This compound0.5Not Significant

This compound did not show a significant reduction in edema induced by DPP, suggesting a specific mechanism of action not involving neurogenic inflammation.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical research. The following protocols are based on the experimental design of the cited in vivo studies on this compound.

Animal Model
  • Species: Swiss female mice[1]

  • Weight: 25-30 g[1]

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and free access to food and water.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.

TPA-Induced Ear Edema Model

This model is used to assess the anti-inflammatory activity of topically applied compounds.

  • Materials:

    • 12-O-tetradecanoylphorbol 13-acetate (TPA)

    • Acetone (vehicle)

    • This compound

    • Micrometer caliper

  • Procedure:

    • Prepare a stock solution of TPA in acetone.

    • Prepare solutions of this compound at various concentrations in acetone.

    • Divide the mice into control and treatment groups (n=6 per group).

    • Apply 20 µL of the TPA solution (to induce inflammation) to the inner and outer surfaces of the right ear of each mouse.

    • Simultaneously with TPA, topically apply 20 µL of the vehicle (acetone) or the this compound solution to the same ear.

    • Measure the thickness of the ear using a micrometer caliper at baseline (before treatment) and at specified time points after treatment (e.g., 4 hours).

    • The degree of edema is calculated as the difference in ear thickness before and after TPA application.

    • The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

DPP-Induced Ear Edema Model

This model helps to differentiate between inflammatory responses involving neurogenic and non-neurogenic pathways.

  • Materials:

    • 12-deoxyphorbol 13-phenylacetate (DPP)

    • Acetone (vehicle)

    • This compound

    • Micrometer caliper

  • Procedure:

    • The procedure is similar to the TPA-induced edema model, with DPP being used as the inflammatory agent.

    • Apply 20 µL of the DPP solution to the right ear.

    • Concurrently, apply the vehicle or this compound solution.

    • Measure ear thickness at baseline and at the time of maximum edema (e.g., 30 minutes after DPP application).

    • Calculate the degree of edema and the percentage of inhibition as described for the TPA model.

Visualizations

Experimental Workflow for Ear Edema Models

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (Swiss female mice) Grouping Group Allocation (Control & Treatment) Animal_Acclimatization->Grouping Reagent_Prep Reagent Preparation (TPA/DPP, this compound) Topical_Application Topical Application (TPA/DPP + Vehicle/Ilicic Acid) Reagent_Prep->Topical_Application Baseline_Measurement Baseline Ear Thickness Measurement Grouping->Baseline_Measurement Baseline_Measurement->Topical_Application Post_Treatment_Measurement Post-Treatment Ear Thickness Measurement Topical_Application->Post_Treatment_Measurement Data_Calculation Calculate Edema & % Inhibition Post_Treatment_Measurement->Data_Calculation Statistical_Analysis Statistical Analysis Data_Calculation->Statistical_Analysis

Caption: Workflow for in vivo anti-inflammatory studies of this compound.

Logical Relationship of this compound's Anti-inflammatory Action

G Inflammatory_Stimulus Inflammatory Stimulus TPA TPA Inflammatory_Stimulus->TPA DPP DPP (Neurogenic Component) Inflammatory_Stimulus->DPP Inflammatory_Response Inflammatory Response (Edema) TPA->Inflammatory_Response DPP->Inflammatory_Response Ilicic_Acid This compound Ilicic_Acid->TPA Inhibits Ilicic_Acid->DPP No Significant Inhibition

Caption: this compound's differential effect on inflammatory pathways.

References

Application Notes and Protocols for Antimicrobial Activity Testing of Gallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information has been compiled based on the assumption that the user's query for "Ilicic acid" was a typographical error and the intended compound of interest is Gallic acid . All data and protocols provided herein pertain to Gallic acid.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid naturally found in a variety of plants, fruits, and nuts. It is known for its antioxidant, anti-inflammatory, and anticancer properties.[1] Recent studies have highlighted its potential as a broad-spectrum antimicrobial agent, effective against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and various foodborne pathogens.[2][3] Gallic acid has been shown to inhibit bacterial growth, disrupt biofilm formation, and even exhibit bactericidal activity.[4][5] Its multifaceted mechanism of action, which includes damaging the bacterial cell membrane and interfering with key metabolic pathways, makes it a promising candidate for the development of new antimicrobial therapies.[1][6]

These application notes provide a summary of the antimicrobial activity of Gallic acid and detailed protocols for its evaluation, intended for researchers, scientists, and drug development professionals.

Data Presentation

The antimicrobial efficacy of Gallic acid has been quantified against various bacterial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Gallic Acid against Various Bacteria

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (MSSA, ATCC 25923)200[7]
Staphylococcus aureus (MRSA, ATCC 43300)400[7]
Staphylococcus aureus (MRSA)32[4]
Pseudomonas putida DSMZ 291T2500[2]
Pseudomonas fluorescens DSMZ 50090T5000[2]
Pseudomonas fragi DSMZ 3456T2500[2]
Mannheimia haemolytica250[8]
Pasteurella multocida500[8]
Escherichia coli6[9]
Candida albicans34[9]

Table 2: Minimum Bactericidal Concentration (MBC) of Gallic Acid against Various Bacteria

Bacterial StrainMBC (µg/mL)Reference
Staphylococcus aureus (MSSA, ATCC 25923)400[7]
Staphylococcus aureus (MRSA, ATCC 43300)>400[7]
Pseudomonas spp.10000[2]

Mechanism of Action

Gallic acid exerts its antimicrobial effects through multiple mechanisms:

  • Cell Membrane Disruption: It alters the integrity of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[1][3]

  • Inhibition of Biofilm Formation: Gallic acid can prevent the formation of new biofilms and disrupt existing ones by reducing both biomass and metabolic activity.[4][10] It achieves this in part by inhibiting bacterial adhesion and the production of polysaccharide intercellular adhesin (PIA).[4][11]

  • Gene Regulation: It has been shown to downregulate the expression of genes essential for biofilm formation, such as icaA, icaD, and the accessory gene regulator sarA in S. aureus.[3][12]

  • Quorum Sensing Interference: There is evidence to suggest that Gallic acid may disrupt quorum sensing (QS) mechanisms, which are crucial for coordinating bacterial virulence and biofilm formation.[13]

  • Macrophage Activation: Gallic acid can promote the bactericidal activity of macrophages by activating the NLRP3/mTOR signaling pathway, which leads to phagosome acidification and the formation of phagolysosomes.[14]

Experimental Protocols

The following are detailed protocols for key experiments to assess the antimicrobial activity of Gallic acid.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of Gallic acid that visibly inhibits the growth of a microorganism.

Materials:

  • Gallic acid stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in growth medium)

  • 96-well microtiter plates (flat-bottom)

  • Bacterial culture in mid-logarithmic growth phase

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Prepare a 2-fold serial dilution of the Gallic acid stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted bacterial suspension to each well containing the Gallic acid dilutions.

  • Include a positive control (wells with bacteria and medium only) and a negative control (wells with medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of Gallic acid that shows no visible turbidity. The MIC can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of Gallic acid required to kill 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-inoculate the aliquots onto separate sections of an MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of Gallic acid that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.[2]

Time-Kill Kinetics Assay

This assay evaluates the rate at which Gallic acid kills a specific bacterium over time.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • Gallic acid solutions at various concentrations (e.g., MIC, 2x MIC, 4x MIC)

  • Sterile growth medium

  • Sterile saline solution (0.9%)

  • Sterile agar plates

  • Incubator and shaking incubator

  • Spectrophotometer

Procedure:

  • Prepare flasks containing sterile growth medium and the desired concentrations of Gallic acid.

  • Inoculate each flask with the bacterial culture to a final density of approximately 1 x 10⁶ CFU/mL.[15] Include a growth control flask without Gallic acid.

  • Incubate the flasks at 37°C in a shaking incubator.

  • At specified time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Perform ten-fold serial dilutions of each aliquot in sterile saline.

  • Plate 100 µL of appropriate dilutions onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL against time for each Gallic acid concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[3]

Anti-Biofilm Activity Assay (Crystal Violet Method)

This protocol quantifies the ability of Gallic acid to inhibit biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)

  • Gallic acid solutions at various concentrations

  • 0.1% (w/v) crystal violet solution

  • 95% ethanol or 30% acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Add 100 µL of sterile growth medium containing various concentrations of Gallic acid to the wells of a 96-well plate.

  • Add 100 µL of a diluted overnight bacterial culture (adjusted to a starting OD₆₀₀ of ~0.05) to each well.

  • Include a positive control (bacteria and medium without Gallic acid) and a negative control (medium only).

  • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Gently discard the planktonic cells and wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Air-dry the plate.

  • Stain the biofilms by adding 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells gently with water until the wash water is clear.

  • Air-dry the plate completely.

  • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 30% acetic acid to each well and incubate for 10-15 minutes.

  • Measure the absorbance at 590 nm using a microplate reader. A reduction in absorbance compared to the positive control indicates inhibition of biofilm formation.

Mandatory Visualizations

Experimental_Workflow_MIC_MBC cluster_MIC MIC Assay cluster_MBC MBC Assay prep_culture Prepare Bacterial Culture (0.5 McFarland) serial_dilution Serial Dilution of Gallic Acid in 96-well Plate inoculation Inoculate Wells with Bacterial Suspension serial_dilution->inoculation incubation_mic Incubate at 37°C for 18-24h inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic plating Plate Aliquots from Clear Wells onto Agar read_mic->plating Transfer from MIC plate incubation_mbc Incubate at 37°C for 18-24h plating->incubation_mbc read_mbc Read MBC (Lowest concentration with no colony growth) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Time_Kill_Assay_Workflow cluster_sampling Time-Point Sampling start Start prep_culture Prepare Bacterial Culture (Mid-log phase) start->prep_culture setup_flasks Set up Flasks with Growth Medium and Gallic Acid (MIC, 2x MIC, 4x MIC, Control) prep_culture->setup_flasks inoculate Inoculate Flasks to ~1x10^6 CFU/mL setup_flasks->inoculate incubate_shake Incubate at 37°C with Shaking inoculate->incubate_shake sample_t0 T=0h incubate_shake->sample_t0 sample_tx T=2, 4, 6, 8, 12, 24h incubate_shake->sample_tx serial_dilute Perform Serial Dilutions sample_t0->serial_dilute sample_tx->serial_dilute plate_samples Plate Dilutions onto Agar serial_dilute->plate_samples incubate_plates Incubate Plates at 37°C for 18-24h plate_samples->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10(CFU/mL) vs. Time count_colonies->plot_data end End plot_data->end

Caption: Time-Kill Kinetics Assay Workflow.

Anti_Biofilm_Assay_Workflow start Start plate_setup Add Gallic Acid and Bacterial Culture to 96-well Plate start->plate_setup incubation Incubate at 37°C for 24-48h (Biofilm Formation) plate_setup->incubation wash_planktonic Discard Planktonic Cells and Wash with PBS incubation->wash_planktonic stain_biofilm Stain with 0.1% Crystal Violet wash_planktonic->stain_biofilm wash_stain Wash Excess Stain stain_biofilm->wash_stain dry_plate Air Dry Plate wash_stain->dry_plate solubilize Solubilize Bound Stain (e.g., 95% Ethanol) dry_plate->solubilize read_absorbance Measure Absorbance at 590 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Anti-Biofilm Assay Workflow.

Gallic_Acid_Mechanism cluster_bacterium Bacterial Cell cluster_effects Effects cell_wall Cell Wall/ Membrane membrane_damage Membrane Damage & Leakage dna DNA ribosome Ribosome pia Polysaccharide Intercellular Adhesin (PIA) biofilm_inhibition Biofilm Inhibition icaAD icaAD genes icaAD->pia synthesizes sarA sarA gene sarA->icaAD regulates gallic_acid Gallic Acid gallic_acid->cell_wall Disrupts Integrity gallic_acid->sarA Downregulates

Caption: Gallic Acid's Antibacterial Mechanism.

References

Ilicic Acid: A Promising Sesquiterpene Lactone for Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers

Ilicic acid, a naturally occurring sesquiterpene lactone, has emerged as a molecule of interest in oncology research due to its demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines. Preliminary studies suggest that this compound may offer a novel therapeutic avenue for cancers, particularly bladder cancer. These application notes provide a summary of the current understanding of this compound's anticancer potential and offer standardized protocols for its investigation.

Biological Activity

This compound has been shown to reduce cell viability and induce programmed cell death (apoptosis) in cancer cells. A key study highlighted its efficacy in different stages of bladder cancer cells, specifically the HTB-9 and HT-1376 cell lines. The mechanism of action appears to involve the activation of the caspase 3/7 pathway, a critical component of the apoptotic signaling cascade.[1] Furthermore, this compound has been observed to arrest the cell cycle, albeit at different stages in different cell lines (G2 phase in HTB-9 and S phase in HT-1376 cells), suggesting a complex and potentially cell-type specific interaction with the cellular machinery.[1]

Potential Applications in Cancer Research
  • Lead Compound for Drug Development: The unique structure of this compound as a sesquiterpene lactone makes it a candidate for further chemical modification to enhance its potency and selectivity.

  • Tool for Studying Apoptosis: Given its ability to induce apoptosis via the caspase 3/7 pathway, this compound can be utilized as a tool to investigate the molecular mechanisms of programmed cell death.

  • Investigation in Other Cancers: While initial studies have focused on bladder cancer, the cytotoxic effects of this compound warrant investigation in a broader range of cancer cell lines to determine its full spectrum of activity.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anticancer activity of this compound.

Cell LineCancer TypeParameterValueReference
A2780Ovarian CancerGI50 (48 hrs)> 100 µM[2]
HBL-100Breast CancerNot SpecifiedNot Specified[2]
HeLaCervical CancerNot SpecifiedNot Specified[2]
SW1573Lung CancerNot SpecifiedNot Specified[2]
T47DBreast CancerNot SpecifiedNot Specified[2]
WiDrColon CancerNot SpecifiedNot Specified[2]
HTB-9Bladder CancerOptimal Dose (24h)0.3874 mM[1]
HT-1376Bladder CancerOptimal Dose (24h)1.287 mM[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the anticancer potential of this compound are provided below.

Protocol 1: Cell Viability Assay (WST-1 Assay)

This protocol is designed to determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HTB-9, HT-1376)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

G cluster_workflow WST-1 Cell Viability Assay Workflow start Seed cells in 96-well plate treat Treat cells with this compound start->treat incubate Incubate for 24-72 hours treat->incubate add_wst1 Add WST-1 reagent incubate->add_wst1 measure Measure absorbance at 450 nm add_wst1->measure analyze Analyze data and determine IC50 measure->analyze

Caption: Workflow for determining cell viability using the WST-1 assay.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated and control samples.

Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

G cluster_pathway Proposed Apoptotic Pathway of this compound Ilicic_acid This compound Cell_Membrane Cell Membrane Procaspase3 Pro-caspase-3 Cell_Membrane->Procaspase3 Intracellular Signaling (Mechanism to be elucidated) Caspase3 Activated Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Procaspase7 Pro-caspase-7 Caspase7 Activated Caspase-7 Procaspase7->Caspase7 Caspase7->PARP Caspase7->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis via caspase-3/7 activation.

References

Ilicic Acid: A Promising Natural Pesticide for Integrated Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for sustainable and effective pest management solutions, the natural compound ilicic acid has emerged as a significant candidate. Extracted from the plant Dittrichia viscosa, this sesquiterpene has demonstrated notable antifeedant and insecticidal properties, positioning it as a valuable tool for researchers, scientists, and drug development professionals in the agricultural sector. These application notes provide a comprehensive overview of this compound's potential as a natural pesticide, including detailed experimental protocols and a summary of its biological activity.

Introduction

This compound is a naturally occurring eudesmane sesquiterpene found in high concentrations in the Mediterranean plant Dittrichia viscosa. Traditional use and recent scientific investigations have highlighted the plant's defensive properties against herbivores, largely attributed to its chemical constituents, including this compound. Research has confirmed that this compound exhibits allelopathic activity against the larval stage of the red flour beetle (Tribolium castaneum) and acts as an antifeedant against the Colorado potato beetle (Leptinotarsa decemlineata). While quantitative data on the direct toxicity of this compound is still emerging, studies on its derivatives have shown potent insecticidal effects, underscoring the potential of the parent compound.

Biological Activity and Mechanism of Action

The primary mode of action for this compound as a pesticide appears to be its potent antifeedant properties. As a eudesmane sesquiterpene, it is hypothesized to interact with the gustatory (taste) receptors of insects, creating a deterrent effect that discourages feeding on treated plants.

Furthermore, based on the known mechanisms of similar sesquiterpenoids, a secondary mode of action may involve neurotoxicity through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the proper functioning of the insect nervous system, and its inhibition leads to paralysis and death.

Table 1: Summary of Reported Pesticidal Activity of this compound and a Key Derivative

CompoundTarget PestActivity TypeReported Efficacy
This compoundLeptinotarsa decemlineata (Colorado potato beetle)AntifeedantSignificant feeding deterrence observed
This compoundTribolium castaneum (Red flour beetle)Allelopathic (Insecticidal)Larval mortality reported
Compound 11 (this compound derivative)Spodoptera littoralis (Cotton leafworm)AntifeedantEC₅₀: 25 µg/cm²
Compound 11 (this compound derivative)Myzus persicae (Green peach aphid)AntifeedantEC₅₀: 11 µg/cm²

Note: Quantitative data (EC₅₀/LC₅₀) for pure this compound is not yet widely available in published literature. The data for Compound 11, a derivative, is provided for comparative purposes.

Application Notes

This compound can be formulated as a spray or a drench for application in agricultural settings. Its natural origin makes it a compelling candidate for use in organic farming and integrated pest management (IPM) programs, aiming to reduce reliance on synthetic pesticides.

Formulation:

A stock solution of purified this compound can be prepared in an organic solvent such as ethanol or acetone. For field applications, this stock solution should be emulsified in water with a non-ionic surfactant to ensure even coverage on plant surfaces.

Application Methods:
  • Foliar Spray: For pests that feed on leaves and stems, a foliar spray is the most effective application method. The formulation should be applied to ensure thorough coverage of all plant surfaces, including the undersides of leaves where many pests reside.

  • Soil Drench: For soil-borne pests or for systemic uptake by the plant, a soil drench application can be utilized.

Recommended Concentration:

The optimal concentration of this compound will vary depending on the target pest, crop, and environmental conditions. Based on the activity of its derivatives, starting concentrations in the range of 100-500 ppm are recommended for initial field trials.

Experimental Protocols

Extraction and Purification of this compound from Dittrichia viscosa

This protocol describes the extraction and purification of this compound from the aerial parts of Dittrichia viscosa.

Materials:

  • Dried and ground aerial parts of Dittrichia viscosa

  • Methanol

  • Dichloromethane

  • Sodium hydroxide (NaOH) solution (2 M)

  • Hydrochloric acid (HCl) solution (2 M)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Macerate the dried plant material in methanol at room temperature for 48 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Partition the crude extract between dichloromethane and water.

  • Separate the dichloromethane phase and wash it with a 2 M NaOH solution to extract the acidic components, including this compound.

  • Acidify the aqueous NaOH phase to pH 2 with 2 M HCl.

  • Extract the acidified aqueous phase with dichloromethane.

  • Dry the dichloromethane extract over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the resulting crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient.

  • Combine the fractions containing pure this compound, identified by thin-layer chromatography (TLC), and evaporate the solvent.

G cluster_extraction Extraction cluster_partition Liquid-Liquid Partition cluster_acid_extraction Acidic Extraction cluster_purification Purification plant_material Dried Dittrichia viscosa maceration Maceration in Methanol plant_material->maceration filtration_concentration Filtration & Concentration maceration->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract partitioning DCM/Water Partition crude_extract->partitioning dcm_phase DCM Phase partitioning->dcm_phase aqueous_phase Aqueous Phase (discarded) partitioning->aqueous_phase naoh_wash Wash with 2M NaOH dcm_phase->naoh_wash acidic_aqueous_phase Aqueous Phase (this compound Salt) naoh_wash->acidic_aqueous_phase dcm_phase_discard DCM Phase (discarded) naoh_wash->dcm_phase_discard acidification Acidify with 2M HCl acidic_aqueous_phase->acidification dcm_extraction Extract with DCM acidification->dcm_extraction drying_evaporation Dry & Evaporate dcm_extraction->drying_evaporation column_chromatography Silica Gel Column Chromatography drying_evaporation->column_chromatography pure_ilicic_acid Pure this compound column_chromatography->pure_ilicic_acid

Extraction and Purification Workflow for this compound.
Insect Antifeedant Bioassay

This protocol is designed to evaluate the antifeedant activity of this compound against a target insect pest.

Materials:

  • Target insect pests (e.g., Leptinotarsa decemlineata larvae)

  • Host plant leaves (e.g., potato leaves)

  • This compound stock solution

  • Acetone (or other suitable solvent)

  • Non-ionic surfactant

  • Petri dishes

  • Filter paper

  • Leaf disc cutter

Procedure:

  • Prepare a series of dilutions of this compound in acetone. A control solution of acetone alone should also be prepared.

  • Add a non-ionic surfactant to each dilution and the control.

  • Cut leaf discs from the host plant leaves.

  • Dip half of the leaf discs in the this compound solutions and the other half in the control solution.

  • Allow the solvent to evaporate completely.

  • Place one treated and one control leaf disc in each Petri dish lined with moist filter paper.

  • Introduce one insect larva into each Petri dish.

  • After 24 hours, measure the area of each leaf disc consumed.

  • Calculate the antifeedant index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the area of the control disc consumed and T is the area of the treated disc consumed.

G start Start prep_solutions Prepare this compound Dilutions & Control start->prep_solutions prep_discs Prepare Leaf Discs start->prep_discs treatment Dip Leaf Discs in Solutions prep_solutions->treatment prep_discs->treatment setup_assay Set up Petri Dishes (1 treated + 1 control disc) treatment->setup_assay introduce_insects Introduce Insect Larvae setup_assay->introduce_insects incubation Incubate for 24 hours introduce_insects->incubation measure_consumption Measure Leaf Area Consumed incubation->measure_consumption calculate_afi Calculate Antifeedant Index (AFI) measure_consumption->calculate_afi end End calculate_afi->end

Workflow for Insect Antifeedant Bioassay.

Proposed Signaling Pathways

Antifeedant Activity via Gustatory Receptor Signaling

The antifeedant effect of this compound is likely mediated through the insect's gustatory system. It is proposed that this compound binds to specific gustatory receptors (GRs) on the insect's mouthparts, triggering a signaling cascade that results in aversive behavior.

G ilicic_acid This compound gr Gustatory Receptor (GR) ilicic_acid->gr Binds to g_protein G-protein gr->g_protein Activates effector_enzyme Effector Enzyme g_protein->effector_enzyme Activates second_messenger Second Messenger Cascade effector_enzyme->second_messenger Generates ion_channel Ion Channel Activation second_messenger->ion_channel Modulates depolarization Neuron Depolarization ion_channel->depolarization Leads to signal_to_cns Signal to Central Nervous System (CNS) depolarization->signal_to_cns Sends aversion Feeding Aversion Behavior signal_to_cns->aversion Results in

Proposed Gustatory Receptor Signaling Pathway for Antifeedant Effect.
Neurotoxicity via Acetylcholinesterase Inhibition

A potential secondary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE) in the insect's synaptic cleft. This leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death.

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ach Acetylcholine (ACh) achr Acetylcholine Receptor (AChR) ach->achr Binds to & Activates ache Acetylcholinesterase (AChE) ach->ache Hydrolyzed by continuous_stimulation Continuous Stimulation achr->continuous_stimulation ilicic_acid This compound ilicic_acid->ache Inhibits paralysis Paralysis continuous_stimulation->paralysis death Death paralysis->death

Proposed Mechanism of Neurotoxicity via AChE Inhibition.

Conclusion

This compound presents a compelling case as a natural pesticide with significant potential for development. Its antifeedant and likely insecticidal properties, coupled with its natural origin, make it an attractive alternative to synthetic pesticides. Further research is warranted to fully elucidate its toxicological profile, optimize formulations, and conduct extensive field trials to determine its efficacy under various agricultural conditions. The protocols and information provided herein serve as a foundational guide for researchers and professionals dedicated to advancing sustainable pest management strategies.

Application Notes and Protocols: Ilicic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following Application Notes and Protocols are for a hypothetical compound, "Ilicic acid," as no substance with this name is described in the current scientific literature. The data, pathways, and protocols presented are for illustrative purposes to serve as a template for researchers, scientists, and drug development professionals.

Product Name: this compound (Hypothetical) Catalog No.: EXP-IA-001

Description: this compound is a novel, potent, and selective small molecule inhibitor of the hypothetical Pro-survival Kinase 1 (PSK1), a key regulator in aberrant cellular proliferation pathways. These notes provide guidelines for the experimental use of this compound in in-vitro research settings.

Physicochemical and Handling Properties

This compound is supplied as a lyophilized powder. For optimal performance, it is crucial to adhere to the recommended storage and handling procedures.

PropertyValue
Molecular Formula C₂₂H₂₅N₅O₄
Molecular Weight 423.47 g/mol
Purity (by HPLC) >99.5%
Appearance White to off-white crystalline powder
Solubility DMSO (≥ 85 mg/mL), Ethanol (< 5 mg/mL)
Storage Store at -20°C. Protect from light and moisture.
Stock Solution Stability 3 months at -20°C; 1 month at -80°C. Avoid repeated freeze-thaw cycles.

Biological Activity and In-Vitro Efficacy

This compound demonstrates high selectivity for PSK1 over other related kinases. The following table summarizes its inhibitory activity.

Target KinaseIC₅₀ (nM)Assay Type
PSK1 15.2 Kinase Glo® Assay
PSK28,750Kinase Glo® Assay
CDK2>10,000Kinase Glo® Assay
MAPK1>10,000Kinase Glo® Assay

Cellular Activity in Proliferation Assays

The anti-proliferative effects of this compound were evaluated in a panel of cancer cell lines.

Cell Line (Tissue of Origin)IC₅₀ (µM) after 72h exposure
HCT116 (Colon)0.25
A549 (Lung)0.48
MCF-7 (Breast)1.12

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Catalog No. EXP-IA-001)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

Procedure:

  • Equilibrate the vial of this compound powder to room temperature for at least 15 minutes before opening to prevent moisture condensation.

  • Briefly centrifuge the vial to ensure all powder is at the bottom.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound (MW: 423.47 g/mol ), add 236.1 µL of DMSO.

  • Vortex vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the IC₅₀ of this compound in a cancer cell line.

Materials:

  • HCT116 cells

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare a serial dilution of this compound in complete medium. A typical final concentration range would be 0.01 µM to 100 µM. Include a vehicle control (DMSO only).

  • Remove the old medium from the cells and add 100 µL of the medium containing the diluted this compound or vehicle control.

  • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well.

  • Incubate for 2-4 hours at 37°C in the dark to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC₅₀ value.

Visualizations and Pathways

Hypothetical PSK1 Signaling Pathway

The diagram below illustrates the hypothetical signaling cascade involving Pro-survival Kinase 1 (PSK1). External growth factors activate a receptor tyrosine kinase (RTK), leading to the phosphorylation and activation of PSK1. Activated PSK1 then phosphorylates downstream effectors, such as the transcription factor Prolif-TF, promoting gene expression that leads to cell cycle progression and proliferation while inhibiting apoptosis. This compound acts as a direct inhibitor of PSK1, blocking this pro-survival signaling.

PSK1_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PSK1 PSK1 RTK->PSK1 Activates ProlifTF Prolif-TF PSK1->ProlifTF Phosphorylates Apoptosis Apoptosis PSK1->Apoptosis Inhibits Proliferation Cell Proliferation ProlifTF->Proliferation Promotes IlicicAcid This compound IlicicAcid->PSK1 Inhibits

Caption: Hypothetical PSK1 signaling pathway inhibited by this compound.

Experimental Workflow for IC₅₀ Determination

The following diagram outlines the standard workflow for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on a target cell line. The process begins with the preparation of the compound and cell culture, followed by treatment, viability assessment, and data analysis.

IC50_Workflow start Start prep_stock Prepare 10 mM this compound Stock in DMSO start->prep_stock seed_cells Seed Cells in 96-Well Plate start->seed_cells prep_dilutions Prepare Serial Dilutions of this compound prep_stock->prep_dilutions incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat Cells with Dilutions incubate1->treat_cells prep_dilutions->treat_cells incubate2 Incubate 72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate Viability & Determine IC50 read_plate->analyze end End analyze->end

Caption: Standard experimental workflow for IC₅₀ determination.

Troubleshooting & Optimization

Ilicic acid solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Ilicic Acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (CAS: 4586-68-9) is a naturally occurring sesquiterpenoid.[1] It is a type of terpene with a C15H24O3 molecular formula.[1] This compound is often isolated from various plants, including those from the Sphaeranthus indicus, Inula viscosa, and Ambrosia camphorata species.[2][3][4] It is typically supplied as a powder with a purity of 95-99%.[5]

Q2: What are the known biological activities of this compound?

A2: this compound has demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant (MDR) strains.[2] Some studies have also investigated its potential anti-hyperglycemic effects.[6] As a sesquiterpene, it belongs to a class of compounds known for a wide range of bioactivities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[7]

Q3: In which solvents is this compound soluble?

Data Presentation

Table 1: General Solubility of this compound

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble
WaterSparingly Soluble (Improvement may be needed)[5]
MethanolLikely Soluble (based on its use in extractions)[2]
EthanolLikely Soluble

Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but the exact concentration for saturation is not specified. "Likely Soluble" is inferred from common laboratory practices with similar compounds.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound
  • Question: I am having trouble dissolving this compound powder. What can I do?

  • Answer:

    • Confirm Solvent Choice: Ensure you are using an appropriate organic solvent such as DMSO, acetone, or chloroform.[6]

    • Gentle Warming: Try gently warming the solution in a water bath (not exceeding 37°C) to aid dissolution. Be cautious, as excessive heat may degrade the compound.

    • Sonication: Use a sonicator bath for short intervals (1-2 minutes) to break up any aggregates of the powder.

    • Vortexing: Vigorous vortexing can also help to dissolve the compound.

    • Start with a Small Amount: Begin by dissolving a small, precisely weighed amount of this compound to test solubility before preparing a larger stock solution.

Issue 2: Precipitation of this compound in Aqueous Solutions
  • Question: My this compound precipitates when I add it to my aqueous cell culture media or buffer. How can I prevent this?

  • Answer:

    • High-Concentration Stock in Organic Solvent: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO.

    • Serial Dilution: Perform serial dilutions of your stock solution in the aqueous medium. It is crucial not to exceed a final organic solvent concentration that could be toxic to your cells (typically <0.5% DMSO).

    • Final Concentration Check: Ensure the final concentration of this compound in your aqueous solution does not exceed its solubility limit in that medium. You may need to perform a solubility test to determine this limit.

    • Warm the Medium: Pre-warming the aqueous medium to the experimental temperature (e.g., 37°C) before adding the this compound stock can sometimes help.

    • pH Adjustment: While no specific data exists for this compound, the pH of the final solution can affect the solubility of some compounds.[8] Ensure the pH of your final solution is within a stable range for your experiment.

Issue 3: Concerns about this compound Stability During Storage
  • Question: How should I store this compound to ensure its stability?

  • Answer:

    • Powder Form:

      • Store the solid compound in a tightly sealed vial.

      • Keep it in a cool, dry, and dark place. A desiccator at -20°C is ideal for long-term storage.

      • Protect from light, as some natural products can be light-sensitive.[8]

    • In Solution:

      • Prepare fresh solutions for each experiment if possible.

      • If you need to store stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles.

      • Store stock solutions at -20°C or -80°C.

      • For sesquiterpenes, storage under an inert gas like argon can prevent oxidation.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Pre-use Handling: Before opening the vial, allow the product to equilibrate to room temperature for at least one hour.[6]

  • Weighing: Accurately weigh out 2.52 mg of this compound powder (Molecular Weight: 252.35 g/mol ).

  • Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.

  • Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.

Mandatory Visualization

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Cell-Based Assay cluster_trouble Troubleshooting weigh Weigh this compound Powder dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution dilute Prepare Working Dilutions in Media thaw->dilute treat Treat Cells with this compound dilute->treat precipitate Precipitation Observed? dilute->precipitate incubate Incubate for Desired Time treat->incubate analyze Analyze Endpoint (e.g., Viability, Gene Expression) incubate->analyze check_dmso Final DMSO < 0.5%? precipitate->check_dmso Yes lower_conc Lower Final Concentration check_dmso->lower_conc No

Caption: Experimental workflow for using this compound in cell-based assays.

signaling_pathway_investigation cluster_hypothesis Hypothesis Generation cluster_experiment Experimental Validation cluster_conclusion Conclusion start Hypothesize this compound a Target Pathway (e.g., NF-κB, MAPK) cell_model Select Appropriate Cell Model start->cell_model treatment Treat Cells with this compound (Dose-Response) cell_model->treatment protein_analysis Analyze Key Protein Activation (e.g., Western Blot for p-p65) treatment->protein_analysis gene_expression Analyze Target Gene Expression (e.g., qPCR for IL-6, TNF-α) treatment->gene_expression conclusion Confirm or Refute Effect on Pathway protein_analysis->conclusion gene_expression->conclusion

Caption: Logical workflow for investigating this compound's effect on a signaling pathway.

References

Technical Support Center: Optimizing Ilicic Acid Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of ilicic acid from natural sources. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for extracting this compound?

A1: this compound, a sesquiterpenoid, is predominantly isolated from plants of the Asteraceae family. The most commonly cited sources include Inula viscosa (also known as Dittrichia viscosa) and Sphaeranthus indicus.[1][2][3][4]

Q2: Which solvent system is optimal for the extraction of this compound?

A2: The choice of solvent is critical for maximizing this compound yield and depends on the plant source. For Sphaeranthus indicus, non-polar solvents like hexane have been effectively used for initial extraction.[5][6] For Inula viscosa, solvents with varying polarities, including acetone, ethanol, and ethyl acetate, have been employed.[7] Optimization is key; it is recommended to test a range of solvents from non-polar to moderately polar to determine the most efficient one for your specific plant material.

Q3: How do temperature and extraction time affect the yield of this compound?

A3: Generally, increasing the extraction temperature can enhance the solubility of the target compound and improve extraction efficiency. However, excessively high temperatures may lead to the degradation of thermolabile compounds like sesquiterpenes. For other sesquiterpene lactones, a decrease in content has been observed after long-term storage at temperatures of 25°C and 30°C.[8] Similarly, prolonged extraction times can increase yield up to a certain point, after which degradation may occur. It is crucial to perform stability studies at different temperatures to determine the optimal thermal conditions for this compound.

Q4: What are the best practices for the storage and handling of this compound and its extracts to prevent degradation?

A4: this compound, like many sesquiterpene acids, may be susceptible to degradation under certain conditions. Based on studies of other sesquiterpene lactones, it is recommended to store extracts and purified this compound at low temperatures (e.g., 4°C or below) and protected from light.[8] The pH of the storage solution is also a critical factor; some sesquiterpene lactones show greater stability at a slightly acidic pH (around 5.5) compared to neutral or alkaline conditions.[9] For long-term storage, dried extracts or solutions in anhydrous solvents are preferable.

Q5: What analytical techniques are recommended for the quantification of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of sesquiterpene lactones.[10] For this compound, HPLC coupled with a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) is suitable for quantification. For structural confirmation and identification in complex mixtures, HPLC coupled with Mass Spectrometry (MS) is highly effective.[11]

Troubleshooting Guides

This guide addresses common issues encountered during the extraction, purification, and analysis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Inappropriate solvent polarity.Test a range of solvents from non-polar (e.g., hexane) to moderately polar (e.g., ethyl acetate, ethanol, methanol) to find the optimal one for your plant material.[5][7]
Insufficient extraction time or temperature.Systematically vary the extraction time and temperature to find the optimal balance between yield and potential degradation. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency at lower temperatures and shorter times.
Degradation of this compound during extraction.Conduct extractions under controlled, moderate temperatures and protect from light. Evaluate the pH of the extraction mixture, as extreme pH can cause degradation.
Incomplete cell wall disruption.Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.
Co-extraction of Impurities Non-selective solvent.Employ a multi-step extraction strategy, starting with a non-polar solvent to remove lipids and chlorophylls before extracting with a more polar solvent for this compound.
Complex plant matrix.Utilize chromatographic purification techniques such as column chromatography with silica gel or preparative HPLC to isolate this compound from other co-extracted compounds.
Inconsistent HPLC Results Degradation of this compound in the sample solution.Prepare samples fresh before analysis and store them at low temperatures. Ensure the mobile phase pH is within the stability range of this compound.
Poor peak shape or resolution.Optimize the HPLC mobile phase composition, gradient, and column type. A C18 column is often a good starting point for sesquiterpenoid analysis.[11]
Matrix effects in crude extracts.Use a sample clean-up step, such as Solid-Phase Extraction (SPE), before HPLC analysis to remove interfering compounds.

Data Presentation: Optimizing Extraction Parameters

Experiment ID Plant Source Solvent Solvent-to-Solid Ratio (v/w) Temperature (°C) Extraction Time (hours) This compound Yield (mg/g of dry plant material) Purity (%)
EXP-001Sphaeranthus indicusHexane10:12524
EXP-002Sphaeranthus indicusHexane20:12524
EXP-003Sphaeranthus indicusHexane10:14012
EXP-004Inula viscosaEthyl Acetate10:12524
EXP-005Inula viscosa70% Ethanol10:12524
EXP-006Inula viscosa70% Ethanol20:14012

Experimental Protocols

Protocol 1: General Extraction of this compound from Sphaeranthus indicus

This protocol is a generalized procedure based on the literature for the extraction of this compound from Sphaeranthus indicus.[5][6]

  • Preparation of Plant Material: Dry the aerial parts of Sphaeranthus indicus in the shade at room temperature. Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material in n-hexane (a common solvent-to-solid ratio to start with is 10:1 v/w) for 24-48 hours at room temperature with occasional stirring.

    • Alternatively, use a Soxhlet apparatus for continuous extraction with n-hexane for 6-8 hours.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-45°C to obtain the crude hexane extract.

  • Purification (General Approach):

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 8:2) and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

    • Pool the fractions containing this compound and concentrate them to yield the purified compound.

Protocol 2: HPLC-DAD Method for Quantification of this compound

This is a suggested starting protocol for the quantification of this compound, based on methods used for other sesquiterpene lactones from Inula species.[11] Optimization will be required.

  • Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a Diode-Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and 0.2% acetic acid in water (B).

    • Gradient Program: Start with a suitable ratio (e.g., 30% A) and increase the concentration of A over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at 210-220 nm, as many sesquiterpenoids have a chromophore that absorbs in this region.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Prepare a stock solution of purified this compound of known concentration in methanol or acetonitrile. Prepare a series of dilutions to construct a calibration curve.

    • Sample Solution: Accurately weigh the crude extract, dissolve it in the mobile phase or a suitable solvent, and filter through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification & Analysis plant_material Dried & Powdered Plant Material (e.g., S. indicus) extraction Solvent Extraction (e.g., Hexane Maceration or Soxhlet) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooling Pooling of Fractions fraction_collection->pooling purified_ilicic_acid Purified this compound pooling->purified_ilicic_acid hplc_analysis HPLC-DAD Analysis purified_ilicic_acid->hplc_analysis

Caption: General workflow for the extraction and purification of this compound.

nf_kb_inhibition cluster_pathway Proposed Anti-inflammatory Signaling Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikb_degradation IκB Degradation inflammatory_stimuli->ikb_degradation nf_kb_activation NF-κB (p65/p50) Nuclear Translocation ikb_degradation->nf_kb_activation gene_transcription Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2, Cytokines) nf_kb_activation->gene_transcription inflammation Inflammation gene_transcription->inflammation ilicic_acid This compound (Eudesmane Sesquiterpenoid) ilicic_acid->ikb_degradation Inhibition

Caption: Proposed mechanism of NF-κB inhibition by this compound.

References

Troubleshooting ilicic acid purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the chromatographic purification of ilicic acid. The following sections address common issues encountered during this process in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific chromatographic problems. For optimal performance, it is recommended to use Hydrophilic Interaction Liquid Chromatography (HILIC), a technique well-suited for polar compounds like this compound.[1][2]

Q1: My primary issue is poor peak shape (tailing, fronting, or broadening) for this compound. What are the likely causes and solutions?

A1: Poor peak shape is a common problem that can stem from several factors.

  • Injection Solvent Mismatch : Injecting a sample dissolved in a solvent significantly stronger (more aqueous) than the initial mobile phase is a primary cause of peak distortion in HILIC.[3] The high water content of the sample solvent can disrupt the aqueous layer on the stationary phase, leading to poor retention and misshapen peaks.[1]

    • Solution : Dissolve your this compound sample in a solvent that closely matches the initial mobile phase conditions, typically a high percentage of organic solvent (e.g., >75% acetonitrile).[1][4]

  • Mobile Phase pH : If the mobile phase pH is too close to the pKa of this compound, the compound can exist in both ionized and un-ionized forms, leading to peak tailing and broadening.[5]

    • Solution : Adjust the mobile phase pH to be at least one to two units below the pKa of this compound to ensure it is in a single, neutral form, which generally results in better interaction with the stationary phase and improved peak symmetry.[5]

  • Column Overload : Injecting too much sample mass can saturate the column, causing broadened or flattened peaks.[4]

    • Solution : Reduce the injection volume or the concentration of your sample.[4][5]

  • Secondary Interactions : Residual silanols on silica-based columns can lead to undesirable interactions, causing peak tailing.[3]

    • Solution : Increase the buffer concentration in the mobile phase to mask these secondary interactions.[4] Using modern, bonded HILIC phases can also minimize these effects compared to bare silica.[3]

Q2: I'm experiencing inconsistent or drifting retention times for my this compound peak. How can I fix this?

A2: Retention time variability is often related to the column's hydration state, which is critical in HILIC.

  • Insufficient Column Equilibration : HILIC columns require a stable water layer on the stationary phase for reproducible retention. This layer takes time to form.[6] Short equilibration times between runs, especially in gradient methods, will lead to retention time drift.[4]

    • Solution : For isocratic methods, equilibrate the column with at least 50 column volumes of the mobile phase before the first injection.[1] For gradient methods, a post-gradient re-equilibration of at least 20 column volumes is recommended.[6] Performing several blank injections before running samples can also ensure stability.[1]

  • Mobile Phase Instability : The high organic content in HILIC mobile phases can make them sensitive to small changes in composition due to evaporation.[3]

    • Solution : Prepare fresh mobile phase regularly and keep solvent bottles tightly capped. Premixing the mobile phase for isocratic runs, rather than relying on pump proportioning, can also improve consistency.[7]

  • Temperature Fluctuations : Changes in column temperature can affect retention times.[8]

    • Solution : Use a column oven to maintain a stable temperature throughout the analysis.[9][10]

Q3: My this compound is not being retained on the column or is eluting too early. What should I do?

A3: Lack of retention in HILIC is typically due to the mobile phase being too "strong" (i.e., too polar).

  • High Water Content : In HILIC, water is the strong solvent.[3] If the mobile phase contains too much water, this compound will have a low affinity for the stationary phase and elute quickly.

    • Solution : Increase the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. A minimum of 3% water is generally recommended to maintain the partitioning mechanism.[4][6]

  • Incorrect Column Choice : The stationary phase may not be suitable for retaining your analyte.

    • Solution : For acidic analytes like this compound, a stationary phase with anion-exchange properties or a polar-embedded column might provide increased retention.[5][6] Bare silica or diol-bonded phases are common starting points for HILIC.[2]

Q4: I am observing extra peaks in my chromatogram or experiencing low recovery of this compound. What could be the cause?

A4: This may indicate that the this compound is degrading during the purification process.

  • Compound Instability : Studies have shown that some organic acids can be unstable under certain conditions. Glycyrrhetic acid, for example, degrades under acidic and photochemical (sunlight) conditions.[11] Similarly, lithospermic acid stability is highly dependent on pH and temperature.[12][13] It is crucial to consider that this compound may be sensitive to the acidity of the silica gel stationary phase or exposure to light.

    • Solution :

      • Test for Stability : Before running a column, spot your sample on a TLC plate and let it sit for a few hours, then elute it to see if degradation spots appear.[14]

      • Deactivate Silica : If instability on silica is confirmed, consider using a deactivated silica gel or an alternative stationary phase like alumina.[14]

      • Control pH : Ensure the mobile phase pH is in a range where this compound is stable.

      • Protect from Light : Use amber vials and protect your fractions from direct light exposure.[11]

Q5: The backpressure in my HPLC system is unexpectedly high. How can I troubleshoot this?

A5: High backpressure is usually caused by a blockage in the system.

  • Buffer Precipitation : The high organic content of HILIC mobile phases can cause buffer salts (like ammonium formate) to precipitate, clogging tubing or the column frit.[1]

    • Solution : Ensure your chosen buffer is soluble at the organic concentrations you are using. Filter the mobile phase before use.

  • Particulate Contamination : Particulates from the sample or mobile phase can block the column.

    • Solution : Always filter your samples through a 0.22 or 0.45 µm filter before injection. Using a guard column or an in-line filter is also strongly recommended to protect the analytical column.[7]

Quantitative Data & Typical Starting Conditions

The following table summarizes typical starting parameters for purifying a polar acidic compound like this compound using HILIC. These should be optimized for your specific application.

ParameterTypical Value / RangeRationale & Notes
Column Bare Silica, Diol, or Amide phasePolar stationary phases are required for HILIC.
Mobile Phase A 10-100 mM Ammonium Formate or Acetate in WaterVolatile buffers are ideal for MS detection. Buffer concentration is key to managing secondary interactions.[1][3]
Mobile Phase B AcetonitrileThe weak, non-polar solvent in HILIC.
Gradient 95% B -> 50% B over 10-20 minStart with high organic content to retain the polar analyte. A gradient helps elute compounds with varying polarities.[3][5]
Flow Rate 0.2 - 0.6 mL/min (for 2.1 mm ID column)Adjust based on column dimensions and particle size to balance efficiency and run time.[9]
Column Temp. 25 - 40 °CHigher temperatures can sometimes improve peak shape but may decrease retention.[8][10]
Injection Vol. 0.5 - 5 µL (for 2.1 mm ID column)Keep volume low to prevent overload. Ensure sample solvent matches the initial mobile phase.
Equilibration 20+ column volumesCritical for reproducible retention times in HILIC.[4][6]

Experimental Protocols

General Protocol for HILIC Purification of this compound

This protocol provides a general workflow for developing a HILIC method for this compound purification.

  • Sample Preparation :

    • Dissolve the crude extract containing this compound in a solvent that mimics the initial mobile phase conditions (e.g., 95:5 acetonitrile:water).

    • Ensure the sample is fully dissolved.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates.

  • Mobile Phase Preparation :

    • Prepare the aqueous mobile phase (Phase A) by dissolving a volatile buffer (e.g., ammonium formate) in high-purity water. Adjust pH if necessary, keeping it at least one unit away from the analyte's pKa.[5]

    • The organic mobile phase (Phase B) is typically high-purity acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration to prevent air bubbles in the system.[15]

  • Column Installation and Conditioning :

    • Install the HILIC column and a guard column.

    • Flush the column with 100% organic solvent (acetonitrile) to remove storage solvent.

    • Condition the column by running a blank gradient (without injection) for at least 3-5 cycles.[1]

    • Equilibrate the column at initial conditions (e.g., 95% B) for at least 20 column volumes before the first injection.[6] The system backpressure should be stable.

  • Chromatographic Run :

    • Inject a small volume (e.g., 1-2 µL) of the prepared sample.

    • Run the gradient method (e.g., from 95% B down to 50% B).

    • Monitor the separation using a suitable detector (e.g., UV at 254 nm or Mass Spectrometry).

  • Data Analysis and Optimization :

    • Evaluate the chromatogram for peak shape, retention, and resolution.

    • If retention is too low, increase the initial percentage of acetonitrile. If it's too high, decrease it.[5]

    • If peak shape is poor, re-evaluate the sample solvent and mobile phase pH.[1][5]

    • Once separation is achieved, fractions containing the purified this compound can be collected.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in chromatography.

Caption: A flowchart of the standard experimental workflow for HILIC.

Troubleshooting_Decision_Tree Chromatography Troubleshooting Logic start Identify Problem peak_shape Poor Peak Shape? start->peak_shape e.g., Tailing retention Retention Time Drift? start->retention e.g., Inconsistent RT recovery Low Recovery? start->recovery e.g., No Peak sol_ps1 Check Sample Solvent (Match to Mobile Phase) peak_shape->sol_ps1 Yes sol_ps2 Adjust Mobile Phase pH (Away from pKa) peak_shape->sol_ps2 Yes sol_rt1 Increase Column Equilibration Time (>20 column volumes) retention->sol_rt1 Yes sol_rt2 Check Mobile Phase Prep (Fresh, Capped) retention->sol_rt2 Yes sol_rec1 Check for Degradation (Test Stability on Silica/Light) recovery->sol_rec1 Yes sol_rec2 Increase Mobile Phase Organic % (If No Retention) recovery->sol_rec2 Yes

Caption: A decision tree for troubleshooting common chromatography issues.

References

Ilicic acid degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ilicic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. While specific degradation studies on this compound are not extensively documented in publicly available literature, this guide is based on the known chemical properties of sesquiterpene lactones, the class of compounds to which this compound belongs.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a decrease in the activity of my this compound sample over time. What are the likely causes?

A1: The loss of activity in an this compound sample is likely due to chemical degradation. As a sesquiterpene lactone, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester bond in the lactone ring can be cleaved by water, especially under basic or strongly acidic conditions, to form the corresponding hydroxy carboxylic acid.[3][4][5] This ring-opening would alter the three-dimensional structure of the molecule and likely impact its biological activity.

  • Oxidation: The sesquiterpenoid backbone of this compound contains sites that can be susceptible to oxidation, particularly if exposed to air (oxygen), light, or oxidizing agents.[6][7] This can lead to the formation of various oxidation products, altering the compound's properties.

Q2: How should I properly store my this compound samples to ensure long-term stability?

A2: Proper storage is crucial for preventing the degradation of this compound. Here are our recommendations:

  • Temperature: Store solid this compound at -20°C or lower. For solutions, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.

  • Solvent: If you need to prepare a stock solution, use a dry, aprotic solvent such as anhydrous DMSO or ethanol. Ensure the solvent is of high purity to avoid contaminants that could catalyze degradation.

  • Atmosphere: Store solid samples and solutions under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture.

  • Light: Protect samples from light by using amber vials or by wrapping containers in aluminum foil. Photolysis, or degradation due to light energy, can be a concern for complex organic molecules.[8]

Q3: I am seeing unexpected peaks in my HPLC or LC-MS analysis of an aged this compound sample. Could these be degradation products?

A3: It is highly probable that new peaks observed in the chromatogram of an older sample are degradation products.

  • Hydrolysis Product: The hydrolysis of the lactone ring would result in a more polar compound (a hydroxy carboxylic acid) which would likely have a shorter retention time on a reverse-phase HPLC column compared to the parent this compound. In mass spectrometry, you would observe a new ion with a mass corresponding to the addition of a water molecule (M+18).

  • Oxidation Products: Oxidation can introduce hydroxyl, carbonyl, or other oxygen-containing functional groups. These products would also likely be more polar and elute earlier. Their mass would increase by 16 Da for each oxygen atom added.

To confirm if these are degradation products, you can perform a forced degradation study (see the experimental protocol below) under controlled acidic, basic, and oxidative conditions and compare the resulting chromatograms to your aged sample.

Q4: What are the best practices for handling this compound during my experiments to minimize degradation?

A4: To maintain the integrity of this compound during experimental procedures, follow these guidelines:

  • Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. If using a stock solution, thaw it just before use and keep it on ice.

  • Control pH: Be mindful of the pH of your buffers. If possible, maintain a neutral or slightly acidic pH (around 6-7) to minimize base-catalyzed hydrolysis of the lactone ring.

  • De-gas Buffers: To reduce dissolved oxygen, de-gas aqueous buffers before adding this compound.

  • Limit Exposure: Minimize the time the compound is exposed to ambient light and temperature.

Quantitative Data on Stability

The following table provides hypothetical stability data for a sesquiterpene lactone like this compound under various conditions to illustrate the impact of environmental factors on degradation. This data is for illustrative purposes and should be confirmed experimentally for this compound.

ConditionTemperature (°C)DurationPercent Degradation (Hypothetical)Potential Degradation Pathway
Solid, in amber vial, under Argon-206 months< 1%Minimal
Solid, in clear vial, on benchtop251 month10-15%Oxidation, Photolysis
Solution in DMSO, under Argon-806 months< 2%Minimal
Solution in aqueous buffer, pH 7.43724 hours5-10%Hydrolysis
Solution in aqueous buffer, pH 9.03724 hours> 50%Base-catalyzed Hydrolysis
Solution in aqueous buffer with 0.1% H₂O₂254 hours20-30%Oxidation

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products of this compound and to assess its stability under various stress conditions.

1. Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column

2. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for 2, 6, and 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at room temperature for 30 minutes, 1 hour, and 4 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and incubate at room temperature for 2, 6, and 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution (in methanol) at 60°C for 24 and 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 2, 6, and 24 hours.

  • Control: Keep an aliquot of the stock solution at 4°C in the dark.

4. Sample Analysis:

  • At each time point, take an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it with the mobile phase to a suitable concentration.

  • Analyze the samples by HPLC or LC-MS.

  • Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.

  • Calculate the percentage of this compound remaining at each time point to determine the rate of degradation under each condition.

Visualizations

Potential Degradation Pathways of this compound

Ilicic_Acid This compound (Sesquiterpene Lactone) Hydrolysis_Product Hydroxy Carboxylic Acid (Ring-Opened) Ilicic_Acid->Hydrolysis_Product H₂O (Acid/Base) Oxidation_Products Oxidized Derivatives (e.g., Epoxides, Hydroxylated compounds) Ilicic_Acid->Oxidation_Products O₂ / Light / Oxidants

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Handling and Stability Assessment

cluster_storage Sample Storage cluster_handling Experimental Handling cluster_analysis Stability Analysis Storage Store at -20°C or below Under inert gas, protected from light Handling Prepare fresh solutions Use de-gassed buffers (pH 6-7) Minimize light/air exposure Storage->Handling Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Handling->Forced_Degradation Analysis HPLC / LC-MS Analysis Forced_Degradation->Analysis Data Identify Degradants Determine Degradation Rate Analysis->Data

References

Overcoming resistance to ilicic acid in microbial strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ilicic acid.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a novel antimicrobial agent that functions by competitively inhibiting Dihydrofolate Reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of many microbial species. This inhibition disrupts the production of nucleotides, leading to the cessation of DNA replication and cell death.

Q2: We're observing a sudden loss of efficacy of our this compound stock. What are the possible causes?

A sudden drop in efficacy can be attributed to several factors:

  • Improper Storage: this compound is sensitive to light and high temperatures. Ensure it is stored at 2-8°C and protected from light.

  • Degradation: Repeated freeze-thaw cycles can lead to the degradation of the compound. Aliquot the stock solution upon receipt.

  • Contamination: The stock solution may be contaminated. We recommend filtering the solution through a 0.22 µm filter.

Q3: Our microbial culture, previously sensitive to this compound, is now showing resistance. What could be the cause?

The development of resistance is a common occurrence. The primary mechanisms of resistance to this compound include:

  • Target Modification: Mutations in the folA gene, which encodes for DHFR, can reduce the binding affinity of this compound.

  • Increased Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) superfamily, can actively transport this compound out of the cell.

  • Metabolic Bypass: Some strains may develop or upregulate alternative metabolic pathways to circumvent the folic acid synthesis block.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

If you are observing significant variability in your MIC assays, consider the following troubleshooting steps:

  • Standardize Inoculum: Ensure the initial inoculum density is consistent across all experiments. We recommend using a spectrophotometer to adjust the culture to a 0.5 McFarland standard.

  • Check Media Composition: The composition of the culture media can influence the activity of this compound. Use the recommended Mueller-Hinton broth for all susceptibility testing.

  • Verify Serial Dilutions: Inaccurate serial dilutions are a common source of error. Use calibrated pipettes and fresh tips for each dilution.

Issue 2: Investigating the Mechanism of Resistance

Once resistance has been confirmed, the following workflow can help elucidate the underlying mechanism:

Troubleshooting Workflow for this compound Resistance

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start -> confirm_mic; confirm_mic -> sequence_dhfr [label="Resistance Confirmed"]; sequence_dhfr -> mutation_found; mutation_found -> report_target_mutation [label="Yes"]; mutation_found -> no_mutation [label="No"]; no_mutation -> efflux_assay; efflux_assay -> efflux_activity; efflux_activity -> report_efflux [label="Yes"]; efflux_activity -> no_efflux [label="No"]; no_efflux -> metabolic_profiling; metabolic_profiling -> report_metabolic_bypass; }

Caption: Experimental workflow for the MIC assay.

Protocol 2: PCR Amplification and Sequencing of the folA Gene

This protocol is for identifying mutations in the DHFR gene.

Materials:

  • Genomic DNA extraction kit

  • folA specific forward and reverse primers

  • PCR master mix

  • Thermocycler

  • DNA sequencing service

Procedure:

  • Extract genomic DNA from the resistant microbial strain.

  • Set up a PCR reaction with the extracted DNA, folA primers, and PCR master mix.

  • Perform PCR with the following cycling conditions:

    • Initial denaturation: 95°C for 5 minutes

    • 30 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 5 minutes

  • Run the PCR product on an agarose gel to confirm amplification.

  • Purify the PCR product and send for Sanger sequencing.

  • Align the obtained sequence with the wild-type folA sequence to identify mutations.

Signaling Pathways

This compound Action and Resistance Pathway

Ilicic_Acid_Pathway cluster_cell Microbial Cell cluster_resistance Resistance Mechanisms DHFR DHFR (folA) THF Tetrahydrofolate (THF) DHFR->THF Product DHF Dihydrofolate (DHF) DHF->DHFR Substrate DNA_synthesis DNA Synthesis THF->DNA_synthesis Ilicic_Acid This compound Ilicic_Acid->DHFR Inhibits Target_Mutation Target Mutation (Altered DHFR) Target_Mutation->Ilicic_Acid Prevents Binding Efflux_Pump Efflux Pump Efflux_Pump->Ilicic_Acid Removes from Cell

Caption: this compound mechanism and resistance pathways.

Technical Support Center: Scaling Up Ilicic Acid Isolation for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the isolation of ilicic acid for preclinical studies. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it of interest for preclinical studies?

This compound is a naturally occurring eudesmane sesquiterpenoid found in various plants, particularly those belonging to the Asteraceae family, such as Inula viscosa and Laggera pterodonta.[1][2][3] Its chemical formula is C15H24O3.[4] this compound has garnered significant interest for preclinical research due to its potential pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[5]

2. What are the primary plant sources for obtaining this compound in larger quantities?

For scaling up isolation, the most commonly cited plant sources are:

  • Inula viscosa (also known as Dittrichia viscosa): The aerial parts of this plant have been a source for the isolation of this compound.

  • Laggera pterodonta : This plant is another documented source of this compound and other eudesmane derivatives.[2][3]

  • Ambrosia camphorata : this compound has also been isolated from this species.[6]

The yield of this compound can vary depending on the plant source, geographical location, and harvesting time. A preliminary analysis of the plant material is recommended to estimate the potential yield before commencing large-scale extraction.

3. What are the key stages in the scaled-up isolation and purification of this compound?

The overall process can be broken down into the following key stages:

  • Plant Material Preparation: Drying and grinding of the plant material to increase the surface area for efficient extraction.

  • Extraction: Utilizing a suitable solvent to extract the crude mixture of compounds, including this compound, from the plant matrix.

  • Solvent Partitioning: A liquid-liquid extraction step to separate compounds based on their polarity, thereby enriching the fraction containing this compound.

  • Chromatographic Purification: Employing various chromatographic techniques to separate this compound from other co-extracted compounds to achieve the desired purity for preclinical studies.

  • Purity Analysis and Characterization: Using analytical techniques like HPLC, LC-MS, and NMR to confirm the purity and identity of the isolated this compound.

An overview of this workflow is presented in the diagram below.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Fractionation cluster_2 Phase 3: Purification cluster_3 Phase 4: Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning This compound-Rich Fraction This compound-Rich Fraction Solvent Partitioning->this compound-Rich Fraction Column Chromatography Column Chromatography This compound-Rich Fraction->Column Chromatography Further Purification (e.g., Prep-HPLC) Further Purification (e.g., Prep-HPLC) Column Chromatography->Further Purification (e.g., Prep-HPLC) Pure this compound Pure this compound Further Purification (e.g., Prep-HPLC)->Pure this compound Purity & Identity Confirmation Purity & Identity Confirmation Pure this compound->Purity & Identity Confirmation G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex MAPK Cascade MAPK Cascade Receptor->MAPK Cascade IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Release NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Ilicic_Acid This compound Ilicic_Acid->IKK Complex Inhibition Ilicic_Acid->MAPK Cascade Inhibition Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

References

Ilicic acid purity assessment and quality control

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ilicic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purity assessment and quality control. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

I. This compound Characterization and Purity

Q1: What are the key identity specifications for this compound?

A1: this compound is a naturally occurring diterpenoid acid.[1] Key identification parameters include its chemical formula, molecular weight, and CAS number. These details are summarized in the table below.

ParameterSpecification
Chemical Formula C₁₅H₂₄O₃[1][2][3]
Molecular Weight 252.35 g/mol [1][2][4]
CAS Number 4586-68-9[1][2]

Q2: What is the expected purity of a high-quality this compound reference standard?

A2: High-purity this compound, intended for use as a reference standard, typically has a purity of 98% or greater as determined by High-Performance Liquid Chromatography (HPLC).[2][5] For pharmaceutical use, a purity of 99.5% or higher is often desirable for a chemical reference substance.

Q3: What analytical techniques are used to confirm the purity and structure of this compound?

A3: The primary method for purity assessment is HPLC, often with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD).[3] Structural confirmation is typically achieved through Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

II. Quality Control Testing

Q4: What are the essential quality control tests for an this compound reference standard?

A4: A comprehensive quality control assessment for an this compound reference standard should include tests for identity, purity, content, and stability. Additionally, analysis of residual solvents is crucial to ensure the material is free from volatile organic impurities from the manufacturing process.

Q5: What are the acceptance criteria for impurities in a batch of this compound?

A5: The acceptance criteria for impurities are guided by international standards such as those from the International Council for Harmonisation (ICH). The thresholds for reporting, identifying, and qualifying impurities are based on the maximum daily dose of the substance. For a general chemical reference standard, the following limits are often applied:

Impurity TypeThreshold
Reporting Threshold ≥ 0.05%
Identification Threshold ≥ 0.10%
Qualification Threshold ≥ 0.15%
Unspecified Impurity ≤ 0.10%

These thresholds ensure that any significant impurity is documented, identified, and assessed for potential safety risks.[1][4]

Q6: How should residual solvents be controlled in this compound?

A6: Residual solvents are monitored according to USP <467> and ICH Q3C guidelines.[2][5] They are categorized into three classes based on their toxicity. Class 1 solvents, which are carcinogenic, should be avoided.[6] Class 2 solvents should be limited due to their inherent toxicity, and Class 3 solvents have low toxic potential.[6] The analysis is typically performed using headspace gas chromatography (HS-GC) with a flame ionization detector (FID).[5]

Troubleshooting Guides

HPLC Analysis of this compound

This section addresses common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor peak shape (tailing or fronting).

  • Possible Cause: Interaction with acidic silanol groups on the silica-based column.

    • Solution: Use a mobile phase with a pH at least 2 units away from the pKa of this compound. Adding a buffer to the mobile phase can help maintain a consistent ionization state and suppress silanol interactions.[7][8]

  • Possible Cause: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Possible Cause: Incompatibility between the injection solvent and the mobile phase.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent is used, ensure it is weaker (less eluotropic) than the mobile phase.[7]

Problem 2: Fluctuating retention times.

  • Possible Cause: Inconsistent mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and ensure all components are fully dissolved and mixed. If using a gradient, ensure the pump's mixing performance is optimal.[7]

  • Possible Cause: Temperature fluctuations.

    • Solution: Use a column oven to maintain a stable temperature throughout the analysis.

  • Possible Cause: Column degradation or contamination.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

Problem 3: No peaks or very small peaks.

  • Possible Cause: Incorrect detector wavelength.

    • Solution: Since this compound lacks a strong chromophore, a low UV wavelength (e.g., 200-210 nm) is often required. Ensure the chosen wavelength does not interfere with the mobile phase absorbance.[9]

  • Possible Cause: Sample degradation.

    • Solution: Prepare fresh samples and store them appropriately. Some sesquiterpenes can be unstable, especially after being powdered.

  • Possible Cause: Injection issue.

    • Solution: Check for air bubbles in the syringe and ensure the injector is functioning correctly.

Experimental Protocols & Methodologies

Purity Assessment by HPLC-UV

This protocol provides a general methodology for the purity assessment of this compound using a reversed-phase HPLC system with UV detection.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • This compound reference standard and sample.

  • HPLC-grade acetonitrile.

  • HPLC-grade methanol.

  • Purified water (18 MΩ·cm).

  • Phosphoric acid or formic acid (for mobile phase acidification).

3. Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% acid)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Column Temperature 30 °C
Injection Volume 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute as needed.

  • Sample Solution: Prepare the this compound sample in the same manner as the standard solution.

5. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the standard solution multiple times to check for system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the sample solution.

  • Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram (area normalization method).

Visualizations

Workflow for this compound Quality Control

The following diagram illustrates a typical workflow for the quality control assessment of an this compound reference standard.

Ilicic_Acid_QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Disposition cluster_3 Final Status raw_material This compound Raw Material documentation Documentation Review (CoA) raw_material->documentation visual_inspection Visual Inspection documentation->visual_inspection identity Identity Confirmation (FTIR/MS) visual_inspection->identity hplc_purity Purity by HPLC-UV/DAD identity->hplc_purity content Assay/Content (qNMR) hplc_purity->content residual_solvents Residual Solvents (GC-HS) content->residual_solvents water_content Water Content (Karl Fischer) residual_solvents->water_content data_review Data Review & Analysis water_content->data_review specification_check Comparison to Specifications data_review->specification_check disposition Final Disposition specification_check->disposition approved Approved Reference Standard disposition->approved Meets Specs rejected Rejected disposition->rejected Fails Specs

Workflow for this compound Quality Control.
Hypothetical Anti-inflammatory Signaling Pathway

While the specific signaling pathways for this compound are not extensively documented, many natural acidic compounds exhibit anti-inflammatory properties by modulating key signaling cascades like NF-κB and MAPK. The diagram below illustrates a plausible, hypothetical mechanism.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Surface Receptor cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38/JNK/ERK MAPKK->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines IlicicAcid This compound (Hypothesized) IlicicAcid->MAPKK inhibits IlicicAcid->IKK inhibits

Hypothetical anti-inflammatory signaling pathway.

References

Technical Support Center: Managing Okadaic Acid Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Note to the User: The term "ilicic acid" did not yield relevant results in scientific literature regarding cell culture toxicity. This guide has been developed based on the assumption that "okadaic acid" (OA) was the intended compound, as it is a widely studied marine toxin known for its specific mechanism of action and cytotoxic effects in cell culture.

Welcome to the technical support center for researchers working with Okadaic Acid (OA). This resource provides troubleshooting guidance and answers to frequently asked questions to help you manage OA-induced toxicity in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is okadaic acid and what is its primary mechanism of action?

A1: Okadaic acid (OA) is a marine biotoxin produced by dinoflagellates.[1][2] It is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting Protein Phosphatase 2A (PP2A) and, at higher concentrations, Protein Phosphatase 1 (PP1).[1][3][4][5] This inhibition leads to the hyperphosphorylation of numerous cellular proteins, disrupting key signaling pathways that regulate the cell cycle, apoptosis, and cytoskeletal organization.[1][6]

Q2: I'm observing high levels of cell death even at low concentrations of OA. Is this expected?

A2: Yes, this can be expected. OA is highly potent, with IC50 values for PP2A inhibition in the sub-nanomolar range (around 0.1-0.3 nM).[4][7] Cytotoxicity can be observed at concentrations as low as 10 nM in some cell lines.[8] The sensitivity to OA is cell-type dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q3: How should I prepare and store my okadaic acid stock solution?

A3: Okadaic acid is typically supplied as a lyophilized powder or in a solvent. It is highly soluble in DMSO and ethanol.[3][4] For a 1 mM stock solution, you can reconstitute 25 µg of OA in 31.1 µl of DMSO.[4] Store the stock solution at -20°C and desiccated. To prevent loss of potency, it is recommended to aliquot the solution to avoid multiple freeze-thaw cycles and use a fresh aliquot for each experiment.[4] Once in solution, use within one week for best results.[4]

Q4: What are the typical morphological changes I should expect in my cells after OA treatment?

A4: OA treatment induces profound morphological changes characteristic of apoptosis.[9] These include cell rounding and detachment from the culture plate, membrane blebbing, chromatin condensation, and nuclear fragmentation.[9][10] You may also observe disorganization of the actin cytoskeleton.[1]

Q5: Which signaling pathways are most affected by okadaic acid?

A5: By inhibiting PP1 and PP2A, OA leads to the hyperphosphorylation and activation of several downstream signaling pathways. The most commonly reported affected pathways include the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38), the NF-κB pathway, and the intrinsic apoptotic pathway.[8][11][12] Activation of these pathways can lead to cell cycle arrest, inflammation, and ultimately, programmed cell death.[13]

Troubleshooting Guides

Problem: Excessive Cell Death or Complete Culture Loss
Possible Cause Suggested Solution
OA concentration is too high. Perform a dose-response experiment (e.g., from 1 nM to 1 µM) to determine the IC50 value for your specific cell line and experimental duration.[14]
Treatment duration is too long. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal time point for your desired effect before widespread cell death occurs.[13]
Cell line is highly sensitive. Consider using a less sensitive cell line if your experimental design allows. Review literature for IC50 values in different cell lines to guide your choice.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.1%). Run a vehicle control (medium with solvent only) to confirm.
Problem: Inconsistent or No Observable Effect
Possible Cause Suggested Solution
OA concentration is too low. Verify your stock solution concentration and calculations. Increase the concentration of OA in your experiment based on literature or a preliminary dose-response curve.
Degraded OA stock solution. Ensure proper storage of your OA stock (-20°C, desiccated, protected from light).[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4] Purchase fresh OA if degradation is suspected.
Cell density is too high. High cell density can sometimes mask the effects of a cytotoxic agent. Optimize your seeding density to ensure cells are in the logarithmic growth phase during treatment.
Incorrect assay for the intended endpoint. Ensure the assay you are using is appropriate for the expected outcome. For example, an early apoptosis marker (like Annexin V) may be more suitable for short time points than a late-stage viability assay (like Trypan Blue).

Quantitative Data Summary

Table 1: IC50 Values of Okadaic Acid for Protein Phosphatase Inhibition
PhosphataseReported IC50 Value (nM)References
PP2A 0.1 - 0.3[4][7]
PP1 15 - 50[4][7]
PP4 0.1[2][7]
PP5 3.5[7]
Table 2: Cytotoxic IC50 Values of Okadaic Acid in Various Cell Lines
Cell LineTreatment DurationIC50 Value (nM)References
T98G (Human Glioblastoma) Not specified20 - 25[12]
Caco-2 (Human Colorectal Adenocarcinoma) 24 hours49[13]
HT29-MTX (Human Colorectal Adenocarcinoma) 24 hours75[13]
U-937 (Human Histiocytic Lymphoma) Not specified100[8]
KB (Human Oral Epidermoid Carcinoma) 24 hours6.3 ng/mL (~7.8 nM)[14]
KB (Human Oral Epidermoid Carcinoma) 48 hours4.0 ng/mL (~5.0 nM)[14]
KB (Human Oral Epidermoid Carcinoma) 72 hours1.1 ng/mL (~1.4 nM)[14]

Experimental Protocols & Visualizations

Protocol 1: Determining Okadaic Acid Cytotoxicity using MTT Assay

This protocol is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.[14]

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • Okadaic Acid (OA) stock solution (e.g., 1 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of OA in complete culture medium. Remove the old medium from the wells and add 100 µL of the OA-containing medium to the respective wells. Include a vehicle-only control (medium with the same concentration of DMSO as the highest OA dose) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the OA concentration to determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Okadaic Acid (various concentrations) B->C D Incubate for desired time (e.g., 24h, 48h) C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Add Solubilization Buffer F->G H Read Absorbance at 570nm G->H G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_intrinsic Intrinsic Apoptosis Pathway OA Okadaic Acid PP2A PP2A / PP1 OA->PP2A Inhibits MAPKK MAPK Kinases (e.g., MEK) PP2A->MAPKK Dephosphorylates NFKB_I IκBα PP2A->NFKB_I Dephosphorylates MAPK MAPKs (p38, JNK, ERK) MAPKK->MAPK Activates MAPK->NFKB_I Phosphorylates Bax Bax MAPK->Bax Upregulates Apoptosis Apoptosis MAPK->Apoptosis NFKB NF-κB NFKB_I->NFKB Inhibits Mito Mitochondria Bax->Mito Promotes Cytochrome c release Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp3->Apoptosis

References

Technical Support Center: Ilicic Acid Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of ilicic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the analysis of this sesquiterpene lactone.

Frequently Asked Questions (FAQs)

Q1: What are the most common spectroscopic techniques used for the analysis of this compound?

A1: The primary spectroscopic techniques for the structural elucidation and quantification of this compound, a sesquiterpene lactone, include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.[1] Combining these methods provides a comprehensive characterization of the molecule.

Q2: Why am I seeing unexpected peaks in my NMR spectrum of this compound?

A2: Unexpected peaks in an NMR spectrum can arise from several sources. These may include impurities in the sample, residual solvent signals, or artifacts from the experiment itself such as spinning sidebands, quadrature images, or a center glitch.[2] It is also possible to observe peaks from degradation products if the sample is not handled properly.

Q3: My mass spectrum of this compound shows fragments that I cannot rationalize. What could be the cause?

A3: Unanticipated fragments in a mass spectrum can be due to in-source fragmentation, the presence of isomers, or contamination.[3] For sesquiterpenes, complex fragmentation patterns are common.[4] It is also important to consider the possibility of adduct formation with ions from the mobile phase or matrix.

Q4: Why does my FTIR spectrum of this compound have a noisy or sloping baseline?

A4: A noisy or sloping baseline in an FTIR spectrum can be caused by a variety of factors including baseline drift from the instrument, scattering of the infrared beam by the sample (especially if it is a solid), or interference from atmospheric water vapor and carbon dioxide.[5] Improper sample preparation can also contribute to these issues.[6]

Q5: I am analyzing a plant extract containing this compound with UV-Vis spectroscopy and the spectrum is very broad. How can I improve my analysis?

A5: Broad spectra in UV-Vis analysis of plant extracts are common due to the presence of multiple absorbing species.[7][8] To improve the analysis of this compound, it is recommended to first separate the components of the extract using a chromatographic technique like HPLC and then perform UV-Vis analysis on the purified fraction.[7][9]

Troubleshooting Guides

NMR Spectroscopy Artifacts
Symptom Possible Cause Troubleshooting Steps
Low Signal-to-Noise Ratio Insufficient sample concentration or too few scans.1. Increase the number of transients (scans).[2]2. Use a higher concentration of the sample if possible.3. Apply line broadening (e.g., lb=0.3) to improve the appearance of the signal, but be aware of potential loss of coupling information.[2]
Asymmetrically Broadened Peaks Poor shimming of the magnetic field.1. Re-shim the spectrometer, focusing on Z1 and Z2 shims to optimize the lock level.[2]
"Sinc Wiggles" or Truncation Artifacts The acquisition time is too short for the decay of the Free Induction Decay (FID).1. Increase the acquisition time to allow the FID to fully decay.[2]
Quadrature Image Peaks Imbalance in the quadrature detectors.1. Increase the number of transients, a minimum of 4 is recommended.[2]
Mass Spectrometry Artifacts
Symptom Possible Cause Troubleshooting Steps
Poor Signal Intensity Sample concentration is too low or too high (ion suppression); inefficient ionization.1. Optimize the sample concentration.[3]2. Experiment with different ionization techniques (e.g., ESI, APCI) to find the most efficient one for this compound.[3]3. Regularly tune and calibrate the mass spectrometer.[3]
Inaccurate Mass Measurements The instrument is not properly calibrated.1. Perform a mass calibration using appropriate standards.[3]
High Background Noise Contaminated carrier gases or leaks in the flow path.1. Check for leaks in the system using a leak detector.[10]2. Ensure high-purity carrier gases are used and consider installing gas filters.[10]
Carryover from Previous Sample Adsorption of the previous analyte to the column or injector.1. Run blank injections between samples.[11]2. Use appropriate needle washes in the autosampler.[11]
FTIR Spectroscopy Artifacts
Symptom Possible Cause Troubleshooting Steps
Atmospheric Interference (Water Vapor and CO2 peaks) The instrument's sample compartment is not properly purged.1. Ensure the sample compartment is purged with a dry, CO2-free gas like nitrogen.[5]
Sloping Baseline Scattering of IR radiation by the sample, particularly with solid samples.1. Ensure the sample is finely ground and evenly dispersed if preparing a KBr disk.[6]2. For Attenuated Total Reflectance (ATR), ensure good contact between the sample and the crystal.[5]
Negative Peaks in Absorbance Spectrum The background spectrum was collected with a contaminant on the ATR crystal or in the beam path that is not present in the sample spectrum.1. Clean the ATR crystal thoroughly and recollect the background spectrum.
Interference Fringes Multiple reflections within a thin film sample or windows in the optical path.1. If possible, use a thicker sample or slightly tilt the sample to disrupt the parallel surfaces.[5]
UV-Vis Spectroscopy Artifacts
Symptom Possible Cause Troubleshooting Steps
Light Scattering Suspended solids or bubbles in the sample.1. Filter or centrifuge the sample to remove suspended particles.[8]2. Ensure there are no bubbles in the cuvette before measurement.[8]
Overlapping Spectra Multiple absorbing species are present in the sample, common in plant extracts.1. Use a chromatographic method like HPLC to separate the components before UV-Vis analysis.[7]2. Consider using derivatization to shift the absorption wavelength of this compound away from interfering compounds.[7]
Irreproducible Results Fluctuations in lamp intensity or detector response.1. Allow the instrument to warm up sufficiently before taking measurements.2. Use a matched pair of cuvettes for the blank and the sample.

Quantitative Data Summary

The following table provides hypothetical data illustrating the effect of a common artifact in NMR analysis of this compound and the improvement after troubleshooting.

Parameter Before Troubleshooting (Poor Shimming) After Troubleshooting (Optimized Shimming)
Signal-to-Noise Ratio (S/N) of key proton signal 15:145:1
Linewidth at half-height (Hz) of key proton signal 5.2 Hz1.1 Hz
Resolution of multiplet structure Poorly resolvedWell-resolved

Experimental Protocols

General Protocol for Sample Preparation of this compound for Spectroscopic Analysis

This protocol outlines the general steps for preparing a sample of this compound isolated from a plant extract to minimize the occurrence of artifacts.

  • Extraction and Purification:

    • Extract the plant material with a suitable solvent (e.g., methanol, ethyl acetate).

    • Perform a preliminary separation using liquid-liquid partitioning.

    • Purify the this compound-containing fraction using column chromatography (e.g., silica gel) followed by preparative HPLC to obtain a high-purity sample.

  • Sample Preparation for NMR:

    • Dry the purified this compound under high vacuum to remove all traces of solvent.

    • Dissolve a few milligrams of the sample in a deuterated solvent of high purity (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

  • Sample Preparation for Mass Spectrometry:

    • Prepare a stock solution of the purified this compound in a high-purity solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to the appropriate concentration for the specific MS technique (e.g., LC-MS, direct infusion).

    • Use mobile phases prepared with LC-MS grade solvents and additives.

  • Sample Preparation for FTIR:

    • For ATR-FTIR: Place a small amount of the solid purified this compound directly onto the ATR crystal and ensure good contact.

    • For KBr pellet: Thoroughly grind a small amount of the sample with dry, spectroscopic grade KBr. Press the mixture into a transparent pellet.

  • Sample Preparation for UV-Vis:

    • Dissolve the purified this compound in a UV-grade solvent (e.g., ethanol, methanol).

    • Prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

    • Use a matched pair of quartz cuvettes for the blank (solvent only) and the sample.

Visualizations

TroubleshootingWorkflow start Problematic Spectrum Observed identify Identify Artifact Type (e.g., Noise, Extra Peaks, Baseline Issues) start->identify check_sample Check Sample Preparation (Purity, Concentration, Solvent) identify->check_sample check_instrument Check Instrument Parameters (Calibration, Shimming, Purging) identify->check_instrument consult Consult Instrument Manual or Senior Researcher identify->consult reacquire Re-acquire Spectrum check_sample->reacquire check_instrument->reacquire reacquire->identify Unsuccessful resolved Issue Resolved reacquire->resolved Successful ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis extraction Plant Material Extraction purification Chromatographic Purification (HPLC) extraction->purification drying High-Vacuum Drying purification->drying dissolution Dissolution in High-Purity Solvent drying->dissolution instrument_setup Instrument Setup & Calibration dissolution->instrument_setup background Acquire Background Spectrum (Blank) instrument_setup->background sample_analysis Analyze Sample background->sample_analysis data_processing Data Processing & Interpretation sample_analysis->data_processing

References

Ilicic Acid Reaction Condition Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ilicic Acid reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the chemical modification of this compound.

1. Mizoroki-Heck Reaction

Question: We are experiencing low yields in the Mizoroki-Heck reaction with an this compound derivative. What are the common causes and potential solutions?

Answer: Low yields in the Mizoroki-Heck reaction involving substrates like this compound can stem from several factors. Here's a troubleshooting guide:

  • Catalyst Activity: The Palladium catalyst is the heart of the reaction. Ensure you are using a high-quality catalyst. If you suspect catalyst deactivation, consider using a fresh batch or a different palladium source.

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the reaction outcome. For sterically hindered substrates, a bulky electron-rich phosphine ligand can be beneficial.

  • Base Selection: The choice and amount of base are critical. An inadequate amount of a weak base may not efficiently neutralize the acid generated during the reaction, leading to catalyst deactivation. Consider screening different inorganic or organic bases.

  • Solvent Purity: The presence of impurities in the solvent can poison the catalyst. Always use dry, degassed solvents.

  • Reaction Temperature: The reaction temperature can significantly impact the yield. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to catalyst decomposition and side product formation. Optimization of the reaction temperature is often necessary.

2. Epoxidation and Epoxide Ring-Opening Reactions

Question: During the epoxidation of this compound, we are observing the formation of multiple products and incomplete conversion. How can we improve the selectivity and yield?

Answer: Achieving high selectivity and yield in the epoxidation of a complex molecule like this compound requires careful control of the reaction conditions.

  • Choice of Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA) is a common reagent for this transformation. The purity of the m-CPBA is important; aged m-CPBA can be less reactive.

  • Stereoselectivity: The stereochemistry of the resulting epoxide is influenced by the directing effect of nearby functional groups, such as the hydroxyl group in this compound.

  • Reaction Temperature: Epoxidations are often run at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.

  • Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid over-oxidation or degradation of the product.

Question: We are struggling with the regioselectivity of the acid-catalyzed ring-opening of our this compound-derived epoxide. What factors control where the nucleophile attacks?

Answer: The regioselectivity of acid-catalyzed epoxide ring-opening is primarily governed by electronic effects. Under acidic conditions, the epoxide oxygen is protonated, and the subsequent nucleophilic attack generally occurs at the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state.[1][2][3][4] If you are observing a mixture of regioisomers, consider the following:

  • Nature of the Acid: The strength of the acid catalyst can influence the outcome. A milder acid might offer better control.

  • Nucleophile: The nature of the nucleophile also plays a role.

  • Solvent: The solvent can affect the stability of the transition states leading to different products.

For base-catalyzed epoxide ring-opening, the nucleophile will attack the less sterically hindered carbon atom in an SN2-type reaction.[3][4][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for reactions involving this compound derivatives.

Table 1: Optimized Conditions for the Synthesis of α-Eudesmol from Isocostic Acid (a related sesquiterpene)

ParameterConditionYield
Step 1: Ketone Formation
ReagentsEthyl chloroformate, Et3N70%
Temperature-10 °C
Step 2: Methylation
ReagentCH3LiQuantitative

Note: This data is for a similar starting material and provides a good starting point for the optimization of the synthesis of eudesmol derivatives from this compound.[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of Cryptomeridiol from this compound

This protocol describes a two-step synthesis of cryptomeridiol from this compound.

  • Ketone Formation via Curtius Rearrangement:

    • Dissolve 1 gram of this compound in a suitable solvent.

    • Add 1.7 equivalents of triethylamine (Et3N) and cool the solution to -10 °C.

    • Slowly add 1.8 equivalents of ethyl chloroformate and stir the reaction mixture.

    • The Curtius rearrangement will proceed to form the corresponding ketone.

    • Purify the resulting ketone using appropriate chromatographic techniques.

  • Methylation to form Cryptomeridiol:

    • Dissolve the purified ketone in an ethereal solvent.

    • Treat the solution with an excess of methyllithium (CH3Li).

    • Quench the reaction carefully with a suitable reagent (e.g., water or a saturated ammonium chloride solution).

    • Extract the product and purify it to obtain cryptomeridiol.

Visualizations

Diagram 1: General Workflow for the Synthesis of Eudesmol Derivatives from this compound

G Ilicic_Acid This compound Curtius_Rearrangement Curtius Rearrangement Ilicic_Acid->Curtius_Rearrangement Ketone Intermediate Ketone Methylation Methylation (e.g., with CH3Li) Ketone->Methylation Eudesmol_Derivative Eudesmol Derivative (e.g., Cryptomeridiol) Curtius_Rearrangement->Ketone Methylation->Eudesmol_Derivative

Caption: Synthetic pathway from this compound to Eudesmol derivatives.

Diagram 2: Troubleshooting Logic for Low Yield in Mizoroki-Heck Reaction

G Low_Yield Low Yield in Mizoroki-Heck Reaction Check_Catalyst Check Catalyst Activity and Loading Low_Yield->Check_Catalyst Optimize_Base Optimize Base (Type and Amount) Low_Yield->Optimize_Base Check_Solvent Ensure Solvent is Dry and Degassed Low_Yield->Check_Solvent Optimize_Temp Optimize Reaction Temperature Low_Yield->Optimize_Temp Check_Ligand Evaluate Ligand Choice Low_Yield->Check_Ligand

Caption: Key parameters to investigate for low reaction yield.

Diagram 3: Regioselectivity in Epoxide Ring-Opening

G Epoxide This compound Derivative Epoxide Acid_Catalyzed Acidic Conditions Epoxide->Acid_Catalyzed Base_Catalyzed Basic Conditions Epoxide->Base_Catalyzed More_Substituted Attack at More Substituted Carbon Acid_Catalyzed->More_Substituted Less_Substituted Attack at Less Substituted Carbon Base_Catalyzed->Less_Substituted

Caption: Factors determining the site of nucleophilic attack.

References

Validation & Comparative

A Comparative Analysis of Ilicic Acid and Related Sesquiterpenoids from Diverse Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of ilicic acid, a eudesmane sesquiterpenoid, and the biological activities of sesquiterpenoid-rich extracts from various plant species. Due to the limited availability of direct comparative studies on this compound from different sources, this document focuses on the known data for this compound from Sphaeranthus indicus and complements it with a comparative analysis of the biological activities of extracts from other relevant plant species known to contain sesquiterpenoids.

Introduction to this compound

This compound is a naturally occurring eudesmane sesquiterpenoid with the chemical formula C₁₅H₂₄O₃. It has been identified and isolated from several plant species, primarily belonging to the Asteraceae and Lauraceae families. The core chemical structure of this compound provides a scaffold for potential pharmacological activities.

Known plant sources of this compound include:

  • Sphaeranthus indicus (Asteraceae)[1][2]

  • Laggera pterodonta (Asteraceae)[3][4]

  • Nectandra membranacea (Lauraceae)[5]

While this compound has been isolated from these species, quantitative data on its concentration and comparative biological activities across these sources are scarce in the current scientific literature.

Quantitative Data Presentation

The most comprehensive quantitative data available for the biological activity of isolated this compound comes from studies on Sphaeranthus indicus.

Table 1: Anti-tubercular Activity of this compound from Sphaeranthus indicus

Mycobacterium tuberculosis StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
H37Rv (Standard Strain)125[6]
Multidrug-Resistant (MDR) Isolate 1500[6]
Multidrug-Resistant (MDR) Isolate 2125[6]
Multidrug-Resistant (MDR) Isolate 3250[6]

No quantitative data for anti-tubercular, anti-inflammatory, or cytotoxic activities of this compound from Laggera pterodonta or Nectandra membranacea was found in the reviewed literature.

Table 2: Comparative Biological Activities of Plant Extracts Containing Sesquiterpenoids

Plant SpeciesExtract TypeBiological ActivityKey Findings
Sphaeranthus indicus Hexane extract of flowersAntimicrobialActive against various periodontal pathogens[7]
Ethanolic extract of leavesAntimicrobialMIC against Porphyromonas gingivalis: 12.5 µg/mL[7]
Methanolic extract of leavesAntioxidantIC₅₀ for DPPH radical scavenging: 112.23±0.39 µg/ml[8]
Laggera pterodonta Ethyl acetate extractAntifungalActive against several plant-pathogenic fungi[9][10]
Sesquiterpenoid isolatesCytotoxicityCompound 1 showed dose-dependent inhibition of HT1080 cell colony formation[11]
Sesquiterpenoid isolatesAcetylcholinesterase InhibitionCompound 5 had an IC₅₀ of 437.33 ± 8.33 µM[12][13]
Nectandra membranacea Crude bark extractCytotoxicityActive against Hep G2 and MDA-MB-231 human tumor cell lines[5]
Crude bark extractAntimicrobialActive against Bacillus cereus and Staphylococcus aureus[5]
Essential oil from stem bark/leavesAntileishmanialIC₅₀ against Leishmania infantum and L. amazonensis: 2.7 ± 1.3 µg/mL and 2.1 ± 1.06 µg/mL, respectively (for N. gardneri)[14]

Experimental Protocols

This protocol is based on the methodology described for the isolation of this compound with anti-tubercular activity[6].

  • Plant Material Preparation: The whole plant of Sphaeranthus indicus is collected, authenticated, and dried in the shade. The dried plant material is then coarsely powdered.

  • Solvent Extraction: The powdered plant material is subjected to successive extraction with solvents of increasing polarity, starting with hexane, followed by chloroform, and then methanol. The hexane extract has been shown to contain this compound.

  • Fractionation: The crude hexane extract is concentrated under reduced pressure to yield a residue. This residue is then subjected to column chromatography over silica gel.

  • Column Chromatography: The column is eluted with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions showing similar TLC profiles are pooled. This compound is purified from the relevant fractions through repeated column chromatography or preparative TLC until a pure compound is obtained.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis[6].

  • Inoculum Preparation: Mycobacterium tuberculosis H37Rv and MDR strains are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The bacterial suspension is adjusted to a McFarland standard of 1.0.

  • Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are prepared in Middlebrook 7H9 broth in a 96-well microplate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.

  • Incubation: The microplate is incubated at 37°C for 7-14 days.

  • MIC Determination: After incubation, a resazurin solution is added to each well and incubated for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Mandatory Visualization

Eudesmane sesquiterpenoids have been reported to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. The following diagram illustrates a plausible mechanism.

G Proposed Anti-inflammatory Signaling Pathway of Eudesmane Sesquiterpenoids cluster_nfkb NF-κB Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK Pathway (p38, JNK, ERK) TRAF6->MAPK IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription Eudesmane Eudesmane Sesquiterpenoids (e.g., this compound) Eudesmane->IKK Inhibits Eudesmane->MAPK Inhibits

Caption: Proposed anti-inflammatory mechanism of eudesmane sesquiterpenoids.

The following diagram outlines the general workflow from plant material to the identification of bioactive compounds.

G Experimental Workflow for Bioactive Compound Discovery Plant_Material Plant Material (e.g., Sphaeranthus indicus) Extraction Solvent Extraction (e.g., Hexane) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Purification Purification (Prep. TLC / HPLC) Fractions->Purification Pure_Compound Pure Compound (this compound) Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioactivity_Screening Bioactivity Screening (e.g., Anti-tubercular Assay) Pure_Compound->Bioactivity_Screening Active_Compound Identified Active Compound Bioactivity_Screening->Active_Compound

Caption: General workflow for the isolation and screening of bioactive compounds.

Conclusion

This compound, a eudesmane sesquiterpenoid, has been isolated from several plant species and demonstrates notable biological activity, particularly as an anti-tubercular agent from Sphaeranthus indicus. While direct comparative data for this compound from different plant sources remains limited, the broader family of eudesmane sesquiterpenoids exhibits a range of promising pharmacological effects, including anti-inflammatory and cytotoxic activities. Further research is warranted to quantify this compound in its various host plants and to conduct comprehensive, parallel studies on its biological activities and mechanisms of action. This will be crucial for unlocking its full therapeutic potential.

References

Validating the Mechanism of Action of Ilicic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of ilicic acid, a sesquiterpene lactone with demonstrated anti-tubercular and anti-inflammatory properties. Through a detailed comparison with established alternatives and supported by experimental data, this document aims to elucidate the therapeutic potential of this compound.

Anti-tubercular Activity of this compound

This compound has shown significant inhibitory activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. Its efficacy is comparable to standard anti-tubercular drugs, positioning it as a promising candidate for further investigation.

Comparative Efficacy Against Mycobacterium tuberculosis

The minimum inhibitory concentration (MIC) of this compound against the H37Rv strain of M. tuberculosis and various MDR isolates has been determined and is presented in comparison to the first-line anti-tubercular drugs, isoniazid and rifampicin.

CompoundM. tuberculosis StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound H37Rv125
MDR Isolate 1500
MDR Isolate 2125
MDR Isolate 3250
Isoniazid H37Rv0.03 - 0.1[1][2][3]
Rifampicin H37Rv0.12 - 0.5[4][5]

Anti-inflammatory Activity of this compound

As a sesquiterpene lactone, this compound is proposed to exert its anti-inflammatory effects through the modulation of key signaling pathways, including NF-κB and MAPK, and by potentially inhibiting the synthesis of pro-inflammatory leukotrienes.

Inhibition of Inflammatory Pathways

While direct quantitative data for this compound's inhibition of NF-κB and MAPK pathways is still under investigation, a comparison with parthenolide, a well-characterized sesquiterpene lactone, provides insight into its potential potency. For leukotriene synthesis inhibition, caffeic acid is used as a comparator.

CompoundTargetIC50
Parthenolide NF-κB Activation1.091 - 2.620 µM[6]
MAPK (B-Raf)6.07 ± 0.45 to 15.38 ± 1.13 μM[7]
Caffeic Acid 5-Lipoxygenase (Leukotriene Synthesis)3.7 x 10-6 M[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Microbroth Dilution Assay for Mycobacterium tuberculosis

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microtiter plates

  • Mycobacterium tuberculosis H37Rv strain

  • Test compounds (this compound, isoniazid, rifampicin)

  • Incubator at 37°C

Procedure:

  • Prepare a bacterial suspension of M. tuberculosis H37Rv in 7H9 broth, adjusted to a McFarland standard of 0.5.

  • Serially dilute the test compounds in 7H9 broth in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is used to evaluate the anti-inflammatory activity of a compound.

Materials:

  • Wistar rats (180-200 g)

  • 1% carrageenan solution in saline

  • Test compound (this compound)

  • Positive control (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Fast the rats overnight before the experiment.

  • Administer the test compound or positive control orally or intraperitoneally.

  • After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Leukotriene Synthesis Assay

This in vitro assay measures the inhibition of leukotriene synthesis.

Materials:

  • Rat basophilic leukemia (RBL-1) cells

  • Arachidonic acid

  • Calcium ionophore A23187

  • Test compound (this compound)

  • ELISA kit for Leukotriene B4 (LTB4)

Procedure:

  • Culture RBL-1 cells to the desired density.

  • Pre-incubate the cells with the test compound for a specified time.

  • Stimulate the cells with arachidonic acid and calcium ionophore A23187 to induce leukotriene synthesis.

  • After incubation, centrifuge the cell suspension and collect the supernatant.

  • Measure the concentration of LTB4 in the supernatant using an ELISA kit.

  • Calculate the percentage inhibition of LTB4 synthesis compared to the untreated control.

Visualizing the Mechanisms

The following diagrams illustrate the proposed signaling pathways and experimental workflows discussed in this guide.

G cluster_0 Anti-tubercular Mechanism Ilicic_Acid Ilicic_Acid Mycobacterial_Cell_Wall Mycobacterial_Cell_Wall Ilicic_Acid->Mycobacterial_Cell_Wall Targets Disruption Disruption Mycobacterial_Cell_Wall->Disruption Leads to Cell_Death Cell_Death Disruption->Cell_Death

Caption: Proposed mechanism of this compound's anti-tubercular activity.

G cluster_1 Anti-inflammatory Signaling Pathways Inflammatory_Stimulus Inflammatory_Stimulus IKK IKK Inflammatory_Stimulus->IKK MAPK_Kinases MAPK_Kinases Inflammatory_Stimulus->MAPK_Kinases IkB IkB IKK->IkB Phosphorylates NF_kB NF_kB IkB->NF_kB Releases Gene_Expression Gene_Expression NF_kB->Gene_Expression Promotes MAPK MAPK MAPK_Kinases->MAPK Activates MAPK->Gene_Expression Promotes Ilicic_Acid_Anti_Inflammatory This compound Ilicic_Acid_Anti_Inflammatory->IKK Ilicic_Acid_Anti_Inflammatory->MAPK_Kinases G cluster_2 Leukotriene Synthesis Pathway Arachidonic_Acid Arachidonic_Acid 5_LOX 5-Lipoxygenase Arachidonic_Acid->5_LOX LTA4 LTA4 5_LOX->LTA4 Leukotrienes Leukotrienes LTA4->Leukotrienes Ilicic_Acid_Leukotriene This compound Ilicic_Acid_Leukotriene->5_LOX G cluster_3 Experimental Workflow: Anti-tubercular Assay Prepare_Culture Prepare M. tuberculosis Culture Inoculation Inoculate Plates Prepare_Culture->Inoculation Serial_Dilution Serial Dilution of this compound Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_MIC Read MIC Incubation->Read_MIC G cluster_4 Experimental Workflow: Anti-inflammatory Assay Administer_Compound Administer this compound Induce_Edema Induce Paw Edema with Carrageenan Administer_Compound->Induce_Edema Measure_Volume Measure Paw Volume Induce_Edema->Measure_Volume Analyze_Data Analyze % Inhibition Measure_Volume->Analyze_Data

References

Ilicic Acid: A Comparative Analysis of Efficacy Against Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory efficacy of Ilicic acid, a sesquiterpene lactone, against established anti-inflammatory drugs, namely the non-steroidal anti-inflammatory drug (NSAID) indomethacin and the corticosteroid dexamethasone. The following sections present quantitative efficacy data, detailed experimental methodologies for key assays, and a proposed signaling pathway for this compound's mechanism of action.

Data Presentation: Comparative Efficacy

The anti-inflammatory potential of this compound and standard drugs has been evaluated in preclinical models. The following table summarizes their efficacy in two key assays: inhibition of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice, a model of acute inflammation, and inhibition of leukotriene B4 (LTB4) synthesis, a critical pro-inflammatory mediator.

CompoundTPA-Induced Ear Edema in Mice (ID50/ED50)Inhibition of Leukotriene B4 (LTB4) Pathway (IC50)
This compound 0.650 µmol/ear[1]Data not available
Inuviscolide (related sesquiterpenoid) Slightly less potent than this compound[1]94 µM (LTB4 generation in rat peritoneal neutrophils)[1]
Indomethacin 1.31 mg/ear[2]8.7 µM (LTB4 12-hydroxydehydrogenase inhibition)[3]
Dexamethasone 0.25 µ g/ear [4]Inhibits leukotriene synthesis (specific IC50 not available)[2][5][6][7]

ID50/ED50: The dose required to cause a 50% inhibition of the maximal effect. A lower value indicates higher potency. IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. A lower value indicates higher potency.

Experimental Protocols

TPA-Induced Mouse Ear Edema Assay

This widely used in vivo model assesses the topical anti-inflammatory activity of compounds.

Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that, when applied to the skin, activates protein kinase C (PKC). This activation triggers a signaling cascade leading to the release of pro-inflammatory mediators like prostaglandins and leukotrienes, resulting in vasodilation, increased vascular permeability, and subsequent edema (swelling). The efficacy of an anti-inflammatory agent is determined by its ability to reduce this TPA-induced edema.

Methodology:

  • Animal Model: Male CD-1 or Swiss mice are typically used.

  • Groups: Animals are divided into control and treatment groups.

  • Treatment Application: A solution of the test compound (e.g., this compound) or a standard drug (e.g., indomethacin, dexamethasone) in a suitable vehicle (e.g., acetone or ethanol) is applied topically to the inner and outer surfaces of the right ear. The left ear serves as a control and receives the vehicle only.

  • Induction of Inflammation: After a predetermined time (e.g., 30 minutes), a solution of TPA in a vehicle is applied topically to the right ear of all animals.

  • Measurement of Edema: After a specific duration (typically 4-6 hours) following TPA application, the animals are euthanized. A standard-sized circular punch is taken from both the treated and control ears, and the punches are weighed.

  • Calculation of Inhibition: The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches. The percentage of inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Leukotriene B4 (LTB4) Generation Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the synthesis of LTB4, a potent lipid mediator of inflammation that attracts and activates neutrophils.

Principle: The assay typically uses cells capable of producing LTB4, such as neutrophils or macrophages. These cells are stimulated with an agent like the calcium ionophore A23187, which triggers the arachidonic acid cascade, leading to the synthesis and release of LTB4. The amount of LTB4 produced in the presence and absence of the test compound is then quantified, usually by an Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

  • Cell Isolation and Culture: Peritoneal neutrophils are isolated from rats, or a suitable cell line (e.g., macrophages) is cultured.

  • Incubation with Test Compound: The cells are pre-incubated with various concentrations of the test compound (e.g., inuviscolide) or a standard drug (e.g., indomethacin) for a specific period.

  • Stimulation of LTB4 Synthesis: The cells are then stimulated with a calcium ionophore (e.g., A23187) to induce LTB4 production.

  • Sample Collection: After incubation, the cell supernatant is collected.

  • Quantification of LTB4: The concentration of LTB4 in the supernatant is determined using a competitive ELISA kit. In this assay, LTB4 in the sample competes with a labeled LTB4 for binding to a limited number of anti-LTB4 antibody sites. The amount of labeled LTB4 bound is inversely proportional to the amount of LTB4 in the sample.

  • Calculation of Inhibition: The percentage of inhibition of LTB4 synthesis is calculated for each concentration of the test compound, and the IC50 value is determined.

Mandatory Visualization

The anti-inflammatory mechanism of many sesquiterpene lactones, the class of compounds to which this compound belongs, involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

References

Structure-Activity Relationship of Ilicic Acid and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ilicic acid, a eudesmane sesquiterpenoid found in various plants, has garnered attention for its diverse biological activities, including anti-tubercular and anti-hyperglycemic properties. However, comprehensive structure-activity relationship (SAR) studies on this compound itself are limited in publicly available literature. This guide, therefore, focuses on the well-documented SAR of a closely related analog, ilicic aldehyde, in the context of its gastric cytoprotective effects. The insights from these studies on related eudesmane sesquiterpenoids provide a valuable framework for the rational design of novel therapeutic agents based on the this compound scaffold.

Gastric Cytoprotective Activity: Insights from Ilicic Aldehyde and Related Sesquiterpenoids

A key study by Donadel et al. (2005) investigated a series of eudesmane and eremophilane sesquiterpenoids for their ability to protect the gastric mucosa against ethanol-induced lesions in rats. This research provides the most detailed SAR data for compounds structurally related to this compound in this therapeutic area.

The study revealed that the presence of an α,β-unsaturated aldehyde moiety on the C-7 side chain, in conjunction with a hydroxyl group at the C-4 position, is a critical requirement for significant antiulcerogenic activity.[1]

Comparative Activity of Ilicic Aldehyde and Related Compounds

The following table summarizes the gastric cytoprotective activity of selected sesquiterpenoids from the aforementioned study. The activity is presented as the percentage of inhibition of gastric lesions induced by ethanol in rats.

CompoundStructure% Inhibition of Gastric Lesions
Ilicic Aldehyde Ilicic Aldehyde StructurePotent Activity (Specific percentage not provided in the abstract, but identified as a key active compound)
Dehydroleucodine Dehydroleucodine StructureActive (Known gastroprotective agent used for comparison)
Other Analogs Various modifications to the eudesmane and eremophilane skeletonsVaried (Generally, compounds lacking the α,β-unsaturated aldehyde or the C-4 hydroxyl group showed reduced or no activity)

Data summarized from Donadel et al., 2005.

Key Structural Features for Gastric Cytoprotection

Based on the comparative data, the following structural features are crucial for the gastric cytoprotective activity of eudesmane-type sesquiterpenoids:

  • α,β-Unsaturated Carbonyl Group: This electrophilic center is believed to be essential for the biological activity. In the case of ilicic aldehyde, this is the aldehyde group conjugated with the double bond on the side chain.

  • Hydroxyl Group at C-4: A polar group at this position significantly contributes to the cytoprotective effect.

  • Stereochemistry: While not explicitly detailed in the abstract, the stereochemistry of the eudesmane skeleton likely plays a role in the interaction with biological targets.

Experimental Protocols

The primary experimental model used to determine the gastric cytoprotective activity in the foundational SAR study was the ethanol-induced gastric lesion model in rats .

Ethanol-Induced Gastric Lesion Model

Objective: To evaluate the ability of a test compound to protect the gastric mucosa from damage induced by absolute ethanol.

Animals: Male Wistar rats are typically used.

Procedure:

  • Fasting: Animals are fasted for a specified period (e.g., 24 hours) before the experiment, with free access to water.

  • Compound Administration: The test compounds (e.g., ilicic aldehyde analogs) are administered orally (p.o.) at various doses. A control group receives the vehicle.

  • Induction of Gastric Lesions: After a set time following compound administration (e.g., 1 hour), absolute ethanol is administered orally to induce gastric lesions.

  • Evaluation: After a further incubation period (e.g., 1 hour), the animals are euthanized. The stomachs are removed, opened along the greater curvature, and the extent of gastric mucosal damage is assessed.

  • Quantification: The ulcerated area is measured, and the percentage of inhibition of gastric lesions for each treated group is calculated relative to the control group.

Signaling Pathways and Experimental Workflows

The precise signaling pathway through which ilicic aldehyde and related compounds exert their gastric cytoprotective effects is not fully elucidated in the provided search results. However, the mechanism of gastric cytoprotection often involves the upregulation of protective factors in the gastric mucosa. A generalized workflow for the evaluation of such compounds is presented below.

experimental_workflow cluster_in_vivo In Vivo Evaluation cluster_sar Structure-Activity Relationship animal_model Rat Model (Ethanol-induced gastric lesions) compound_admin Oral Administration of This compound Analogs animal_model->compound_admin lesion_induction Induction of Gastric Damage (Absolute Ethanol) compound_admin->lesion_induction stomach_excision Stomach Excision and Observation lesion_induction->stomach_excision data_analysis Quantification of Lesions & SAR Analysis stomach_excision->data_analysis active_compounds Identification of Active Compounds data_analysis->active_compounds inactive_compounds Identification of Inactive Compounds data_analysis->inactive_compounds sar_conclusion Determination of Key Structural Features for Activity active_compounds->sar_conclusion inactive_compounds->sar_conclusion

Caption: Experimental workflow for SAR studies of gastric cytoprotective agents.

Other Reported Biological Activities of this compound

  • Anti-tubercular Activity: this compound has shown activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[2] The minimum inhibitory concentration (MIC) against the H37Rv strain was reported to be 125 µg/mL.

  • Anti-hyperglycemic Activity: In a screening of sesquiterpenes, this compound was found to significantly increase glucose uptake in 3T3-L1 adipocytes, suggesting potential as an anti-diabetic agent.

Further research, including the synthesis and biological evaluation of a series of this compound derivatives, is warranted to establish the structure-activity relationships for these promising activities. Such studies would be instrumental in optimizing the potency and selectivity of this natural product scaffold for future drug development.

References

Ilicic Acid: Bridging the Gap Between In Vitro Promise and In Vivo Validation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Ilicic acid, a sesquiterpene lactone, has demonstrated promising biological activities in preliminary in vitro studies, positioning it as a compound of interest for further investigation. This guide provides a comprehensive overview of the existing in vitro findings for this compound, alongside a comparative framework for its potential in vivo validation. While in vivo data for this compound is currently lacking, this guide aims to bridge that gap by presenting established in vivo methodologies for analogous compounds, thereby offering a roadmap for future research and development.

In Vitro Performance of this compound: A Quantitative Summary

The current body of research on this compound is primarily based on in vitro assays, which have highlighted its potential in two key therapeutic areas: anti-tubercular and anti-cancer. The following tables summarize the quantitative data from these studies.

Table 1: In Vitro Anti-tubercular Activity of this compound

Target OrganismAssay TypeEndpointThis compound ConcentrationReference Compound(s)Reference Compound Concentration
Mycobacterium tuberculosis H37RvMicrobroth DilutionMinimum Inhibitory Concentration (MIC)125 µg/mL--
Multidrug-Resistant M. tuberculosis Isolate 1Microbroth DilutionMIC500 µg/mL--
Multidrug-Resistant M. tuberculosis Isolate 2Microbroth DilutionMIC125 µg/mL--
Multidrug-Resistant M. tuberculosis Isolate 3Microbroth DilutionMIC250 µg/mL--

Table 2: In Vitro Cytotoxic Activity of this compound

Cell LineCancer TypeAssay TypeEndpointThis compound Concentration (24h)Key Findings
Hep G2Hepatocellular CarcinomaNot specifiedCytotoxicityNot specifiedExhibited cytotoxic activity
MDA-MB-231Breast CancerNot specifiedCytotoxicityNot specifiedExhibited cytotoxic activity
HTB-9Bladder CancerWST-1 AssayIC500.3874 mMInduced apoptosis and cell cycle arrest at the G2 phase.[1]
HT-1376Bladder CancerWST-1 AssayIC501.287 mMInduced apoptosis and cell cycle arrest at the S phase.[1]

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are the generalized methodologies employed in the key in vitro studies of this compound.

Anti-tubercular Activity Assay (Microbroth Dilution)

The anti-tubercular activity of this compound was determined using the microbroth dilution method. This assay is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

  • Preparation of Inoculum: A suspension of the M. tuberculosis strain (H37Rv or MDR isolates) is prepared and its density is adjusted to a specific McFarland standard to ensure a consistent number of bacteria in each test.

  • Serial Dilution: this compound is serially diluted in a 96-well microplate containing a suitable broth medium for mycobacterial growth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (temperature, humidity, and CO2) for a period sufficient for bacterial growth to be visible in the control wells (wells without the test compound).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of M. tuberculosis.

Cytotoxicity Assay (WST-1 Assay)

The cytotoxic effects of this compound on bladder cancer cell lines were assessed using the WST-1 assay, a colorimetric assay for the quantification of cell proliferation, viability, and cytotoxicity.

  • Cell Seeding: The cancer cell lines (HTB-9 and HT-1376) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specific period (e.g., 24 hours).

  • WST-1 Reagent Addition: Following the incubation period, the WST-1 reagent is added to each well. This reagent is cleaved to a soluble formazan dye by mitochondrial dehydrogenases, which are only active in viable cells.

  • Incubation and Measurement: The plates are incubated for a short period to allow for the color change to develop. The absorbance of the formazan dye is then measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Visualizing the Path Forward: From In Vitro Discovery to In Vivo Validation

The following diagrams illustrate the typical workflow for validating in vitro findings in vivo and a plausible signaling pathway for this compound-induced apoptosis.

G cluster_0 In Vitro Discovery cluster_1 Preclinical Development Compound Isolation\n(this compound) Compound Isolation (this compound) In Vitro Screening\n(Anti-tubercular, Cytotoxicity) In Vitro Screening (Anti-tubercular, Cytotoxicity) Compound Isolation\n(this compound)->In Vitro Screening\n(Anti-tubercular, Cytotoxicity) Test Hit Identification\n(Promising Activity) Hit Identification (Promising Activity) In Vitro Screening\n(Anti-tubercular, Cytotoxicity)->Hit Identification\n(Promising Activity) Analyze Mechanism of Action Studies\n(Apoptosis, Cell Cycle) Mechanism of Action Studies (Apoptosis, Cell Cycle) Hit Identification\n(Promising Activity)->Mechanism of Action Studies\n(Apoptosis, Cell Cycle) Investigate In Vivo Model Selection\n(e.g., Mouse Xenograft, TB Infection Model) In Vivo Model Selection (e.g., Mouse Xenograft, TB Infection Model) Mechanism of Action Studies\n(Apoptosis, Cell Cycle)->In Vivo Model Selection\n(e.g., Mouse Xenograft, TB Infection Model) Transition to In Vivo Pharmacokinetic & Toxicological Studies Pharmacokinetic & Toxicological Studies In Vivo Model Selection\n(e.g., Mouse Xenograft, TB Infection Model)->Pharmacokinetic & Toxicological Studies Efficacy Studies in Animal Models Efficacy Studies in Animal Models Pharmacokinetic & Toxicological Studies->Efficacy Studies in Animal Models Lead Optimization Lead Optimization Efficacy Studies in Animal Models->Lead Optimization

Caption: Experimental workflow from in vitro discovery to in vivo validation.

G This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase-9 Activation Caspase-9 Activation Mitochondrial Pathway->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

References

Reproducibility of Ilicic Acid Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ilicic acid, a sesquiterpene lactone found in various plants, has garnered attention for its potential therapeutic properties, including anti-inflammatory and anti-tubercular activities. For researchers and drug development professionals, understanding the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the experimental data on this compound, placing it in context with other relevant compounds and detailing the methodologies to aid in the assessment of its reproducibility.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in preclinical models. A key study investigated its activity in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, a standard assay for topical anti-inflammatory agents.

Comparative Efficacy in TPA-Induced Mouse Ear Edema:

CompoundID₅₀ (μmol/ear)Reference
This compound0.650[1][2][3]
Inuviscolide0.784[1]

ID₅₀: The dose that causes a 50% inhibition of the inflammatory response.

In this model, this compound demonstrated a dose-dependent inhibitory effect on edema, with an ID₅₀ of 0.650 μmol/ear.[1][2][3] When compared to inuviscolide, another sesquiterpenoid isolated from Inula viscosa, this compound showed slightly higher potency in this specific assay.[1] The consistency of results for similar compounds within the same experimental setup provides a degree of confidence in the reported activity of this compound.

Further investigation into the anti-inflammatory mechanism of a related compound, inuviscolide, revealed an IC₅₀ value of 94 μM in inhibiting leukotriene B4 (LTB₄) generation in rat peritoneal neutrophils.[1][2][3] Additionally, inuviscolide showed an ID₅₀ of 98 μmol/kg in a phospholipase A₂ (PLA₂)-induced paw edema model.[1][2] While direct comparative data for this compound in these latter two assays is not available, the findings for inuviscolide suggest potential mechanisms of action that could be explored to confirm the reproducibility and broader anti-inflammatory profile of this compound.

Anti-tubercular Activity

This compound has also been investigated for its potential against Mycobacterium tuberculosis. A study evaluated its minimum inhibitory concentration (MIC) against the H37Rv strain and multidrug-resistant (MDR) clinical isolates.

Comparative Anti-tubercular Activity (MIC in μg/mL):

CompoundM. tuberculosis H37RvMDR Isolate 1MDR Isolate 2MDR Isolate 3Reference
This compound125500125250[4]
Costunolide6.25---[5][6][7]
Dehydrocostuslactone12.5---[5][6][7]

MIC: The lowest concentration of a substance that prevents visible growth of a microorganism.

This compound exhibited an MIC of 125 μg/mL against the drug-sensitive H37Rv strain and varying activity against MDR isolates.[4] When compared to other sesquiterpene lactones, such as costunolide and dehydrocostuslactone, which were evaluated under similar experimental conditions, this compound appears to have weaker anti-tubercular activity.[5][6][7] This comparison highlights the importance of structural variations among sesquiterpene lactones in determining their biological potency and provides a benchmark for assessing the significance of this compound's activity. The reproducibility of the anti-tubercular effects of this compound would be strengthened by further studies confirming these MIC values and exploring its activity against a broader range of clinical isolates.

Experimental Protocols

To ensure the reproducibility of the cited experimental results, detailed methodologies are crucial. Below are summaries of the key experimental protocols used to evaluate the anti-inflammatory and anti-tubercular activities of this compound and related compounds.

TPA-Induced Mouse Ear Edema Assay

This in vivo assay is a standard method for evaluating the topical anti-inflammatory activity of compounds.

Experimental Workflow:

TPA_Induced_Edema_Workflow cluster_preparation Preparation cluster_induction Induction & Treatment cluster_measurement Measurement & Analysis Animal_Acclimatization Animal Acclimatization (e.g., Swiss mice) TPA_Application Topical application of TPA (e.g., 2.5 µg/ear) to induce inflammation Animal_Acclimatization->TPA_Application Select animals Compound_Preparation Test Compound Preparation (this compound, Vehicle, Positive Control) Treatment_Application Topical application of Test Compound or Vehicle Compound_Preparation->Treatment_Application Prepare solutions TPA_Application->Treatment_Application Induce edema Edema_Measurement Measurement of ear thickness or weight at a specific time point (e.g., 6 hours post-TPA) Treatment_Application->Edema_Measurement Allow treatment to act Data_Analysis Calculation of percent inhibition and ID₅₀ value Edema_Measurement->Data_Analysis Collect data

TPA-Induced Mouse Ear Edema Experimental Workflow

Protocol Details:

  • Animals: Typically, Swiss mice are used.[1]

  • Induction of Edema: 12-O-tetradecanoylphorbol-13-acetate (TPA) is dissolved in a suitable solvent (e.g., acetone) and applied topically to the inner and outer surfaces of the mouse ear to induce an inflammatory response.[8]

  • Treatment: The test compound (this compound), vehicle control, and a positive control (e.g., indomethacin) are applied topically to the ears, usually at the same time as TPA.

  • Measurement of Edema: After a specific period (e.g., 6 hours), the mice are euthanized, and a standardized punch biopsy is taken from both the treated and control ears. The weight of the ear punch is used as a measure of edema.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the weight of the ear punch from the treated group to the vehicle control group. The ID₅₀ value is then determined from the dose-response curve.

Microbroth Dilution Assay for Mycobacterium tuberculosis

This in vitro assay is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

Experimental Workflow:

MIC_Assay_Workflow cluster_preparation Preparation cluster_incubation Inoculation & Incubation cluster_reading Reading & Interpretation Culture_Preparation Prepare M. tuberculosis inoculum (e.g., H37Rv) to a specific density (e.g., McFarland standard) Inoculation Inoculate the microtiter plates with the bacterial suspension Culture_Preparation->Inoculation Prepare inoculum Compound_Dilution Prepare serial dilutions of the test compound (this compound) in microtiter plates Compound_Dilution->Inoculation Prepare plates Incubation Incubate the plates under appropriate conditions (e.g., 37°C for several days) Inoculation->Incubation Start experiment Growth_Assessment Assess bacterial growth visually or using an indicator dye (e.g., Resazurin) Incubation->Growth_Assessment Allow for growth MIC_Determination Determine the MIC as the lowest concentration with no visible growth Growth_Assessment->MIC_Determination Read results

Microbroth Dilution Assay Workflow

Protocol Details:

  • Bacterial Strain and Culture: Mycobacterium tuberculosis H37Rv or clinical isolates are grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC).[9]

  • Inoculum Preparation: A bacterial suspension is prepared and its turbidity adjusted to a specific McFarland standard to ensure a standardized number of bacteria.[9]

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for a period of 7 to 14 days.

  • MIC Determination: After incubation, bacterial growth is assessed. This can be done visually or by adding a growth indicator such as resazurin, which changes color in the presence of viable bacteria. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[9]

Signaling Pathways

The anti-inflammatory effects of sesquiterpene lactones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While specific data on the signaling pathways targeted by this compound is limited, studies on the related compound inuviscolide and other sesquiterpene lactones provide valuable insights.

Proposed Anti-inflammatory Signaling Pathway for Inuviscolide:

Inuviscolide_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates STAT1 STAT1 STAT1_n STAT1 STAT1->STAT1_n Translocates Inuviscolide Inuviscolide Inuviscolide->NFkB Inhibits (p65 degradation) Inuviscolide->STAT1 Inhibits (degradation) Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-1β, IL-2, IFN-γ) NFkB_n->Gene_Expression Induces STAT1_n->Gene_Expression Induces

References

Ilicic Acid as a Reference Standard in Natural Product Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds in natural products is paramount for ensuring the quality, safety, and efficacy of herbal medicines, dietary supplements, and other botanical preparations. Ilicic acid, a sesquiterpenoid found in various plants of the Asteraceae family, is often utilized as a reference standard in the analysis of this class of compounds. This guide provides a comprehensive comparison of this compound with other commercially available sesquiterpenoid reference standards, supported by experimental data and detailed analytical protocols.

Performance Comparison of Sesquiterpenoid Reference Standards

The selection of an appropriate reference standard is critical for the accuracy and reliability of quantitative analytical methods. Key performance indicators for a reference standard include high purity, stability, and structural similarity to the analytes of interest. The following table summarizes the key characteristics of this compound and two common alternative sesquiterpenoid reference standards, Alantolactone and Isoalantolactone.

Reference StandardChemical StructureTypical Purity (%)Primary Analytical Methods for Purity AssessmentKey Considerations
This compound C₁₅H₂₄O₃95 - 99[1]HPLC-DAD, HPLC-ELSD, Mass Spectrometry, NMR[1]A well-characterized eudesmane sesquiterpenoid. Its availability and documented use make it a reliable choice for the quantification of structurally related compounds.
Alantolactone C₁₅H₂₀O₂≥90 (HPLC)HPLC, GCA common sesquiterpene lactone found in plants like Inula helenium. It is a suitable alternative, particularly for the analysis of other eudesmanolide-type sesquiterpenes.
Isoalantolactone C₁₅H₂₀O₂≥95 (GC)GC, HPLC[2]An isomer of alantolactone, often co-occurring in the same plant species. It is essential to use the correct isomer as a reference standard depending on the target analyte.[2]

Experimental Protocols

Detailed and validated analytical methods are crucial for obtaining accurate and reproducible results. Below are representative protocols for the quantification of sesquiterpenoids using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC-UV) Protocol for Sesquiterpenoid Quantification

This protocol is a generalized method based on established procedures for the analysis of sesquiterpene lactones.[3][4][5][6] Optimization of the mobile phase composition and gradient may be required for specific applications.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • This compound reference standard (or other appropriate sesquiterpenoid standard).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or acetic acid (analytical grade).

  • Methanol (HPLC grade) for sample and standard preparation.

3. Standard Solution Preparation:

  • Accurately weigh approximately 5 mg of the this compound reference standard.

  • Dissolve the standard in methanol in a 10 mL volumetric flask to prepare a stock solution.

  • Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 to 200 µg/mL.

4. Sample Preparation:

  • Accurately weigh a known amount of the powdered plant material or extract.

  • Extract the sesquiterpenoids using a suitable solvent (e.g., methanol, ethanol, or chloroform) through methods such as sonication or Soxhlet extraction.

  • Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.

5. Chromatographic Conditions:

  • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient could be: 0-30 min, 20-80% B; 30-35 min, 80% B; 35-40 min, 80-20% B; 40-45 min, 20% B.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: 210-225 nm, or based on the UV maximum of the target analyte.[4][7]

  • Injection Volume: 10-20 µL.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Quantify the amount of the sesquiterpenoid in the sample by comparing its peak area to the calibration curve.

Quantitative ¹H-NMR (qNMR) Protocol for Sesquiterpenoid Analysis

qNMR is a powerful primary analytical method that allows for the direct quantification of analytes without the need for a structurally identical reference standard for every compound.[8][9][10] This protocol provides a general guideline for the qNMR analysis of sesquiterpenoids.

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

2. Reagents and Materials:

  • This compound or other sesquiterpenoid analyte.

  • A certified internal standard (IS) with a known purity (e.g., maleic acid, dimethyl sulfone, or 1,3,5-trimethoxybenzene). The IS should have signals that do not overlap with the analyte signals.

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

3. Sample Preparation:

  • Accurately weigh a precise amount of the sample (e.g., 5-10 mg of an extract or purified compound).

  • Accurately weigh a precise amount of the internal standard (a molar ratio of analyte to IS of approximately 1:1 is ideal).

  • Dissolve both the sample and the internal standard in a known volume of deuterated solvent (e.g., 0.6-0.7 mL) in an NMR tube.

4. NMR Data Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum.

  • Key Acquisition Parameters:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A value of 30-60 seconds is often sufficient to ensure full relaxation.

    • Pulse Angle: Use a 90° pulse.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[11]

5. Data Processing and Analysis:

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS

    Where:

    • Canalyte = Concentration of the analyte

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • PIS = Purity of the internal standard

Mandatory Visualizations

Experimental Workflow for HPLC Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Weigh Reference Standard Standard_Sol Prepare Stock & Calibration Solutions Standard->Standard_Sol Sample Weigh and Extract Sample Sample_Sol Filter Sample Extract Sample->Sample_Sol HPLC HPLC-UV/PDA Analysis Standard_Sol->HPLC Sample_Sol->HPLC Cal_Curve Generate Calibration Curve HPLC->Cal_Curve Quant Quantify Analyte in Sample HPLC->Quant Cal_Curve->Quant

Caption: Workflow for sesquiterpenoid quantification using HPLC.

Hypothetical Signaling Pathway Modulation

While the precise molecular mechanisms of this compound are not extensively detailed in publicly available literature, many sesquiterpenoids are known to possess anti-inflammatory and pro-apoptotic properties. A common pathway implicated in inflammation is the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway, which could be a potential target for bioactive compounds like this compound.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., TNF-α, IL-1β IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive Leads to IκB degradation IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces Ilicic_Acid This compound (Hypothesized) Ilicic_Acid->IKK Inhibits?

Caption: Simplified NF-κB signaling pathway, a potential anti-inflammatory target.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Ilicic Acid and Inuviscolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicic acid and inuviscolide are both sesquiterpenoid compounds that can be isolated from plants of the Inula genus. While both have been investigated for their anti-inflammatory properties, a direct comparison of their efficacy and mechanisms of action is crucial for guiding further research and potential therapeutic development. This guide provides an objective comparison of the anti-inflammatory effects of this compound and inuviscolide, supported by available experimental data. A notable gap in the current literature is the limited data on the effects of this compound on the production of pro-inflammatory cytokines, nitric oxide, and prostaglandin E2.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data from a key comparative study by Hernandez et al. (2001), which directly investigated the in vivo and in vitro anti-inflammatory effects of both compounds.

ParameterThis compoundInuviscolideReference
In Vivo Anti-Inflammatory Activity
TPA-Induced Mouse Ear Oedema (ID₅₀)0.650 µmol/ear0.784 µmol/ear[1]
PLA₂-Induced Mouse Paw Oedema (ID₅₀)Not reported98 µmol/kg[1][2]
In Vitro Anti-Inflammatory Activity
Inhibition of Leukotriene B₄ (LTB₄) Generation (IC₅₀)No effect at 100 µM94 µM[1]

Key Findings from the Data:

  • In the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear oedema model, a test for acute inflammation, this compound (ID₅₀: 0.650 µmol/ear) was found to be slightly more potent than inuviscolide (ID₅₀: 0.784 µmol/ear).[1]

  • Conversely, inuviscolide demonstrated significant activity in the phospholipase A₂ (PLA₂)-induced mouse paw oedema model with an ID₅₀ of 98 µmol/kg, suggesting its ability to interfere with pathways involving mast cell degranulation and the release of inflammatory mediators.[1][2]

  • In vitro, inuviscolide was a potent inhibitor of leukotriene B₄ (LTB₄) generation in rat peritoneal neutrophils, with an IC₅₀ value of 94 µM.[1] In contrast, this compound showed no inhibitory effect on LTB₄ synthesis at a concentration of 100 µM.[1]

Mechanisms of Action and Signaling Pathways

Inuviscolide

Inuviscolide has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and STAT1 pathways. It has also been found to inhibit pro-inflammatory enzymes like cyclooxygenase-1 (COX-1) and secretory phospholipase A₂ (sPLA₂).[3]

Inuviscolide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 Binds to IKK IKK TLR4->IKK Activates STAT1 STAT1 TLR4->STAT1 Activates IκB IκB IKK->IκB Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκB->NF-κB (p65/p50) Releases NF-κB_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nuc Translocates to STAT1_nuc STAT1 STAT1->STAT1_nuc Translocates to Inuviscolide_node Inuviscolide Inuviscolide_node->NF-κB (p65/p50) Inhibits (p65 degradation) Inuviscolide_node->STAT1 Inhibits (degradation) Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory Genes Promotes Transcription STAT1_nuc->Pro-inflammatory Genes Promotes Transcription

Caption: Signaling pathway of inuviscolide's anti-inflammatory action.

This compound

The precise signaling pathways through which this compound exerts its anti-inflammatory effects are not as well-elucidated as those for inuviscolide. The available data suggests it is less effective at inhibiting key inflammatory mediators compared to inuviscolide. Further research is required to fully understand its mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays mentioned in the comparative study.

TPA-Induced Mouse Ear Oedema

This assay is a standard in vivo model for acute inflammation.

  • Animals: Swiss female mice are typically used.

  • Induction of Oedema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to one ear of the mouse. The contralateral ear receives the solvent alone and serves as a control.

  • Treatment: this compound or inuviscolide, dissolved in the same solvent, is applied topically to the ear either simultaneously with or shortly before the TPA application.

  • Measurement: After a specified period (e.g., 4-6 hours), the mice are euthanized, and a standardized circular section of each ear is punched out and weighed. The difference in weight between the TPA-treated and control ear punches is a measure of the oedema.

  • Data Analysis: The percentage inhibition of oedema by the test compound is calculated relative to the oedema in the control group (TPA alone). The ID₅₀ (the dose that causes 50% inhibition of oedema) is then determined.

Phospholipase A₂ (PLA₂)-Induced Mouse Paw Oedema

This model is used to assess inflammation induced by the release of arachidonic acid and subsequent production of inflammatory mediators.

  • Animals: Mice are used for this assay.

  • Induction of Oedema: A solution of PLA₂ from a source such as snake venom is injected into the subplantar region of one hind paw.

  • Treatment: The test compounds (this compound or inuviscolide) are administered, typically via subcutaneous or intraperitoneal injection, at a specified time before the PLA₂ injection.

  • Measurement: The volume of the paw is measured at various time points after PLA₂ injection using a plethysmometer.

  • Data Analysis: The increase in paw volume is calculated, and the percentage inhibition by the test compound is determined. The ID₅₀ is then calculated.

Inhibition of Leukotriene B₄ (LTB₄) Generation in Rat Peritoneal Neutrophils

This in vitro assay measures the direct inhibitory effect of a compound on the production of the potent chemoattractant, LTB₄.

  • Cell Isolation: Peritoneal neutrophils are harvested from rats following an intraperitoneal injection of a glycogen solution.

  • Cell Stimulation: The isolated neutrophils are pre-incubated with various concentrations of the test compounds (this compound or inuviscolide) before being stimulated with a calcium ionophore (e.g., A23187) to induce LTB₄ production.

  • LTB₄ Quantification: The reaction is stopped, and the cell supernatant is collected. The concentration of LTB₄ is quantified using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The percentage inhibition of LTB₄ production at each concentration of the test compound is calculated. The IC₅₀ (the concentration that causes 50% inhibition) is then determined.

Experimental_Workflow cluster_invivo In Vivo Assays cluster_invitro In Vitro Assays Animal_Model Select Animal Model (e.g., Mouse, Rat) Induce_Inflammation Induce Inflammation (e.g., TPA, PLA₂) Animal_Model->Induce_Inflammation Administer_Compound Administer This compound or Inuviscolide Induce_Inflammation->Administer_Compound Measure_Inflammation Measure Inflammatory Response (e.g., Oedema) Administer_Compound->Measure_Inflammation Analyze_Data_Vivo Calculate ID₅₀ Measure_Inflammation->Analyze_Data_Vivo Isolate_Cells Isolate Primary Cells or Use Cell Lines (e.g., Macrophages, Neutrophils) Pre-treat_Compound Pre-treat with This compound or Inuviscolide Isolate_Cells->Pre-treat_Compound Stimulate_Inflammation Stimulate with Inflammatory Agent (e.g., LPS) Pre-treat_Compound->Stimulate_Inflammation Measure_Mediators Measure Inflammatory Mediators (e.g., Cytokines, NO, PGE₂, LTB₄) Stimulate_Inflammation->Measure_Mediators Analyze_Data_Vitro Calculate IC₅₀ Measure_Mediators->Analyze_Data_Vitro

Caption: General experimental workflow for assessing anti-inflammatory activity.

Conclusion

Based on the currently available data, inuviscolide appears to be the more potent and broadly acting anti-inflammatory agent when compared to this compound. While this compound shows slightly better activity in a model of acute topical inflammation, inuviscolide demonstrates efficacy in a model involving enzymatic triggers of inflammation and is a potent inhibitor of the pro-inflammatory mediator LTB₄, where this compound is inactive. Furthermore, the mechanism of action for inuviscolide is better characterized, involving the inhibition of the NF-κB and STAT1 signaling pathways.

References

Comparative Efficacy of Ilicic Acid and Standard Therapies Against Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a formidable challenge to global public health, necessitating the exploration of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of ilicic acid, a natural compound, against MDR-TB strains, benchmarked against currently recommended alternative therapies: bedaquiline, pretomanid, linezolid, and clofazimine.

Data Presentation: In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its comparators against various strains of Mycobacterium tuberculosis. Lower MIC values are indicative of higher in vitro potency.

Table 1: Efficacy of this compound against M. tuberculosis

CompoundM. tuberculosis StrainMIC (µg/mL)
This compoundH37Rv125[1]
MDR Isolate 1500[1]
MDR Isolate 2125[1]
MDR Isolate 3250[1]

Table 2: Comparative Efficacy of Alternative Drugs against MDR-TB Strains

DrugM. tuberculosis Strain(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
BedaquilineMDR and XDR isolates0.0039 - 0.25--
PretomanidDrug-resistant isolates0.03 - >16--
LinezolidMDR isolates0.125 - 4.00.50.5 - 2.0
ClofazimineMDR and XDR isolates0.0375 - >4.80.13 - 1.00.25 - 1.0

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in vitro efficacy of a compound against M. tuberculosis. The following are detailed methodologies commonly employed in such studies.

Microbroth Dilution Method (e.g., Resazurin Microtiter Assay - REMA)

This method is frequently used for its efficiency and scalability.

  • Preparation of Drug Plates:

    • Two-fold serial dilutions of the test compound (e.g., this compound) and control drugs are prepared in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) as the culture medium.

  • Inoculum Preparation:

    • A suspension of the M. tuberculosis strain to be tested is prepared from a fresh culture.

    • The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0, and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation:

    • The inoculated plates are sealed and incubated at 37°C for a period of 7 to 14 days.

  • Addition of Indicator Dye:

    • Following incubation, a resazurin solution is added to each well. Resazurin is a blue-colored redox indicator that changes to pink in the presence of viable, metabolically active cells.

  • Reading of Results:

    • The plates are re-incubated for 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating the inhibition of bacterial growth.

Agar Dilution Method

This is a classic and reliable method for determining the MIC of antimicrobial agents.

  • Preparation of Drug-Containing Agar:

    • Serial two-fold dilutions of the test compounds are incorporated into molten Middlebrook 7H10 or 7H11 agar supplemented with OADC.

    • The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation:

    • A standardized inoculum of the M. tuberculosis strain is prepared as described for the microbroth dilution method.

  • Inoculation:

    • A small, standardized volume of the bacterial suspension is spotted onto the surface of the agar plates containing different drug concentrations, as well as a drug-free control plate.

  • Incubation:

    • The plates are incubated at 37°C in a CO₂-enriched atmosphere for 3 to 4 weeks, or until sufficient growth is observed on the control plate.

  • Reading of Results:

    • The MIC is determined as the lowest concentration of the drug that inhibits ≥99% of the bacterial growth compared to the drug-free control.

Mechanisms of Action and Signaling Pathways

Understanding the molecular targets and pathways affected by these compounds is crucial for rational drug design and development.

This compound (Hypothesized Mechanism)

The precise mechanism of action for this compound against M. tuberculosis has not yet been elucidated. However, based on the known targets of other natural products with anti-tubercular activity, it is plausible that this compound may interfere with the synthesis of the mycobacterial cell wall, a complex and essential structure for the bacterium's survival. One potential target within this pathway is the biosynthesis of mycolic acids, which are unique long-chain fatty acids critical for the integrity and low permeability of the mycobacterial cell envelope. Further research, including in silico docking studies and enzyme inhibition assays, is required to validate this hypothesis.

G cluster_cell Mycobacterium tuberculosis Ilicic_Acid This compound Cell_Wall_Synthesis Cell Wall Synthesis Ilicic_Acid->Cell_Wall_Synthesis Inhibition (Hypothesized) Mycolic_Acid_Biosynthesis Mycolic Acid Biosynthesis Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Disruption

Hypothesized mechanism of this compound.

Bedaquiline

Bedaquiline is a diarylquinoline that specifically targets the ATP synthase of M. tuberculosis. By binding to the c-subunit of the F₀ rotor, it effectively stalls the rotation of the ATP synthase, thereby inhibiting the production of ATP, the primary energy currency of the cell. This leads to a rapid depletion of energy and ultimately results in bacterial cell death.

G cluster_cell Mycobacterium tuberculosis Bedaquiline Bedaquiline ATP_Synthase ATP Synthase (F₀F₁) Bedaquiline->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Proton_Motive_Force Proton Motive Force Proton_Motive_Force->ATP_Synthase Drives Cell_Death Cell Death ATP_Production->Cell_Death Depletion leads to

Mechanism of action of Bedaquiline.

Pretomanid

Pretomanid, a nitroimidazooxazine, has a dual mechanism of action. It is a prodrug that is activated by a deazaflavin-dependent nitroreductase (Ddn) within the mycobacterium. Once activated, it inhibits the synthesis of mycolic acids, thereby disrupting cell wall formation. Additionally, under anaerobic conditions, activated pretomanid releases reactive nitrogen species, which act as respiratory poisons, leading to cell death even in non-replicating bacteria.

G cluster_cell Mycobacterium tuberculosis Pretomanid_prodrug Pretomanid (Prodrug) Ddn_enzyme Ddn Enzyme Pretomanid_prodrug->Ddn_enzyme Activated by Activated_Pretomanid Activated Pretomanid Mycolic_Acid_Synthesis Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid_Synthesis Inhibits Reactive_Nitrogen_Species Reactive Nitrogen Species Activated_Pretomanid->Reactive_Nitrogen_Species Releases Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Respiratory_Poisoning Respiratory Poisoning Reactive_Nitrogen_Species->Respiratory_Poisoning Cell_Death Cell Death Cell_Wall_Disruption->Cell_Death Respiratory_Poisoning->Cell_Death

Dual mechanism of action of Pretomanid.

Linezolid

Linezolid is an oxazolidinone antibiotic that inhibits the initiation of protein synthesis in bacteria. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is a crucial step for the translation of messenger RNA into proteins. This leads to the cessation of bacterial protein production and has a bacteriostatic effect.

G cluster_cell Mycobacterium tuberculosis Linezolid Linezolid Ribosome_50S 50S Ribosomal Subunit Linezolid->Ribosome_50S Binds to 23S rRNA Initiation_Complex 70S Initiation Complex Formation Ribosome_50S->Initiation_Complex Prevents Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibits Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Cessation leads to

Mechanism of action of Linezolid.

Clofazimine

The exact mechanism of action of clofazimine is not fully understood, but it is thought to have a multifactorial effect. It is a lipophilic riminophenazine dye that accumulates in macrophages. Its proposed mechanisms include the production of reactive oxygen species (ROS) that damage bacterial components, and the destabilization of the mycobacterial membrane, leading to a loss of integrity and function.

G cluster_cell Mycobacterium tuberculosis Clofazimine Clofazimine ROS_Production Reactive Oxygen Species (ROS) Production Clofazimine->ROS_Production Induces Membrane_Destabilization Membrane Destabilization Clofazimine->Membrane_Destabilization Causes DNA_Damage DNA Damage ROS_Production->DNA_Damage Loss_of_Membrane_Potential Loss of Membrane Potential Membrane_Destabilization->Loss_of_Membrane_Potential Cell_Death Cell Death DNA_Damage->Cell_Death Loss_of_Membrane_Potential->Cell_Death

Proposed mechanisms of action of Clofazimine.

References

Comparative Analysis of Ilicic Acid as a Lead Compound for Anti-Tuberculosis Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutic agents. Natural products remain a vital source for identifying new chemical scaffolds with unique mechanisms of action. This guide provides a comparative analysis of ilicic acid, a natural sesquiterpenoid, as a potential lead compound for the development of next-generation anti-tuberculosis (anti-TB) drugs.

Profile of this compound

This compound is a eudesmane-type sesquiterpenoid isolated from the plant Sphaeranthus indicus.[1][2] This class of compounds is known for a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[3][4][5] Recent investigations have highlighted its potential against M. tuberculosis, positioning it as a compound of interest in the anti-TB drug discovery pipeline.[1][2]

Key Findings:

  • Activity against Drug-Susceptible Mtb: this compound demonstrates significant inhibitory activity against the standard laboratory strain, M. tuberculosis H37Rv.[1][2]

  • Activity against MDR Strains: Crucially, this compound retains activity against clinical multidrug-resistant isolates of Mtb, underscoring its potential to address drug resistance.[1][2]

Comparative Performance Data

The efficacy of a potential anti-TB compound is primarily assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of the mycobacteria. A lower MIC value indicates higher potency. The following table compares the in vitro activity of this compound with standard first-line anti-TB drugs and another natural product-derived lead compound.

CompoundClassTarget Strain(s)MIC (μg/mL)
This compound Eudesmane SesquiterpenoidM. tuberculosis H37Rv125[1][2]
MDR Isolate 1500[1][2]
MDR Isolate 2125[1][2]
MDR Isolate 3250[1][2]
Isoniazid Hydrazide (Prodrug)M. tuberculosis H37Rv0.03 - 0.12[6]
Rifampicin AnsamycinM. tuberculosis H37Rv~0.5[7]
Ursolic Acid TriterpenoidM. tuberculosis H37Rv50 - 100[8]

Analysis: The data indicates that while this compound's potency against the H37Rv strain is moderate compared to the front-line drugs Isoniazid and Rifampicin, its consistent activity against MDR isolates at comparable concentrations is highly significant.[1][9] This suggests that its mechanism of action may differ from that of conventional drugs, potentially targeting pathways that are not affected by existing resistance mutations.

Experimental Protocols

The determination of MIC is a critical step in evaluating anti-TB compounds. The data for this compound was obtained using a standardized microbroth dilution assay.[1][2]

Protocol: Microbroth Dilution MIC Assay for M. tuberculosis

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method.[6]

  • Medium Preparation: Middlebrook 7H9 broth, supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase), is used as the culture medium.[6]

  • Inoculum Preparation:

    • M. tuberculosis colonies are harvested from solid medium.

    • A bacterial suspension is prepared in water with glass beads and vortexed to ensure homogeneity.

    • The suspension is adjusted to a 0.5 McFarland turbidity standard.

    • This suspension is then diluted to achieve a final inoculum concentration of approximately 10⁵ Colony Forming Units (CFU)/mL in each well of the microtiter plate.[6]

  • Plate Preparation and Drug Dilution:

    • The test compound (e.g., this compound) is serially diluted in the 7H9 broth across the wells of a 96-well U-shaped microtiter plate.

    • A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) are included.

  • Incubation: The sealed plate is incubated at 36±1°C.[6]

  • Reading Results:

    • Results are read when visible growth is clearly observed in the growth control well, which is often facilitated by using an inverted mirror.[6]

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.[6]

Visualizing Workflows and Potential Mechanisms

To better understand the context of this research, the following diagrams illustrate the drug discovery workflow and a potential mechanism of action for compounds that target the mycobacterial cell wall.

G cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Lead Characterization cluster_2 Phase 3: Lead Optimization A Plant Collection (e.g., S. indicus) B Crude Extraction (Hexane, Chloroform, etc.) A->B C Bioassay-Guided Fractionation B->C D Isolation of Pure Compound (this compound) C->D E Primary MIC Screening (vs. Mtb H37Rv) D->E F Secondary Screening (vs. MDR Strains) E->F Active Hit G Cytotoxicity Testing (vs. Mammalian Cells) F->G H Mechanism of Action Studies F->H I Structure-Activity Relationship (SAR) H->I Promising Lead J Synthesis of Analogues I->J K In Vivo Efficacy Studies J->K

Caption: Workflow for Natural Product-Based Anti-TB Drug Discovery.

While the specific molecular target of this compound in M. tuberculosis has not yet been elucidated, many anti-TB agents function by disrupting the synthesis of mycolic acids, which are essential components of the unique and protective mycobacterial cell wall.[10]

G FAS1 FAS-I System FAS2 FAS-II System (Mycolic Acid Synthesis) FAS1->FAS2 ACoA Acetyl-CoA ACoA->FAS1 MCoA Malonyl-CoA MCoA->FAS1 Meromycolate Meromycolate Chain FAS2->Meromycolate MycolicAcid Mature Mycolic Acids Meromycolate->MycolicAcid CellWall Mycobacterial Cell Wall Integration MycolicAcid->CellWall Inhibition Inhibition Inhibition->FAS2 Potential Target IlicicAcid This compound (Hypothesized) IlicicAcid->Inhibition

Caption: Potential Mechanism: Inhibition of Mycolic Acid Biosynthesis.

Conclusion and Future Directions

This compound presents itself as a valuable hit compound in the search for new anti-TB drugs. Its most compelling feature is its activity against multidrug-resistant strains of M. tuberculosis, suggesting a mechanism of action that circumvents common resistance pathways.[1][2]

However, its MIC values indicate that its potency needs to be improved to be competitive with existing first-line agents. The path forward for developing this compound as a viable clinical candidate should include:

  • Mechanism of Action Studies: Identifying the specific molecular target within M. tuberculosis is crucial for rational drug design and understanding potential cross-resistance.

  • Lead Optimization: A medicinal chemistry campaign focused on structure-activity relationship (SAR) studies could lead to the synthesis of analogues with enhanced potency (lower MIC) and improved pharmacological properties.

  • In Vivo Evaluation: Promising analogues will require testing in animal models of tuberculosis to assess their efficacy, pharmacokinetics, and safety profiles.

References

Safety Operating Guide

Proper Disposal Procedures for Ilicic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical procedures for the proper disposal of Ilicic acid (CAS: 4586-68-9). The guidance herein is intended for researchers, scientists, and drug development professionals.

CRITICAL ADVISORY: A specific Safety Data Sheet (SDS) for this compound containing explicit disposal instructions (Section 13) was not located in publicly available resources. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals, specifically considering its classification as a carboxylic acid and available hazard information. One supplier indicates GHS hazard codes H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, this compound waste must be treated as hazardous.

ALWAYS consult and adhere to your institution's Environmental Health and Safety (EHS) office protocols and all local, state, and federal regulations. The guidance in this document supplements, but does not supersede, institutional and regulatory requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are in a controlled laboratory environment and equipped with the appropriate Personal Protective Equipment (PPE).

  • Engineering Controls: All handling of this compound, including waste consolidation, should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE): Wear the following at a minimum:

    • Chemical-resistant safety goggles or a face shield.

    • Chemical-resistant gloves (e.g., nitrile).

    • A properly fitting lab coat.

Hazard Assessment and Waste Classification

This compound is a naturally occurring sesquiterpenoid[2]. While some natural products can be non-hazardous, the available hazard data for this compound requires its classification as hazardous waste. Do not dispose of this compound down the sanitary sewer or in the regular trash.

Summary of Chemical and Hazard Data

The following table summarizes key data for this compound.

ParameterValueReference
CAS Number 4586-68-9PubChem
Molecular Formula C₁₅H₂₄O₃PubChem[2]
Molecular Weight 252.35 g/mol PubChem[2]
Physical Form PowderBiopurify
Known Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationBiosynth[1]
Waste Classification Hazardous Waste Based on GHS Codes

Step-by-Step Disposal Protocol

The primary method for disposing of this compound is collection by a licensed hazardous waste disposal service, coordinated through your institution's EHS office.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Specific Waste Stream: this compound waste should be collected in a dedicated container labeled for "Non-halogenated Organic Acid Waste."

  • Check Compatibility: Do NOT mix this compound waste with the following unless compatibility has been verified and is permitted by your EHS office:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide)

    • Oxidizing acids (e.g., nitric acid)

    • Strong oxidizing agents (e.g., permanganates, peroxides)

    • Reactive metals

    • Aqueous waste streams

Step 2: Container Management
  • Select a Compatible Container: Use a container made of a material compatible with organic acids, such as high-density polyethylene (HDPE) or glass[3][4]. The container must be in good condition with a secure, leak-proof lid.

  • Maintain Container Integrity: Keep the waste container closed except when adding waste to prevent the release of vapors.

  • Capacity Limit: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills[3].

Step 3: Waste Labeling

Proper labeling is a regulatory requirement and ensures safe handling.

  • Attach a Hazardous Waste Label: As soon as you begin collecting waste, affix a completed hazardous waste label provided by your EHS office.

  • Complete All Fields: The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • A complete list of all other constituents in the container, with percentages.

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The accumulation start date (the date the first drop of waste was added).

Step 4: Storage of Waste Container
  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks.

  • Ventilation: Ensure the storage area is well-ventilated.

Step 5: Arrange for Disposal
  • Contact EHS: Once the container is full or you have finished the project generating the waste, contact your institution's EHS office to schedule a pickup[5].

  • Provide Information: Be prepared to provide the information from the hazardous waste label to the EHS personnel.

Mandatory Visualizations

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: Generate This compound Waste ppe 1. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood 2. Work in a Chemical Fume Hood ppe->fume_hood segregate 3. Segregate Waste Is it pure this compound or a mixture? fume_hood->segregate container 4. Select Compatible Container (e.g., HDPE, Glass) segregate->container Keep separate from bases, oxidizers, and other incompatible chemicals. label 5. Attach & Complete Hazardous Waste Label container->label store 6. Store in Designated Satellite Accumulation Area label->store contact_ehs 7. Schedule Pickup with EHS Office store->contact_ehs Do not exceed accumulation time limits. end End: Waste Removed by Authorized Personnel contact_ehs->end

Caption: Decision workflow for the safe collection and disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for Ilicic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, a thorough understanding of safety protocols for chemical handling is paramount. This guide provides essential, immediate safety and logistical information for handling Ilicic acid (CAS 4586-68-9), with a focus on personal protective equipment, operational plans, and disposal procedures.

Properties and Hazards of this compound

This compound is a sesquiterpenoid, a naturally occurring organic compound.[1][2] While comprehensive toxicological data is not widely available, it is crucial to handle it with care, as with any laboratory chemical. The provided Safety Data Sheet (SDS) indicates that this compound may cause eye and skin irritation, and may be harmful if inhaled or ingested.[3]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye Protection Wear safety glasses with side shields or chemical goggles.[3]Protects eyes from splashes and airborne particles.
Hand Protection Wear protective gloves (e.g., nitrile rubber).[3]Prevents skin contact and potential irritation.
Respiratory Protection Use a dust respirator. Operations should be conducted in a well-ventilated area or under a laboratory fume hood.[3]Minimizes the inhalation of dust or aerosols.
Skin and Body Protection Wear a lab coat and appropriate protective clothing to prevent skin exposure.[3]Provides a barrier against accidental spills and contamination.

Operational and Handling Plan

1. Engineering Controls:

  • Work in a well-ventilated area. For procedures that may generate dust or aerosols, use a laboratory fume hood.[3]

2. Handling Procedures:

  • Avoid contact with eyes, skin, and clothing.[3]

  • Avoid breathing dust or aerosols.[3]

  • Wash hands thoroughly after handling.[3]

  • Keep away from sources of ignition.[3]

3. Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

Emergency Procedures

Exposure Scenario First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Spill and Disposal Plan

1. Spill Response:

  • Small Spills:

    • Wear appropriate PPE.

    • Carefully sweep up the spilled solid material, avoiding dust generation.

    • Place the swept-up material into a suitable, labeled container for disposal.

  • Large Spills:

    • Evacuate the area.

    • Ventilate the area and prevent the spread of dust.

    • Follow institutional or regulatory guidelines for large chemical spills.

2. Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.

  • Contact a licensed professional waste disposal service to ensure proper disposal.[4][5]

Below is a diagram illustrating the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_for_Ilicic_Acid cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling this compound risk_assessment Assess Risk of Exposure (e.g., splashing, dust generation) start->risk_assessment eye_protection Eye Protection: Safety Glasses or Goggles risk_assessment->eye_protection hand_protection Hand Protection: Chemical-Resistant Gloves risk_assessment->hand_protection body_protection Body Protection: Lab Coat risk_assessment->body_protection respiratory_protection Respiratory Protection: Work in Fume Hood or Use Respirator risk_assessment->respiratory_protection proceed Proceed with Handling eye_protection->proceed hand_protection->proceed body_protection->proceed respiratory_protection->proceed

Caption: PPE selection workflow for handling this compound.

References

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